D-(+)-Trehalose-d2
Description
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Properties
Molecular Formula |
C12H22O11 |
|---|---|
Molecular Weight |
344.31 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-deuterio-2-[(2R,3R,4S,5S,6R)-2-deuterio-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12-/m1/s1/i11D,12D |
InChI Key |
HDTRYLNUVZCQOY-ZYLFEKHBSA-N |
Isomeric SMILES |
[2H][C@]1([C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O[C@@]2([C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[2H] |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis and Isotopic Purity of D-(+)-Trehalose-d2
This document provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis and isotopic purity analysis of D-(+)-Trehalose-d2. D-(+)-Trehalose, a naturally occurring non-reducing disaccharide, is of significant interest in various biomedical applications due to its stabilizing properties. The deuterated analogue, this compound, serves as a valuable tool in metabolic studies, pharmacokinetics, and as an internal standard in mass spectrometry-based assays.
Synthesis of this compound
The synthesis of this compound can be achieved through a modification of the established chemical synthesis of unlabeled D-trehalose. The core of this approach involves the coupling of two protected glucose-d1 isotopologues. A plausible synthetic route is outlined below, adapted from the classical Koenigs-Knorr reaction and subsequent deprotection steps.
Proposed Synthetic Pathway
The synthesis commences with the preparation of a deuterated glucosyl donor and a suitable glucosyl acceptor. Specifically, the introduction of deuterium at the anomeric position (C1) of one of the glucose units is a key step.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol
Materials:
-
D-Glucose
-
Acetic anhydride
-
Pyridine
-
Hydrogen bromide in acetic acid
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Silver carbonate
-
1,6-Anhydro-β-D-glucopyranose
-
Benzyl bromide
-
Sodium hydride
-
Silver trifluoromethanesulfonate (AgOTf)
-
Palladium on carbon (Pd/C, 10%)
-
Sodium methoxide in methanol
-
Anhydrous solvents (DCM, THF, Methanol)
Procedure:
-
Preparation of 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl-1-d Bromide (Deuterated Donor):
-
D-Glucose is first per-acetylated using acetic anhydride and pyridine to yield pentaacetyl-D-glucose.
-
The pentaacetate is then treated with hydrogen bromide in acetic acid to form 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide.
-
The anomeric proton is exchanged for deuterium by treatment with D₂O in the presence of a silver salt such as silver carbonate. The reaction progress is monitored by ¹H NMR until the anomeric proton signal disappears.
-
-
Preparation of 2,3,4-Tri-O-benzyl-1,6-anhydro-β-D-glucopyranose (Protected Acceptor):
-
1,6-Anhydro-β-D-glucopyranose is treated with benzyl bromide and sodium hydride in an anhydrous solvent like THF to protect the hydroxyl groups at positions 2, 3, and 4.
-
-
Glycosylation:
-
The deuterated donor and the protected acceptor are dissolved in anhydrous dichloromethane.
-
Silver trifluoromethanesulfonate (AgOTf) is added as a promoter, and the reaction is stirred at room temperature until completion, as monitored by TLC.
-
-
Deprotection:
-
The resulting protected trehalose-d1 derivative is first debenzylated via catalytic hydrogenation using palladium on carbon.
-
Subsequent deacetylation is carried out using sodium methoxide in methanol (Zemplén deacetylation) to afford the final product, this compound.
-
-
Purification:
-
The final product is purified by column chromatography on silica gel, followed by recrystallization to yield pure this compound.
-
Isotopic Purity Analysis
The determination of isotopic purity is critical to validate the synthesis and ensure the suitability of the labeled compound for its intended application. A combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy is recommended for a comprehensive analysis.[1]
Analytical Workflow
References
Physicochemical Properties of Deuterated Trehalose: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trehalose, a naturally occurring non-reducing disaccharide composed of two α,α-1,1-linked glucose units, is of significant interest in the pharmaceutical and biotechnology industries due to its exceptional stabilizing properties for proteins, lipids, and other biomolecules.[1] Deuterated trehalose, in which hydrogen atoms are replaced with deuterium, serves as a valuable tool in research and development. It is utilized as a tracer for metabolic studies, an internal standard for quantitative analysis by NMR and mass spectrometry, and to probe molecular interactions and dynamics, offering insights into the mechanisms of biopreservation.[2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of deuterated trehalose, drawing comparisons with its non-deuterated counterpart, and details the experimental protocols for its characterization.
Core Physicochemical Properties
Deuteration is expected to have a minimal impact on the bulk physicochemical properties of trehalose, such as melting point and solubility, as these are primarily governed by intermolecular forces which are not substantially altered by the increased mass of deuterium. However, subtle differences may arise in properties sensitive to isotopic substitution, such as vibrational frequencies and potentially slight shifts in phase transition temperatures. The primary utility of deuteration lies in its effect on molecular-level analysis.[4]
Quantitative Data Summary
The following tables summarize the key physicochemical properties of trehalose. While specific quantitative data for fully deuterated trehalose is not widely published, the values for non-deuterated trehalose serve as a very close approximation.
Table 1: Thermal and Physical Properties of Trehalose
| Property | Anhydrous Form | Dihydrate Form | Reference(s) |
| Melting Point (°C) | 203 | 97 - 99 | [5][6][7] |
| Glass Transition Temperature (Tg) (°C) | 106 - 120 | - | [1][8][9] |
| Molecular Weight ( g/mol ) | 342.30 | 378.33 | [6][10] |
Table 2: Solubility and Hygroscopicity of Trehalose
| Property | Value | Conditions | Reference(s) |
| Solubility in Water | 42.3 g/100g solution | 10°C | [11] |
| 46.6 g/100g solution | 20°C | [11] | |
| 52.3 g/100g solution | 30°C | [11] | |
| 59.7 g/100g solution | 40°C | [11] | |
| Hygroscopicity | Amorphous form is highly hygroscopic. Crystalline dihydrate is non-hygroscopic. | Ambient | [12][13] |
Experimental Protocols
The characterization of deuterated trehalose employs a range of analytical techniques to determine its physical and chemical properties. The following are detailed methodologies for key experiments.
Thermal Analysis
1. Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point and glass transition temperature.
-
Methodology:
-
Accurately weigh 2-10 mg of the deuterated trehalose sample into an aluminum DSC pan.
-
Seal the pan hermetically. For analysis of amorphous samples, this should be done in a low humidity environment (e.g., a glovebox with <0.5% relative humidity) to prevent moisture absorption.[14]
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Equilibrate the sample at a starting temperature, for example, 25°C.
-
Ramp the temperature at a controlled rate, typically 10°C/min, to a final temperature above the expected transition (e.g., 230°C for anhydrous form).[9]
-
A nitrogen purge (50 cm³/min) is typically used to maintain an inert atmosphere.[14]
-
The heat flow is recorded as a function of temperature. Endothermic peaks indicate melting, while a step change in the baseline indicates the glass transition.
-
2. Thermogravimetric Analysis (TGA)
-
Objective: To determine thermal stability and water content.
-
Methodology:
-
Place a known weight of the deuterated trehalose sample (typically 5-10 mg) onto the TGA balance.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10°C/min).
-
Record the mass of the sample as a function of temperature.
-
Weight loss at specific temperatures corresponds to the loss of volatiles, such as water of hydration or decomposition products.
-
Moisture Interaction
3. Dynamic Vapor Sorption (DVS)
-
Objective: To assess the hygroscopicity and moisture-induced phase transitions of amorphous deuterated trehalose.
-
Methodology:
-
Place a small amount of the sample (e.g., 10-30 mg) on the DVS microbalance.[15][16]
-
Dry the sample under a stream of dry nitrogen (0% relative humidity, RH) until a stable weight is achieved.
-
Expose the sample to a series of increasing RH steps (e.g., from 0% to 90% RH in 10% increments) at a constant temperature (e.g., 25°C).
-
At each step, the sample weight is allowed to equilibrate. The change in mass is recorded over time.
-
A subsequent desorption cycle can be performed by decreasing the RH in a stepwise manner.
-
The resulting sorption/desorption isotherm provides information on the material's affinity for water and can reveal critical humidity levels for deliquescence and crystallization.[17][18]
-
Structural and Spectroscopic Analysis
4. X-Ray Powder Diffraction (XRPD)
-
Objective: To determine the crystalline or amorphous nature of the solid-state sample.
-
Methodology:
-
A small amount of the deuterated trehalose powder is placed on a sample holder.
-
The sample is irradiated with a monochromatic X-ray beam.
-
The intensity of the scattered X-rays is measured as a function of the scattering angle (2θ).
-
Crystalline materials produce a characteristic diffraction pattern of sharp peaks, while amorphous materials produce a broad halo.[19][20]
-
5. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify functional groups and study intermolecular interactions. Deuteration will cause a noticeable shift in the O-H stretching and bending vibrations to lower frequencies (O-D).
-
Methodology:
-
Prepare the sample, for example, as a KBr pellet or by placing a small amount of powder on an ATR (Attenuated Total Reflectance) crystal.[21]
-
Record the infrared spectrum over a specific wavenumber range (e.g., 4000-400 cm⁻¹).
-
The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the molecule's functional groups.
-
6. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the chemical structure and purity. Deuteration at specific sites will lead to the disappearance of corresponding signals in ¹H NMR spectra and changes in coupling patterns in ¹³C NMR spectra.
-
Methodology:
-
Dissolve the deuterated trehalose sample in a suitable deuterated solvent (e.g., D₂O).
-
Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
-
The chemical shifts, signal integrations, and coupling constants provide detailed information about the molecular structure. 2D NMR techniques like COSY and HSQC can provide further structural confirmation.[1][22]
-
7. Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight and isotopic enrichment.
-
Methodology:
-
The sample is introduced into the mass spectrometer, often coupled with a liquid chromatography (LC) system for separation.[23][24]
-
The molecules are ionized (e.g., by electrospray ionization - ESI).
-
The mass-to-charge ratio (m/z) of the resulting ions is measured.
-
The molecular weight is determined from the m/z values. High-resolution mass spectrometry can confirm the exact mass and thus the degree of deuteration.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. nbi.ku.dk [nbi.ku.dk]
- 4. NMR crystallography: the effect of deuteration on high resolution 13C solid state NMR spectra of a 7-TM protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. Trehalose USP NF BP Ph Eur FCC Food Grade Manufacturers, with SDS [mubychem.com]
- 7. Hydrate - Wikipedia [en.wikipedia.org]
- 8. Glass transition temperature of glucose, sucrose, and trehalose: an experimental and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Trehalose | C12H22O11 | CID 7427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. experts.illinois.edu [experts.illinois.edu]
- 12. The use of hydrophobic amino acids in protecting spray dried trehalose formulations against moisture-induced changes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. himedialabs.com [himedialabs.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Studies of the Crystallization of Amorphous Trehalose Using Simultaneous Gravimetric Vapor Sorption/Near IR (GVS/NIR) and “Modulated” GVS/NIR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 17. The use of dynamic vapour sorption methods for the characterisation of water uptake in amorphous trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tainstruments.com [tainstruments.com]
- 19. Investigation of recrystallization of amorphous trehalose through hot-humidity stage X-ray powder diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Structural and vibrational characterization of anhydrous and dihydrated species of trehalose based on the FTIR and FTRaman spectra and DFT calculations - Journal of King Saud University - Science [jksus.org]
- 22. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000975) [hmdb.ca]
- 23. A liquid chromatography-tandem mass spectrometry assay for the detection and quantification of trehalose in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Simultaneous Quantification of Trehalose and Trehalose 6-Phosphate by Hydrophilic Interaction Chromatography/Electrospray Accurate Mass Spectrometry with Application in Non-Targeted Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Natural occurrence and biological roles of trehalose
An In-depth Technical Guide to the Natural Occurrence and Biological Roles of Trehalose
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trehalose, a non-reducing disaccharide composed of two α,α-1,1-linked glucose units, is a molecule of significant interest due to its remarkable protective properties and diverse biological functions. It is found across a wide array of organisms, from bacteria and fungi to invertebrates and plants, where it plays a crucial role in survival under extreme environmental stress. This technical guide provides a comprehensive overview of the natural occurrence of trehalose, its multifaceted biological roles, and detailed methodologies for its study. It is intended to serve as a valuable resource for researchers in molecular biology, biotechnology, and pharmacology, particularly those involved in drug development and formulation.
Natural Occurrence of Trehalose
Trehalose is synthesized by a vast range of organisms as a protective agent against various environmental insults, including desiccation, extreme temperatures, osmotic stress, and oxidative stress.[1][2] Notably, while prevalent in many life forms, trehalose is not synthesized by mammals, although they possess the enzyme trehalase to hydrolyze it.[3] The accumulation of trehalose is a key strategy for anhydrobiosis ("life without water"), allowing organisms to withstand prolonged periods of dehydration.[4]
Quantitative Data on Trehalose Concentration
The intracellular concentration of trehalose can vary significantly depending on the organism and the presence of environmental stressors. Under normal conditions, trehalose levels are often low, but they can increase dramatically upon stress induction. The following table summarizes representative trehalose concentrations found in various organisms under different conditions.
| Organism | Tissue/Cell Type | Condition | Trehalose Concentration | Reference(s) |
| Bacteria | ||||
| Escherichia coli | Whole cells | 0.6 M NaCl (osmotic stress) | 326 mM (intracellular) | [5] |
| Arthrobacter aurescens | Whole cells | No salt stress | ~2 mM T6P (precursor) | [6] |
| Fungi | ||||
| Saccharomyces cerevisiae | Exponential phase cells | Heat shock (42°C) | Marked increase from very low levels | [7] |
| Saccharomyces cerevisiae | Exponential phase cells | 1 M NaCl (osmotic stress) | 55-65 mM (intracellular) | [8] |
| Saccharomyces cerevisiae | Stationary phase | No stress | <1% to >25% of cell dry weight | [9] |
| Candida albicans | Exponential phase cells | Heat shock (42°C) | Marked increase from very low levels | [10] |
| Aspergillus fumigatus | Hyphae | Heat shock (50°C, 1h) | ~50-fold increase | [4] |
| Pleurotus ostreatus | Mycelia | No stress (28°C) | ~72.85 mg/g FW | [11] |
| Pleurotus ostreatus | Mycelia | Heat stress (40°C) | ~153.16 mg/g FW | [11] |
| Insects | ||||
| General | Hemolymph | Normal | 5 to 50 mM | [12] |
| Plants | ||||
| Selaginella lepidophylla (Resurrection Plant) | Dehydrated tissue | Desiccation | Up to 12.5% of dry weight | [13] |
Biological Roles and Mechanisms of Action
Trehalose's unique physicochemical properties underpin its diverse biological functions, which extend beyond simple energy storage.
Anhydrobiosis and Stress Protection
The most well-documented role of trehalose is its ability to protect cells and their components from damage induced by environmental stress.
-
Desiccation and Freezing: During dehydration, trehalose is thought to replace water molecules, forming hydrogen bonds with proteins and lipids. This "water replacement hypothesis" suggests that trehalose maintains the native conformation of biomolecules and the integrity of membranes in the absence of water.[14]
-
Vitrification: At high concentrations, trehalose can form a glassy, amorphous solid state known as a "glass" or "vitrified state." This process of vitrification is believed to physically entrap and protect cellular structures, slowing down degradative chemical reactions.[15]
-
Temperature Stress: Trehalose accumulation is a common response to both heat and cold stress. It helps to stabilize proteins against thermal denaturation and prevents the fusion of membranes at extreme temperatures.[10][16]
-
Oxidative Stress: Trehalose has been shown to protect cells from damage by reactive oxygen species (ROS). It can act as a scavenger of free radicals, thereby reducing oxidative damage to proteins and lipids.[17]
Protein and Membrane Stabilization
Trehalose is an exceptionally effective stabilizer of proteins and lipid membranes.
-
Protein Stabilization: Trehalose is preferentially excluded from the surface of proteins, leading to a phenomenon known as "preferential hydration." This thermodynamically unfavorable exclusion forces the protein to remain in a more compact, folded state. It also raises the denaturation temperature of proteins.[18][19][20]
-
Membrane Stabilization: Trehalose interacts with the polar head groups of phospholipids in membranes, maintaining their proper spacing and preventing phase transitions from a liquid crystalline to a gel state during dehydration or freezing. This preserves membrane fluidity and prevents leakage upon rehydration.[21][22][23]
Carbon Source and Transport Sugar
In many organisms, trehalose serves as a readily available source of energy and carbon. In insects, it is the primary sugar found in the hemolymph and is crucial for flight metabolism.[12][24]
Signaling Molecule
The precursor to trehalose, trehalose-6-phosphate (T6P), has emerged as a critical signaling molecule in plants and yeast, linking cellular carbon status to growth and development.
-
Regulation of Glycolysis (Yeast): In Saccharomyces cerevisiae, T6P acts as a potent allosteric inhibitor of hexokinase II, the first enzyme in the glycolytic pathway. This inhibition prevents an uncontrolled influx of glucose into glycolysis, which could lead to a toxic accumulation of sugar phosphates.[4][25]
-
Growth and Development (Plants): In plants like Arabidopsis thaliana, T6P levels correlate with sucrose availability and regulate developmental processes such as flowering time and root branching. It does so by inhibiting the energy-sensing kinase SnRK1 and potentially activating the TOR kinase pathway, thereby promoting growth when sugar is abundant.[13][26][27][28]
Experimental Protocols
This section provides detailed methodologies for the extraction, quantification, and functional analysis of trehalose.
Extraction of Trehalose
3.1.1. From Yeast and Fungal Cells
This protocol is adapted for the extraction of trehalose from yeast and fungal mycelia.
-
Harvest Cells: Harvest approximately 30 mg of hyphae or 10^7 conidia by centrifugation.
-
Washing: Wash the cell pellet with ice-cold distilled water to remove external sugars and centrifuge again.
-
Extraction: Resuspend the pellet in 1 mL of distilled water in a microcentrifuge tube.
-
Heat Lysis: Incubate the suspension at 95-98°C for 3.5 hours to lyse the cells and inactivate degradative enzymes.[4]
-
Acidification and Neutralization: Add 1 M acetic acid and 0.2 M sodium acetate to the lysate.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes to pellet cell debris.
-
Collection: Carefully collect the supernatant, which contains the extracted trehalose, for quantification.
3.1.2. From Insect Hemolymph
This protocol is designed for the extraction and preparation of trehalose from insect hemolymph.
-
Hemolymph Collection: Collect 1-2 µL of hemolymph from larvae or adult insects.
-
Alkaline Heat Treatment: Add the hemolymph to 25 µL of 0.25 M Na2CO3 in a PCR tube and incubate at 95°C for 2 hours. This step denatures proteins.[1]
-
Neutralization: Cool the sample to room temperature and add 8 µL of 1 M acetic acid to bring the pH to approximately 5.2.
-
Buffering: Add 66 µL of 0.25 M sodium acetate (pH 5.2).
-
Clarification: Centrifuge the sample to pellet any precipitate. The supernatant is ready for analysis.
3.1.3. From Plant Tissues
This protocol is suitable for extracting trehalose from plant material.
-
Sample Preparation: Freeze 0.1 g of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Ethanol Extraction: Add the powdered tissue to 2 mL of 80% ethanol and boil for a few minutes.[14]
-
Evaporation: Evaporate the ethanol extract at 60°C.
-
Resuspension and Sucrose Hydrolysis: Dissolve the residue in 5 mL of 5 mM H2SO4 and heat in a boiling water bath for 60 minutes to hydrolyze any sucrose, which can interfere with some quantification methods.
-
Neutralization and Clarification: Adjust the pH to 7.0, centrifuge at 10,000 x g for 10 minutes, and filter the supernatant.
-
Final Preparation: Evaporate the solution and redissolve the residue in a known volume of distilled water for analysis.
Quantification of Trehalose
3.2.1. Enzymatic Assay
This method relies on the specific hydrolysis of trehalose to glucose, which is then quantified.
-
Reaction Setup: In a 96-well plate, add 20 µL of the trehalose extract or standard.
-
Control: Prepare a parallel set of reactions without the addition of trehalase to measure pre-existing glucose in the sample.
-
Trehalase Digestion: To the sample wells, add 0.05 U/mL of trehalase and incubate overnight at 37°C.[4]
-
Glucose Quantification: Use a commercial glucose oxidase/peroxidase or hexokinase/G6PDH-based assay kit to measure the amount of glucose in both the trehalase-treated and control wells.
-
Calculation: The concentration of trehalose is calculated from the difference in glucose concentration between the trehalase-treated and control samples, accounting for the 1:2 molar ratio of trehalose to glucose.
3.2.2. High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
This method separates and quantifies trehalose based on its refractive index.
-
Instrumentation: Use an HPLC system equipped with a carbohydrate analysis column and a refractive index detector.
-
Mobile Phase: A common mobile phase is an isocratic mixture of acetonitrile and water (e.g., 85:15 v/v).[14]
-
Sample Injection: Inject a filtered aliquot of the trehalose extract.
-
Detection: Monitor the refractive index of the eluent. The retention time of trehalose should be determined using a pure standard.
-
Quantification: Generate a standard curve by injecting known concentrations of trehalose and use this to determine the concentration in the samples based on peak area.
Assessment of Protein Stability using Differential Scanning Calorimetry (DSC)
DSC measures the heat changes that occur in a protein solution as it is heated, allowing for the determination of its thermal stability.
-
Sample Preparation: Prepare solutions of the protein of interest (e.g., lysozyme or myoglobin) with and without various concentrations of trehalose in a suitable buffer.
-
DSC Measurement: Place the protein solutions in hermetic aluminum pans and load them into a differential scanning calorimeter.[9][18]
-
Temperature Program:
-
Cool the samples at a rate of 30°C/min from 25°C to -130°C.
-
Heat the samples at a rate of 10°C/min to 98°C.
-
-
Data Analysis: Analyze the resulting thermogram to determine the denaturation temperature (Td), which is the peak of the endothermic transition corresponding to protein unfolding. An increase in Td in the presence of trehalose indicates stabilization.
Assessment of Membrane Integrity using a Liposome Leakage Assay
This assay measures the ability of trehalose to prevent leakage from lipid vesicles (liposomes) upon stress, such as dehydration-rehydration or freeze-thawing.
-
Liposome Preparation: Prepare liposomes encapsulating a self-quenching fluorescent dye, such as calcein, at a high concentration.[21][23]
-
Removal of External Dye: Separate the calcein-loaded liposomes from the unencapsulated dye using size-exclusion chromatography.
-
Stress Application:
-
Divide the liposome suspension into control and experimental groups.
-
Add trehalose to the experimental group.
-
Subject the liposomes to the desired stress (e.g., freeze-drying followed by rehydration).
-
-
Fluorescence Measurement: Measure the fluorescence of the liposome suspensions before and after the stress treatment using a fluorometer.
-
Data Analysis: Leakage of calcein from the liposomes results in its dilution and a corresponding increase in fluorescence. The percentage of leakage can be calculated relative to the maximum fluorescence achieved by lysing the liposomes with a detergent (e.g., Triton X-100). A lower fluorescence increase in the trehalose-treated group indicates membrane stabilization.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to trehalose.
Signaling Pathways
Experimental Workflows
Conclusion
Trehalose is a remarkably versatile molecule with profound implications for cellular survival and regulation. Its ability to stabilize proteins and membranes under conditions of extreme stress has made it a subject of intense research and a valuable component in various biotechnological and pharmaceutical applications, including the preservation of biologics and the development of artificial tears. Furthermore, the discovery of the signaling roles of its precursor, T6P, has opened new avenues for understanding the intricate networks that govern metabolism and development in organisms from yeast to plants. The methodologies and data presented in this guide offer a robust framework for researchers to further explore the fascinating biology of trehalose and harness its potential in scientific and therapeutic contexts.
References
- 1. musselmanlab.com [musselmanlab.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Role of Trehalose Biosynthesis in Aspergillus fumigatus Development, Stress Response, and Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. A trehalose biosynthetic enzyme doubles as an osmotic stress sensor to regulate bacterial morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heat-shock response in a yeast tps1 mutant deficient in trehalose synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. research.chalmers.se [research.chalmers.se]
- 10. Thermotolerance and trehalose accumulation induced by heat shock in yeast cells of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Trehalose alleviates high‐temperature stress in Pleurotus ostreatus by affecting central carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Trehalose-6-phosphate and SnRK1 kinases in plant development and signaling: the emerging picture [frontiersin.org]
- 14. jjbs.hu.edu.jo [jjbs.hu.edu.jo]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Comparison of Sucrose and Trehalose for Protein Stabilization Using Differential Scanning Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Calcein Release Assay to Measure Membrane Permeabilization by Recombinant alpha-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 22. research.rug.nl [research.rug.nl]
- 23. encapsula.com [encapsula.com]
- 24. Frontiers | The osmoregulated metabolism of trehalose contributes to production of type 1 fimbriae and bladder colonization by extraintestinal Escherichia coli strain BEN2908 [frontiersin.org]
- 25. graphviz.org [graphviz.org]
- 26. SnRK1 activates autophagy via the TOR signaling pathway in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. pnas.org [pnas.org]
An In-depth Technical Guide to the Cellular Mechanism of Action of D-(+)-Trehalose-d2
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
D-(+)-Trehalose, a naturally occurring disaccharide, has garnered significant attention in biomedical research for its profound cytoprotective effects. Its deuterated analogue, D-(+)-Trehalose-d2, serves as a valuable tool for metabolic tracing and mechanistic studies, with its biological activity considered equivalent to the non-deuterated form. This technical guide provides a comprehensive overview of the core mechanisms of action of D-(+)-Trehalose in cellular systems. The primary modes of action—induction of autophagy, inhibition of protein aggregation, and modulation of cellular stress responses—are detailed, supported by quantitative data, experimental protocols, and visual representations of the underlying signaling pathways. This document is intended to be a resource for researchers and professionals in drug development seeking to leverage the therapeutic potential of trehalose.
Core Mechanisms of Action
D-(+)-Trehalose exerts its cellular effects through a multi-faceted approach, primarily centered around the maintenance of cellular homeostasis, particularly under conditions of stress. The three key mechanisms are:
-
Autophagy Induction: Trehalose is a potent inducer of autophagy, the cellular process of degrading and recycling damaged organelles and misfolded proteins. This induction occurs through both mTOR-dependent and mTOR-independent signaling pathways.
-
Inhibition of Protein Aggregation: Trehalose acts as a chemical chaperone, stabilizing protein structures and preventing the formation of toxic protein aggregates, a hallmark of many neurodegenerative diseases.
-
Cellular Stress Response: Trehalose protects cells from a variety of stressors, including oxidative stress, desiccation, and osmotic stress, by preserving membrane integrity and reducing cellular damage.
Autophagy Induction
Trehalose activates autophagy through intricate signaling networks, providing a mechanism for cellular clearance and renewal.
mTOR-Independent Autophagy
A significant body of evidence suggests that trehalose primarily induces autophagy through a pathway independent of the mammalian target of rapamycin (mTOR), a key negative regulator of autophagy.[1][2][3][4] This is a crucial feature, as mTOR signaling is often dysregulated in disease states.
The proposed mTOR-independent mechanism involves the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[5][6][7] Trehalose is taken up by cells via endocytosis and accumulates in lysosomes, leading to a mild elevation in lysosomal pH.[6] This lysosomal stress is thought to inactivate mTORC1 on the lysosomal surface, relieving its inhibitory phosphorylation of TFEB.[6][7] Dephosphorylated TFEB then translocates to the nucleus, where it promotes the expression of autophagy-related genes (ATGs) and lysosomal proteins.[5][8][9][10]
Another mTOR-independent mechanism involves the activation of AMP-activated protein kinase (AMPK).[11][12][13] Trehalose may inhibit glucose transporters, leading to a decrease in intracellular glucose levels and an increase in the AMP/ATP ratio. This activates AMPK, which in turn can directly phosphorylate and activate key components of the autophagy machinery, such as ULK1.[12][13]
mTOR-Dependent Autophagy
While the mTOR-independent pathway is prominent, some studies suggest that trehalose can also influence the mTOR-dependent pathway, likely through its effects on cellular energy status via AMPK activation.[11][12] Activated AMPK can phosphorylate and inhibit the regulatory associated protein of mTOR (Raptor), a component of the mTORC1 complex, leading to the suppression of mTORC1 activity and subsequent autophagy induction.
Signaling Pathway for Trehalose-Induced Autophagy
Quantitative Data on Autophagy Induction
| Parameter | Cell Type | Trehalose Conc. | Time | Observed Effect | Reference |
| LC3-II / LC3-I Ratio | B cells from VMC mice | Not specified | Not specified | Increased ratio | [12] |
| Human Corneal Epithelial Cells | 1.0% | Not specified | Increased LC3B-II turnover | [8][10] | |
| Autophagosome Number | B cells from VMC mice | Not specified | Not specified | Increased number of autophagosomes | [12] |
| p62/SQSTM1 Levels | B cells from VMC mice | Not specified | Not specified | Decreased expression | [12] |
| Human Corneal Epithelial Cells | 1.0% | Not specified | Decreased protein levels | [8][10] | |
| Bone Marrow Stromal Cells | 3% | 8 hours | Increased p62 with H2O2, reversed by trehalose | [14] | |
| TFEB Nuclear Translocation | NSC34 cells | 100 mM | 18-48 hours | Progressive nuclear translocation | [5] |
| p-AMPK / AMPK Ratio | VMC-B cells | Not specified | Not specified | Upregulated phosphorylation | [12] |
| Aged rat liver | 2% solution (oral) | 30 days | Increased p-AMPK levels | [11] | |
| p-ULK1 / ULK1 Ratio | VMC-B cells | Not specified | Not specified | Upregulated phosphorylation | [12] |
Inhibition of Protein Aggregation
Trehalose's ability to prevent the misfolding and aggregation of proteins is a cornerstone of its neuroprotective effects.[15][16][17][18][19]
Chaperone-like Activity
Trehalose functions as a chemical chaperone by stabilizing the native conformation of proteins and preventing their denaturation under stress conditions.[20] It is hypothesized that trehalose is preferentially excluded from the protein surface, leading to a more compact and stable protein structure.
Interference with Aggregation Pathways
Trehalose can interfere with the process of protein aggregation at various stages. It has been shown to inhibit the formation of amyloid fibrils from precursor proteins and can even promote the disaggregation of existing fibrils.[19] The exact mechanism is thought to involve the modulation of the hydration layer around proteins, which hinders the intermolecular interactions required for aggregation.
Experimental Workflow for Protein Aggregation Assay
Quantitative Data on Protein Aggregation Inhibition
| Protein | Model System | Trehalose Conc. | Observed Effect | Reference |
| Lysozyme | In vitro fibrillation | 150-300 mM | Dose-dependent inhibition of fibrillation | [18] |
| Mutant Huntingtin | Cell culture | Not specified | Enhanced clearance of aggregates | [2] |
| α-Synuclein (A30P, A53T) | Cell culture | Not specified | Enhanced clearance of aggregates | [2] |
| SOD1 and p62 | Mouse model of ALS | Not specified | Decreased aggregation in the spinal cord | [21] |
Cellular Stress Response
Trehalose provides robust protection against a wide array of cellular stressors.[20][22][23]
Oxidative Stress
Trehalose has been shown to mitigate oxidative stress by scavenging reactive oxygen species (ROS) and protecting cellular components from oxidative damage.[14][22] In yeast, trehalose accumulation enhances cell viability upon exposure to free radical-generating systems.[22]
Desiccation and Osmotic Stress
A well-established role of trehalose in lower organisms is its ability to protect against dehydration.[20] It is believed to do so by replacing water molecules and maintaining the integrity of cellular membranes and proteins in a dehydrated state.[20] This property is also being explored for the cryopreservation of mammalian cells.
Logical Relationship of Trehalose in Cellular Stress
Quantitative Data on Cytoprotection
| Stressor | Cell Type/Model | Trehalose Conc. | Observed Effect | Reference |
| Hydrogen Peroxide | Bone Marrow Stromal Cells | 3% | Increased cell survival from ~50% to ~80% | [14] |
| LPS (endotoxin) | Rat macrophages | 100 mmol | Blunted activation of ERK, JNK, and iNOS | [24] |
| Desiccation | Cultured corneal cells | Not specified | Markedly lower percentage of dead cells | [25] |
Experimental Protocols
Autophagy Flux Assay using mCherry-EGFP-LC3B
Principle: This assay utilizes a tandem fluorescent-tagged LC3B protein (mCherry-EGFP-LC3B) to monitor autophagy flux. In non-acidic compartments like autophagosomes, both mCherry and EGFP fluoresce, appearing as yellow puncta. Upon fusion with lysosomes, the acidic environment quenches the EGFP signal, while the mCherry signal persists, resulting in red puncta. An increase in red puncta relative to yellow puncta indicates enhanced autophagy flux.
Protocol:
-
Cell Culture and Transfection:
-
Plate cells (e.g., HeLa, SH-SY5Y) on glass-bottom dishes suitable for fluorescence microscopy.
-
Transfect cells with a plasmid encoding mCherry-EGFP-LC3B using a suitable transfection reagent according to the manufacturer's instructions.
-
Allow cells to express the construct for 24-48 hours.
-
-
Treatment:
-
Treat cells with this compound at the desired concentrations (e.g., 50-200 mM) for various time points (e.g., 6, 12, 24 hours).
-
Include a vehicle control (e.g., sterile water or culture medium).
-
Optional: Include a positive control for autophagy induction (e.g., rapamycin) and a negative control for flux (e.g., bafilomycin A1).
-
-
Imaging:
-
Wash cells with phosphate-buffered saline (PBS).
-
Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Mount coverslips with a mounting medium containing DAPI for nuclear staining.
-
Acquire images using a confocal microscope with appropriate laser lines for DAPI (blue), EGFP (green), and mCherry (red).
-
-
Analysis:
-
Quantify the number of yellow (EGFP+/mCherry+) and red (EGFP-/mCherry+) puncta per cell using image analysis software (e.g., ImageJ).
-
Calculate the autophagy flux by determining the ratio of red puncta to yellow puncta. An increase in this ratio in trehalose-treated cells compared to the control indicates an induction of autophagy flux.
-
Western Blot for Phosphorylated AMPK and mTOR
Principle: This method quantifies the activation of AMPK and the inhibition of mTOR signaling by detecting the levels of their phosphorylated forms relative to their total protein levels.
Protocol:
-
Cell Lysis:
-
Culture and treat cells with this compound as described above.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies against phospho-AMPK (Thr172), total AMPK, phospho-mTOR (Ser2448), total mTOR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phosphorylated protein to total protein for both AMPK and mTOR. An increase in the p-AMPK/AMPK ratio and a decrease in the p-mTOR/mTOR ratio would indicate trehalose-induced activation of AMPK and inhibition of mTOR signaling.
-
TFEB Nuclear Translocation Assay
Principle: This immunofluorescence-based assay visualizes the subcellular localization of TFEB. Upon activation, TFEB translocates from the cytoplasm to the nucleus.
Protocol:
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips and treat with this compound as described previously.
-
-
Immunofluorescence Staining:
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize cells with 0.25% Triton X-100 in PBS.
-
Block with a blocking solution (e.g., 1% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against TFEB overnight at 4°C.
-
Wash with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips and acquire images using a fluorescence microscope.
-
Analyze the images to determine the ratio of nuclear to cytoplasmic TFEB fluorescence intensity. An increase in this ratio in trehalose-treated cells indicates TFEB nuclear translocation.
-
Conclusion and Future Directions
This compound, mechanistically interchangeable with its non-deuterated form, presents a compelling profile as a cytoprotective agent with significant therapeutic potential. Its ability to concurrently induce autophagy, inhibit protein aggregation, and mitigate cellular stress positions it as a promising candidate for the treatment of a wide range of diseases, particularly neurodegenerative disorders. The mTOR-independent nature of its autophagy induction is a key advantage, offering a therapeutic avenue that may bypass resistance or complications associated with targeting the mTOR pathway directly.
Future research should focus on further elucidating the precise molecular interactions of trehalose within the cell, particularly its direct targets and the downstream consequences of lysosomal modulation. The use of this compound in advanced metabolic flux analyses will be instrumental in tracking its intracellular fate and its impact on various metabolic pathways. Furthermore, well-designed clinical trials are warranted to translate the promising preclinical findings into effective therapies for human diseases. This in-depth understanding of its mechanism of action will be crucial for the rational design of novel therapeutics based on trehalose and its analogues.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Trehalose, a Novel mTOR-independent Autophagy Enhancer, Accelerates the Clearance of Mutant Huntingtin and α-Synuclein* | Semantic Scholar [semanticscholar.org]
- 3. mTOR-Independent Autophagy Inducer Trehalose Rescues against Insulin Resistance-Induced Myocardial Contractile Anomalies: Role of p38 MAPK and Foxo1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Trehalose induces autophagy via lysosomal-mediated TFEB activation in models of motoneuron degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trehalose causes low-grade lysosomal stress to activate TFEB and the autophagy-lysosome biogenesis response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. profiles.wustl.edu [profiles.wustl.edu]
- 10. Trehalose Induces Autophagy Against Inflammation by Activating TFEB Signaling Pathway in Human Corneal Epithelial Cells Exposed to Hyperosmotic Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Trehalose-induced SIRT1/AMPK activation regulates SREBP-1c/PPAR-α to alleviate lipid accumulation in aged liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Trehalose induces B cell autophagy to alleviate myocardial injury via the AMPK/ULK1 signalling pathway in acute viral myocarditis induced by Coxsackie virus B3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Trehalose Activates Autophagy and Prevents Hydrogen Peroxide-Induced Apoptosis in the Bone Marrow Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 17. Trehalose Effect on The Aggregation of Model Proteins into Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Molecular Mechanisms of Inhibition of Protein Amyloid Fibril Formation: Evidence and Perspectives Based on Kinetic Models [mdpi.com]
- 20. Trehalose: an intriguing disaccharide with potential for medical application in ophthalmology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. Trehalose accumulation during cellular stress protects cells and cellular proteins from damage by oxygen radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Intracellular Protective Functions and Therapeutical Potential of Trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The disaccharide trehalose inhibits proinflammatory phenotype activation in macrophages and prevents mortality in experimental septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Trehalose inhibits oral dryness by protecting the cell membrane | Pocket Dentistry [pocketdentistry.com]
Understanding the Kinetic Isotope Effect of D-(+)-Trehalose-d2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the kinetic isotope effect (KIE) of D-(+)-Trehalose-d2, a critical area of study for understanding enzymatic mechanisms and for the development of novel therapeutics. The following sections detail the quantitative data, experimental protocols, and mechanistic insights derived from the study of this deuterated disaccharide.
Quantitative Data Summary
The kinetic isotope effect for the hydrolysis of this compound by European honeybee trehalase has been determined to elucidate the enzymatic reaction mechanism. The key quantitative finding is summarized in the table below.
| Isotope-Labeled Substrate | Enzyme | Kinetic Isotope Effect (kH/kD) | Reference |
| α,α-[1,1'-²H]trehalose | European honeybee trehalase | 1.53 | [1][2] |
This α-secondary deuterium kinetic isotope effect (α-SDKIE) is considered relatively high and provides significant insight into the transition state of the enzymatic reaction.[1][2]
Experimental Protocols
The following sections describe the methodologies for the synthesis of the deuterated substrate and the subsequent kinetic analysis.
Synthesis of α,α-[1,1'-²H]Trehalose
The synthesis of α,α-[1,1'-²H]trehalose is achieved through the reverse reaction of trehalase, leveraging the enzyme's ability to catalyze both hydrolysis and synthesis.[1][2]
Starting Material: [1-²H]glucose
Enzyme: European honeybee trehalase
Protocol:
-
[1-²H]glucose is used as the starting material for the enzymatic synthesis.
-
The hydrolytic reaction of trehalase is reversible, allowing for the synthesis of α,α-[1,1'-²H]trehalose from [1-²H]glucose.[1][2]
-
The precise conditions for the reverse reaction, including concentrations of [1-²H]glucose, enzyme, and buffer, as well as incubation time and temperature, are optimized to favor the synthesis of the deuterated trehalose.
-
Following the reaction, the synthesized α,α-[1,1'-²H]trehalose is purified from the reaction mixture.
Kinetic Isotope Effect Measurement
The α-secondary deuterium kinetic isotope effects for the hydrolysis of the synthesized α,α-[1,1'-²H]trehalose were measured to probe the catalytic reaction mechanism.[1][2]
Enzyme Source: European honeybee trehalase
Substrate: Synthesized α,α-[1,1'-²H]trehalose and unlabeled α,α-trehalose.
Protocol:
-
The enzymatic hydrolysis of both α,α-[1,1'-²H]trehalose and unlabeled α,α-trehalose by European honeybee trehalase is monitored over time.
-
The reaction rates (kH for unlabeled trehalose and kD for deuterated trehalose) are determined under identical conditions (e.g., substrate concentration, enzyme concentration, pH, temperature).
-
The kinetic isotope effect is calculated as the ratio of the reaction rates (kH/kD).
-
The observed kH/kD value of 1.53 indicates a significant slowing of the reaction rate upon deuterium substitution at the anomeric carbons.[1][2]
Mechanistic Insights and Signaling Pathways
The observed α-secondary deuterium kinetic isotope effect of 1.53 strongly suggests that the catalytic reaction of trehalase proceeds through an oxocarbenium ion intermediate mechanism.[1][2] This mechanism involves the formation of a transient, positively charged species at the anomeric carbon during the cleavage of the glycosidic bond. The presence of deuterium at this position stabilizes the C-D bond compared to the C-H bond, leading to a slower rate of cleavage and thus a kH/kD value greater than 1.
The alternative nucleophilic displacement mechanism is considered less likely based on this evidence.[1][2] The magnitude of the observed KIE is consistent with a significant change in hybridization at the anomeric carbon in the transition state, which is characteristic of the formation of an sp²-hybridized oxocarbenium ion from an sp³-hybridized ground state.
Visualizations
Experimental Workflow for KIE Determination
Caption: Experimental workflow for the synthesis and kinetic analysis of deuterated trehalose.
Proposed Enzymatic Mechanism of Trehalase
Caption: Proposed oxocarbenium ion mechanism for trehalase hydrolysis.
References
D-(+)-Trehalose-d2 in Cellular Stress Response and Protection: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: D-(+)-Trehalose is a naturally occurring non-reducing disaccharide renowned for its potent cytoprotective properties under a wide array of cellular stress conditions. Its deuterated isotopic variant, D-(+)-Trehalose-d2, serves as a valuable tool for metabolic flux analysis and tracer studies while being understood to exert the same protective biological effects as its non-deuterated counterpart. This technical guide provides an in-depth exploration of the core mechanisms by which trehalose protects cells from stress. Key mechanisms include the induction of autophagy for the clearance of protein aggregates and damaged organelles, stabilization of proteins and membranes, and attenuation of oxidative stress. We will detail the pivotal signaling pathways involved, primarily the mTOR-independent activation of TFEB (Transcription Factor EB) to drive autophagy and lysosomal biogenesis, and the activation of the Keap1-Nrf2 antioxidant response pathway. This guide consolidates quantitative data, presents detailed experimental protocols for assessing trehalose's effects, and utilizes Graphviz diagrams to visualize the complex molecular interactions and workflows discussed.
Introduction to D-(+)-Trehalose and its Deuterated Analog
D-(+)-Trehalose is a disaccharide composed of two glucose molecules linked by a highly stable α,α-1,1-glycosidic bond. This structure confers remarkable resistance to acid hydrolysis and makes it a non-reducing sugar, preventing it from participating in glycation reactions that can damage proteins.[1][2] Found in a wide variety of organisms from bacteria and fungi to plants and invertebrates, trehalose enables them to survive extreme environmental stresses such as desiccation, heat, and oxidation.[1][3] While mammals do not synthesize trehalose, they possess the enzyme trehalase to break it down into glucose.[4]
This compound is a stable isotope-labeled version of trehalose. The substitution of hydrogen with deuterium atoms does not alter its fundamental chemical or biological properties in the context of cellular protection. Its primary utility in research is for tracer studies, such as metabolic flux analysis (MFA), where the deuterium label allows scientists to track the fate of the molecule through various metabolic pathways without the use of radioactivity.[5][6][7][8] For the purposes of this guide, the mechanisms of action described for trehalose are directly applicable to this compound.
Core Mechanisms of Cytoprotection
Trehalose exerts its protective effects through a multi-faceted approach, intervening at several key points in the cellular stress response.
Protein Stabilization and Anti-Aggregation
Under stress conditions like heat shock, proteins can unfold, exposing hydrophobic regions that lead to aggregation.[3] Trehalose acts as a chemical chaperone, stabilizing proteins in their native conformation and preventing the formation of toxic aggregates, a hallmark of many neurodegenerative diseases.[1][9][10] This is achieved through several proposed mechanisms:
-
Water Replacement Hypothesis: During dehydration, trehalose molecules form hydrogen bonds with the polar residues of proteins, effectively replacing the water shell that normally maintains their structure.[1][11]
-
Vitrification: At high concentrations, trehalose can form a glassy, amorphous matrix that physically entraps biomolecules, restricting their mobility and preventing aggregation.[1]
-
Water Entrapment: Trehalose can structure water molecules at the protein interface, creating a protective hydration layer that preserves the native protein fold.[1]
Induction of Autophagy
Autophagy is a cellular "self-eating" process critical for clearing damaged organelles and misfolded protein aggregates. Trehalose is a potent inducer of autophagy, a function central to its neuroprotective effects.[1][12][13] A key feature of trehalose-induced autophagy is that it largely operates independently of the mTOR (mechanistic target of rapamycin) signaling pathway, a central regulator of cell growth and metabolism.[14][15] The primary mechanism involves the activation of Transcription Factor EB (TFEB), the master regulator of lysosomal biogenesis and autophagy.[16][17][18][19]
Attenuation of Oxidative Stress
Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), damages lipids, proteins, and DNA. Trehalose mitigates this damage through two primary routes:
-
Direct ROS Scavenging: Trehalose can directly act as a free radical scavenger, neutralizing harmful ROS and reducing damage to cellular components.[1][19][20] Studies have shown that trehalose accumulation reduces lipid peroxidation and the formation of oxidatively damaged proteins.[1][20]
-
Activation of the Keap1-Nrf2 Pathway: Trehalose activates the Nrf2 antioxidant response pathway. This leads to the transcription of a suite of protective genes that detoxify ROS and protect the cell.[14][21][22][23]
Membrane Stabilization
Cellular membranes are highly susceptible to damage from stress, particularly dehydration and temperature extremes. Trehalose stabilizes lipid bilayers by interacting directly with the phospholipid headgroups.[24][25] By replacing water molecules, it maintains the proper spacing between lipids, preventing the membrane from undergoing a deleterious phase transition from a liquid-crystalline to a gel state during stress, thereby preserving membrane integrity and preventing leakage upon rehydration.[11][25][26][27]
Key Signaling Pathways
TFEB-Mediated Autophagy and Lysosomal Biogenesis
The activation of TFEB is a cornerstone of trehalose's pro-autophagic mechanism.
-
Cellular Uptake and Lysosomal Accumulation: Mammalian cells can take up exogenous trehalose through fluid-phase endocytosis.[28][29] The endocytosed trehalose accumulates within the endo-lysosomal system.[1][16]
-
Lysosomal Stress and mTORC1 Inactivation: The accumulation of trehalose in the lysosome causes a mild "lysosomal stress," characterized by a slight increase in lysosomal pH and transient membrane permeabilization.[1][18][30] This perturbation is sufficient to inactivate the mTORC1 complex, which is a key negative regulator of TFEB.[1][16][17]
-
TFEB Dephosphorylation and Nuclear Translocation: With mTORC1 inhibited, TFEB is dephosphorylated (a process that may also involve the calcium-dependent phosphatase calcineurin) and translocates from the cytoplasm to the nucleus.[1][18][30]
-
Gene Transcription: In the nucleus, TFEB binds to CLEAR (Coordinated Lysosomal Expression and Regulation) elements in the promoter regions of its target genes. This drives the expression of genes involved in all stages of the autophagy process, from autophagosome formation to lysosomal fusion and degradation.[1][19]
Figure 1. Trehalose-induced TFEB activation pathway for autophagy.
The p62-Keap1-Nrf2 Antioxidant Pathway
Trehalose enhances the cell's intrinsic antioxidant defenses by activating the Nrf2 pathway.
-
p62 Upregulation: Trehalose treatment increases the expression of the protein p62 (also known as SQSTM1), an autophagy receptor.[14][31] This increase occurs in a manner that can be independent of autophagy itself.[14]
-
Keap1 Inhibition: Under basal conditions, the protein Keap1 binds to the transcription factor Nrf2, targeting it for degradation. The upregulated p62 protein can bind to Keap1, competitively inhibiting the Keap1-Nrf2 interaction.[22]
-
Nrf2 Stabilization and Nuclear Translocation: Freed from Keap1, Nrf2 is stabilized and translocates to the nucleus.[14][23][31]
-
Antioxidant Gene Expression: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the DNA, initiating the transcription of numerous antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[14][23]
Figure 2. Trehalose-mediated activation of the Keap1-Nrf2 pathway.
Quantitative Data Summary
The effects of trehalose have been quantified across numerous studies. The following tables summarize key findings.
Table 1: Effects of Trehalose on Autophagy and Cellular Uptake
| Parameter | Cell/Model System | Trehalose Concentration | Observed Effect | Citation |
| Autophagy Induction | GFP-LC3 HeLa cells | 50 / 100 mM | Potent induction of de novo autophagosome formation, comparable to rapamycin. | [32] |
| Autophagic Flux | Differentiated SH-SY5Y cells | 100 mM (48h) | ~8-fold increase in p62 and LC3-II protein levels, indicating flux blockage. | [33] |
| TFEB Nuclear Translocation | HK2 cells | Varies (in vivo/in vitro) | Increased nuclear translocation of TFEB, suppressed by mTOR activator. | [16] |
| Intracellular Loading | Human Platelets | High extracellular | Internalization of trehalose via fluid-phase endocytosis. | [28] |
| Intracellular Loading | hADSCs (electroporation) | 250 / 400 mM (in buffer) | 83% / 78% post-thaw recovery, respectively. | [28] |
Table 2: Effects of Trehalose on Oxidative Stress and Protein Aggregation
| Parameter | Model System | Trehalose Concentration | Observed Effect | Citation |
| Aβ Peptide Binding | Model lipid membranes (LSPR) | 100 mM | Significantly reduced binding of Aβ1-42 peptides to the lipid membrane. | [9][34] |
| ROS Reduction | C2C12 Myoblasts | Optimal (not specified) | Improved cell viability, reduced ROS levels and lipid peroxidation. | [21] |
| Nrf2 Translocation | Hepa1-6 cells | 50 mM | Enhanced nuclear translocation of Nrf2 in a p62-dependent manner. | [31] |
| Protein Aggregation | Lysozyme/Insulin | Varies | Inhibits fibrillation; effect is counteracted by high ionic strength (NaCl). | [10] |
| Cell Viability (H₂O₂) | S. cerevisiae mutant | Exogenous trehalose | Enhanced resistance and viability of trehalose-deficient mutants. | [20] |
Experimental Protocols
Autophagic Flux Assay using Tandem Fluorescent-LC3 (mRFP-GFP-LC3)
This method is crucial for distinguishing between the induction of autophagy and the blockage of lysosomal degradation, a point of controversy in trehalose research.[33]
-
Cell Transfection/Transduction: Culture cells (e.g., SH-SY5Y or HeLa) on glass coverslips. Transfect or transduce them with a plasmid or viral vector expressing mRFP-GFP-LC3. Allow 24-48 hours for expression.
-
Treatment: Treat cells with the desired concentration of trehalose (e.g., 100 mM) for a specified time (e.g., 24-48 hours).[33] Include negative (vehicle) and positive (starvation media, rapamycin) controls. To confirm flux, a parallel group should be co-treated with a lysosomal inhibitor like Bafilomycin A1 (100 nM) or Chloroquine (50 µM) for the final 2-4 hours.[32]
-
Fixation and Imaging: Fix the cells with 4% paraformaldehyde. Mount the coverslips and visualize using a confocal microscope with channels for GFP (green) and mRFP (red).
-
Analysis: Autophagosomes, being pH-neutral, will appear as yellow puncta (merge of green and red). Autolysosomes, which are acidic, quench the GFP signal, and thus appear as red-only puncta.[35]
-
Increased yellow and red puncta indicates induction of autophagic flux.
-
Accumulation of only yellow puncta (especially compared to the inhibitor-treated group) suggests a blockage in the fusion of autophagosomes with lysosomes.[33]
-
Quantify the number of yellow and red puncta per cell across multiple fields of view.[36]
-
Figure 3. Experimental workflow for the mRFP-GFP-LC3 autophagic flux assay.
Nrf2 Nuclear Translocation Assay
This protocol determines if trehalose causes the active transcription factor Nrf2 to move into the nucleus.
-
Cell Culture and Treatment: Plate cells (e.g., Hepa1-6) and allow them to adhere. Treat with trehalose (e.g., 50 mM for 24 hours).[31]
-
Nuclear and Cytoplasmic Fractionation: Following treatment, harvest the cells. Use a commercial nuclear/cytoplasmic extraction kit (following the manufacturer’s protocol) to separate the nuclear and cytoplasmic proteins. This step is critical for accurate results.
-
Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions using a BCA or Bradford assay.
-
Western Blotting: Load equal amounts of protein from each fraction onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody against Nrf2. Also, probe for a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., α-tubulin) to verify the purity of the fractions.[31]
-
Analysis: Visualize the bands using an appropriate secondary antibody and chemiluminescent substrate. An increase in the Nrf2 band intensity in the nuclear fraction (relative to the Lamin B1 loading control) in trehalose-treated cells compared to controls indicates nuclear translocation.
Localized Surface Plasmon Resonance (LSPR) for Aβ-Membrane Binding
This biophysical technique quantitatively measures the interaction between amyloid-beta (Aβ) peptides and a model lipid membrane in the presence or absence of trehalose.[9][34]
-
Sensor Preparation: Use a sensor chip (e.g., gold nanoparticles) suitable for LSPR.
-
Membrane Formation: Form a supported lipid bilayer on the sensor surface using vesicles composed of relevant lipids (e.g., DPPC-POPC-Cholesterol). Monitor the formation via the LSPR signal shift.
-
Baseline Measurement: Establish a stable baseline signal with buffer flowing over the membrane. For the experimental condition, use a buffer containing the desired concentration of trehalose (e.g., 100 mM).
-
Aβ Injection: Inject a solution of Aβ peptides (e.g., Aβ1-42) over the sensor surface and record the change in the LSPR signal in real-time. The signal shift corresponds to the mass of Aβ binding to the membrane.
-
Analysis: Compare the magnitude of the LSPR signal shift in the presence and absence of trehalose. A smaller shift in the presence of trehalose indicates that it inhibits the binding of Aβ peptides to the lipid membrane.[9][34]
Summary and Future Directions
D-(+)-Trehalose and its deuterated analog this compound are powerful molecules that protect cells from a multitude of stressors through an integrated network of mechanisms. By stabilizing proteins, preserving membrane integrity, inducing the clearance of cellular debris via TFEB-mediated autophagy, and bolstering antioxidant defenses through the Nrf2 pathway, trehalose demonstrates significant therapeutic potential, particularly for neurodegenerative diseases characterized by protein aggregation and oxidative stress.
Figure 4. Logical relationships in trehalose's multifaceted cytoprotection.
Future research should focus on clarifying the existing controversy regarding trehalose's effect on autophagic flux, as both induction and blockage have been reported.[1][33] Further investigation into efficient, targeted delivery methods for trehalose to specific tissues (e.g., the central nervous system) is critical for translating its promise into clinical applications. The use of this compound will be instrumental in these future studies to precisely delineate its metabolic fate and confirm its engagement with these protective pathways in vivo.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanism of neuroprotection by trehalose: controversy surrounding autophagy induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of trehalose on protein structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracellular Protective Functions and Therapeutical Potential of Trehalose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steady-state and Flux-based Trehalose Estimation as an Indicator of Carbon Flow from Gluconeogenesis or Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 7. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Trehalose Effect on The Aggregation of Model Proteins into Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trehalose-Protected Lipid Membranes for Determining Membrane Protein Structure and Insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. google.com [google.com]
- 13. preprints.org [preprints.org]
- 14. Trehalose protects against oxidative stress by regulating the Keap1-Nrf2 and autophagy pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Trehalose, sucrose and raffinose are novel activators of autophagy in human keratinocytes through an mTOR-independent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Trehalose activates autophagy to alleviate cisplatin-induced chronic kidney injury by targeting the mTOR-dependent TFEB signaling pathway [thno.org]
- 17. researchgate.net [researchgate.net]
- 18. Trehalose induces autophagy via lysosomal-mediated TFEB activation in models of motoneuron degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Trehalose: Neuroprotective Effects and Mechanisms—An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Trehalose accumulation during cellular stress protects cells and cellular proteins from damage by oxygen radicals [pubmed.ncbi.nlm.nih.gov]
- 21. metabolomic-analysis-of-trehalose-alleviating-oxidative-stress-in-myoblasts - Ask this paper | Bohrium [bohrium.com]
- 22. The Keap1-Nrf2 System: A Mediator between Oxidative Stress and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Trehalose inhibits ferroptosis via NRF2/HO-1 pathway and promotes functional recovery in mice with spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Interaction of the Disaccharide Trehalose with a Phospholipid Bilayer: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. The role of trehalose in cell stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Intracellular Delivery of Trehalose for Cell Banking - PMC [pmc.ncbi.nlm.nih.gov]
- 29. An impediment to random walk: trehalose microenvironment drives preferential endocytic uptake of plasmonic nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 30. tandfonline.com [tandfonline.com]
- 31. researchgate.net [researchgate.net]
- 32. Trehalose restores functional autophagy suppressed by high glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Is trehalose an autophagic inducer? Unraveling the roles of non-reducing disaccharides on autophagic flux and alpha-synuclein aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Quantitative Analysis of the Influence of Trehalose on Amyloid-β Binding to Membranes by Localized Surface Plasmon Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 35. bitesizebio.com [bitesizebio.com]
- 36. researchgate.net [researchgate.net]
A Technical Guide to D-(+)-Trehalose-d2: Solubility and Stability in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of D-(+)-Trehalose-d2 in aqueous solutions. While specific data for the deuterated form is limited, the physicochemical properties of D-(+)-Trehalose are presented as a close proxy due to their structural similarity. This document is intended to be a valuable resource for researchers and professionals in drug development and related fields.
Core Concepts: Solubility and Stability
D-(+)-Trehalose is a naturally occurring non-reducing disaccharide composed of two glucose units linked by an α,α-1,1 glycosidic bond.[1] This unique linkage contributes significantly to its remarkable stability.[1] In pharmaceutical and biotechnological applications, understanding the solubility and stability of an excipient like trehalose is critical for formulation development, ensuring product efficacy and shelf-life.
Solubility of D-(+)-Trehalose in Aqueous Solutions
D-(+)-Trehalose is freely soluble in water, with its solubility increasing with temperature.[2] The high solubility is attributed to its ability to form multiple hydrogen bonds with water molecules.[3]
| Temperature (°C) | Solubility ( g/100 g solution) | Solubility ( g/100 mL water) | Molar Concentration (M) |
| 10 | 42.3[4] | ~73.3 | ~1.94 |
| 20 | 46.6[4] | 68.9[1] | ~1.82 |
| 25 | - | 76 (mg/mL)[5] | ~0.20 |
| 30 | 52.3[4] | ~109.6 | ~2.90 |
| 40 | 59.7[4] | ~148.1 | ~3.91 |
| >80 | Less soluble than sucrose below this temperature[1] | - | - |
Note: The data presented is for non-deuterated D-(+)-Trehalose. It is anticipated that the solubility of this compound will be very similar.
Stability of D-(+)-Trehalose in Aqueous Solutions
The α,α-1,1 glycosidic bond in trehalose makes it highly resistant to hydrolysis, especially when compared to other disaccharides like sucrose.[1][6] This inherent stability is a key advantage in its use as a stabilizer for biomolecules.[7][8]
Key Stability Characteristics:
-
Resistance to Acid Hydrolysis: The glycosidic bond in trehalose is very resistant to acid hydrolysis, making it stable even under acidic conditions.[1]
-
Thermal Stability: Trehalose is stable in solution at high temperatures.[1]
-
pH Stability: Studies have shown that the rate of hydrolysis of trehalose does not vary significantly in the pH range between 7 and 12.[9]
-
Spontaneous Hydrolysis: The uncatalyzed hydrolysis of trehalose in a neutral solution at 25°C is extremely slow, with a reported half-life of 6.6 million years.[6][9] This indicates exceptional stability under typical storage conditions.
Experimental Protocols
Several analytical methods can be employed to determine the solubility and stability of this compound in aqueous solutions. The choice of method often depends on the specific requirements of the study, such as the desired sensitivity and the presence of other components in the solution.
Solubility Determination
A common method for determining the solubility of a compound like trehalose involves preparing saturated solutions at various temperatures.
Protocol Outline:
-
Sample Preparation: Add an excess amount of this compound to a known volume of purified water in a sealed container.
-
Equilibration: Agitate the samples at a constant temperature for a sufficient period to ensure equilibrium is reached.
-
Sample Analysis: Carefully withdraw a known volume of the supernatant, ensuring no undissolved solid is transferred. The concentration of dissolved trehalose can then be determined using methods such as:
Stability Assessment (Hydrolysis Study)
To assess the stability of this compound, forced degradation studies are often performed under various stress conditions (e.g., elevated temperature, extreme pH).
Protocol Outline:
-
Sample Preparation: Prepare aqueous solutions of this compound at a known concentration. Adjust the pH of the solutions as required for the study.
-
Incubation: Store the samples at controlled temperatures for a defined period.
-
Time-Point Analysis: At specific time intervals, withdraw aliquots of the samples.
-
Quantification of Degradation: Analyze the samples to determine the amount of remaining trehalose and the formation of any degradation products (e.g., glucose). Analytical techniques for this include:
-
HPLC-RID: To monitor the decrease in the trehalose peak and the appearance of glucose peaks.[10]
-
Enzymatic Assays: These assays use the enzyme trehalase to specifically hydrolyze trehalose to glucose, which can then be quantified using a coupled enzyme system.[10][12]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific method can be used for the accurate quantification of trehalose, especially at low concentrations.[10]
-
Visualizing Concepts and Workflows
To better illustrate the concepts discussed, the following diagrams are provided in the DOT language.
Caption: Conceptual diagram illustrating the high stability of this compound against hydrolysis.
Caption: General experimental workflow for assessing the stability of this compound.
References
- 1. Trehalose - Wikipedia [en.wikipedia.org]
- 2. himedialabs.com [himedialabs.com]
- 3. Structural Comparison between Sucrose and Trehalose in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. experts.illinois.edu [experts.illinois.edu]
- 5. selleckchem.com [selleckchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Why is trehalose an exceptional protein stabilizer? An analysis of the thermal stability of proteins in the presence of the compatible osmolyte trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rates of Spontaneous Cleavage of Glucose, Fructose, Sucrose, and Trehalose in Water, and the Catalytic Proficiencies of Invertase and Trehalas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. prod-docs.megazyme.com [prod-docs.megazyme.com]
Methodological & Application
Application Notes and Protocols for Metabolic Labeling in Mycobacteria using D-(+)-Trehalose-d2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, possesses a unique and complex cell wall that is crucial for its survival, pathogenesis, and intrinsic resistance to many antibiotics.[1] This intricate structure is rich in unique glycolipids, with trehalose-containing molecules playing a central role. Trehalose, a disaccharide absent in mammals, is a key precursor for essential cell wall components such as trehalose monomycolate (TMM) and trehalose dimycolate (TDM), also known as cord factor.[1][2][3] TMM is an essential carrier molecule that transports mycolic acids to the cell envelope for the biosynthesis of the mycomembrane.[1][3][4] The metabolic pathways involved in trehalose utilization are therefore attractive targets for novel anti-tubercular drug development and for the specific detection of mycobacteria.[1]
Metabolic labeling using modified trehalose analogs has emerged as a powerful technique to study the dynamics of the mycobacterial cell wall.[5][6][7][8] By introducing trehalose molecules with reporter tags, such as fluorophores or bioorthogonal handles, researchers can visualize and quantify the incorporation of these sugars into the cell wall in living bacteria.[2][7][8] Stable isotope labeling, in particular, offers a nuanced approach to trace metabolic pathways and quantify the flux of metabolites without the use of radioactive materials.
This document provides detailed application notes and protocols for the use of D-(+)-Trehalose-d2, a stable isotope-labeled version of trehalose, for metabolic labeling in mycobacteria. The incorporation of deuterium-labeled trehalose into the mycobacterial cell wall can be traced and quantified using mass spectrometry, providing valuable insights into cell wall biosynthesis, remodeling, and the effects of potential inhibitors.
Principle of the Method
The metabolic labeling strategy with this compound is based on the ability of mycobacteria to uptake exogenous trehalose and incorporate it into its cell wall glycolipids. There are two primary pathways for the incorporation of exogenous trehalose into the mycomembrane:
-
The Recycling Pathway: Exogenous trehalose is transported into the cytoplasm by the LpqY-SugABC transporter system.[8][9] Inside the cell, it is esterified with mycolic acids to form TMM, which is then transported across the plasma membrane by MmpL3.[1][4]
-
The Antigen 85 (Ag85) Pathway: In the periplasmic space, the Ag85 complex of mycolyltransferases can directly utilize exogenous trehalose for the synthesis of TDM from TMM, releasing a molecule of unlabeled trehalose in the process.[8]
Once this compound is introduced into the culture medium, it is taken up by the mycobacteria and incorporated into TMM and TDM. The deuterium label serves as a tracer that can be detected by mass spectrometry, allowing for the quantification of newly synthesized trehalose-containing glycolipids.
Signaling Pathways and Experimental Workflows
Trehalose Metabolism and Incorporation into the Mycobacterial Cell Wall
Caption: Metabolic pathways for the incorporation of this compound into TMM and TDM.
Experimental Workflow for Metabolic Labeling and Analysis
Caption: General workflow for this compound metabolic labeling and analysis.
Experimental Protocols
Materials
-
Mycobacterial strain (e.g., Mycobacterium smegmatis mc²155, Mycobacterium bovis BCG, or Mycobacterium tuberculosis H37Rv)
-
Appropriate mycobacterial growth medium (e.g., Middlebrook 7H9 broth supplemented with ADC or OADC and Tween 80)
-
This compound (ensure high isotopic purity)
-
Sterile, conical tubes (15 mL and 50 mL)
-
Incubator shaker
-
Spectrophotometer
-
Solvents for lipid extraction (e.g., chloroform, methanol, water)
-
Thin-layer chromatography (TLC) plates (e.g., silica gel 60)
-
TLC developing chamber and solvents
-
Mass spectrometer (e.g., LC-MS/MS system)
Protocol 1: Metabolic Labeling of Mycobacteria with this compound
-
Culture Preparation:
-
Inoculate 10 mL of appropriate growth medium with the mycobacterial strain of interest.
-
Grow the culture at 37°C with shaking (200 rpm) to mid-log phase (OD₆₀₀ of 0.6-0.8).
-
-
Labeling:
-
Prepare a sterile stock solution of this compound in water (e.g., 100 mM).
-
Dilute the mycobacterial culture to an OD₆₀₀ of 0.1 in fresh, pre-warmed medium.
-
Add this compound to the culture to a final concentration in the range of 50-500 µM. The optimal concentration should be determined empirically for the specific strain and experimental conditions.
-
As a negative control, prepare a parallel culture with an equivalent concentration of unlabeled D-(+)-Trehalose.
-
Incubate the cultures at 37°C with shaking. For time-course experiments, prepare multiple cultures and harvest at different time points (e.g., 2, 4, 8, 12, 24 hours).
-
-
Harvesting:
-
At each time point, transfer an appropriate volume of culture (e.g., 5-10 mL) to a sterile conical tube.
-
Pellet the cells by centrifugation (e.g., 4000 x g for 10 minutes at 4°C).
-
Carefully discard the supernatant.
-
Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS) to remove any remaining labeling medium.
-
The cell pellets can be stored at -80°C until lipid extraction.
-
Protocol 2: Extraction and Analysis of Labeled Glycolipids
-
Total Lipid Extraction:
-
Resuspend the cell pellet in 1 mL of a 2:1 (v/v) mixture of chloroform:methanol.
-
Vortex vigorously for 5 minutes.
-
Add 0.2 mL of water and vortex again for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase, which contains the total lipids, into a new glass tube.
-
Dry the lipid extract under a stream of nitrogen gas.
-
-
Thin-Layer Chromatography (TLC):
-
Resuspend the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v).
-
Spot the resuspended lipids onto a silica TLC plate.
-
Develop the TLC plate in an appropriate solvent system to separate TMM and TDM. A common solvent system is chloroform:methanol:water (60:30:6, v/v/v).
-
Visualize the lipid spots using an appropriate method (e.g., iodine staining or specific lipid stains). The regions corresponding to TMM and TDM can be identified by running authentic standards in parallel.
-
-
Mass Spectrometry Analysis:
-
Scrape the silica from the TLC plate corresponding to the TMM and TDM spots into separate tubes.
-
Extract the lipids from the silica using chloroform:methanol.
-
Analyze the extracted lipids by mass spectrometry (e.g., direct infusion ESI-MS or LC-MS/MS).
-
Acquire mass spectra in the appropriate mass range to detect the unlabeled and deuterium-labeled TMM and TDM. The expected mass shift due to the two deuterium atoms will be approximately +2 Da.
-
-
Data Analysis:
-
Determine the isotopic distribution for TMM and TDM in both the unlabeled control and the this compound labeled samples.
-
Calculate the percentage of deuterium incorporation by comparing the peak intensities of the labeled (M+2) and unlabeled (M) molecular ions.
-
Data Presentation
The quantitative data obtained from mass spectrometry analysis can be summarized in tables for easy comparison.
Table 1: Hypothetical Incorporation of this compound into TMM in M. smegmatis
| Incubation Time (hours) | Concentration of this compound (µM) | % Deuterium Incorporation in TMM (Mean ± SD) |
| 2 | 100 | 5.2 ± 0.8 |
| 4 | 100 | 12.6 ± 1.5 |
| 8 | 100 | 25.8 ± 2.1 |
| 24 | 100 | 55.3 ± 4.7 |
| 24 | 50 | 38.1 ± 3.5 |
| 24 | 250 | 68.9 ± 5.2 |
Table 2: Hypothetical Effect of an Inhibitor on this compound Incorporation into TDM
| Treatment | % Deuterium Incorporation in TDM (Mean ± SD) |
| Vehicle Control | 45.7 ± 3.9 |
| Inhibitor X (10 µM) | 12.3 ± 1.8 |
| Inhibitor Y (10 µM) | 42.1 ± 4.2 |
Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental conditions.
Applications in Research and Drug Development
-
Studying Cell Wall Dynamics: Metabolic labeling with this compound can be used to study the rate of new cell wall synthesis and turnover in different growth phases or under various stress conditions.
-
High-Throughput Screening of Inhibitors: This method can be adapted for high-throughput screening of small molecules that inhibit enzymes involved in the trehalose utilization pathways, such as Pks13, MmpL3, or the Ag85 complex. A reduction in deuterium incorporation would indicate potential inhibitory activity.
-
Validating Drug Targets: By using knockout or knockdown mutant strains of specific enzymes, the role of these enzymes in trehalose metabolism can be validated by observing changes in the incorporation of this compound.
-
Understanding Drug Resistance Mechanisms: This technique can be applied to study how drug-resistant strains of mycobacteria may have altered cell wall metabolism.
Conclusion
Metabolic labeling with this compound is a powerful and sensitive method for investigating the biosynthesis and dynamics of the mycobacterial cell wall. The protocols and application notes provided here offer a framework for researchers to utilize this technique to gain deeper insights into mycobacterial physiology and to aid in the discovery of novel anti-tubercular agents. The non-radioactive nature of stable isotope labeling makes it a safe and versatile tool for a wide range of studies in the field of mycobacteriology.
References
- 1. Targeting the trehalose utilization pathways of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Genetics of Mycobacterial Trehalose Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of trehalose-based chemical tools for the study of the mycobacterial membrane [comptes-rendus.academie-sciences.fr]
- 5. Metabolic Labeling of Live Mycobacteria with Trehalose-Based Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic Labeling of Live Mycobacteria with Trehalose-Based Probes | Springer Nature Experiments [experiments.springernature.com]
- 7. Probing the Mycobacterial Trehalome with Bioorthogonal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imaging Mycobacterial Trehalose Glycolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trehalose Recycling Promotes Energy-Efficient Biosynthesis of the Mycobacterial Cell Envelope - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for D-(+)-Trehalose-d2 Incorporation in Bacterial Cell Walls
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bacterial cell wall is a critical structure for survival and a key target for antimicrobial drugs. In particular, the cell wall of Mycobacterium tuberculosis and other related actinomycetes possesses a unique and complex outer mycomembrane. Trehalose, a disaccharide, is a central component of this mycomembrane, serving as a scaffold for essential glycolipids such as trehalose monomycolate (TMM) and trehalose dimycolate (TDM), also known as cord factor.[1][2][3] These molecules are crucial for the structural integrity, permeability, and virulence of these bacteria.[1][2][3]
Metabolic labeling using stable isotope-labeled precursors is a powerful technique to probe the biosynthesis and dynamics of these cell wall components. D-(+)-Trehalose-d2, a deuterated analog of trehalose, serves as an excellent metabolic probe. Once introduced to the bacterial culture, it is taken up and incorporated into the cell wall glycolipids through the endogenous metabolic pathways. The subsequent analysis of the bacterial cell wall components by mass spectrometry allows for the precise quantification of this compound incorporation, providing valuable insights into cell wall metabolism, the efficacy of antimicrobial agents targeting these pathways, and for the development of novel diagnostic tools.[4]
Principle of the Method
This protocol outlines the metabolic labeling of bacteria, particularly Mycobacterium species, with this compound. The bacteria are cultured in the presence of the deuterated trehalose, which is transported into the cell or utilized extracellularly by the Antigen 85 (Ag85) complex.[5][6] The Ag85 complex, a group of mycolyltransferases, catalyzes the transfer of mycolic acids from one TMM molecule to another to form TDM, or to the arabinogalactan layer.[3][5] This process incorporates the this compound into the mycomembrane. Following labeling, the bacterial cells are harvested, and the cell wall lipids are extracted. The incorporation of this compound is then quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), which can differentiate between the native and deuterated trehalose-containing molecules based on their mass-to-charge ratio.
Signaling Pathway and Experimental Workflow
The metabolic incorporation of exogenous trehalose into the mycobacterial mycomembrane is primarily mediated by the Antigen 85 (Ag85) complex.
The experimental workflow for this protocol involves several key stages, from bacterial culture to data analysis.
Experimental Protocols
Materials and Reagents
-
Bacterial Strains: Mycobacterium smegmatis mc²155 (or other species of interest)
-
Culture Media: Middlebrook 7H9 broth supplemented with 10% ADC (Albumin-Dextrose-Catalase) and 0.05% Tween 80
-
Labeling Reagent: this compound (sterile solution)
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile
-
Solvents (HPLC or MS grade): Chloroform, Methanol, Water
-
Internal Standard: ¹³C₁₂-Trehalose (optional, for absolute quantification)
-
LC-MS/MS system: Equipped with a C18 column and a triple quadrupole mass spectrometer.
Protocol 1: Metabolic Labeling of Bacteria
-
Bacterial Culture Preparation: Inoculate 10 mL of Middlebrook 7H9 broth with the desired bacterial strain. Grow the culture at 37°C with shaking (200 rpm) to an optical density at 600 nm (OD₆₀₀) of 0.4-0.6 (logarithmic growth phase).
-
Labeling: Add sterile this compound solution to the bacterial culture to a final concentration of 50-100 µM. The optimal concentration may need to be determined empirically for different bacterial strains and experimental goals.
-
Incubation: Continue to incubate the culture under the same conditions for 12-24 hours. The incubation time can be varied to study the dynamics of cell wall synthesis.
-
Harvesting: Pellet the bacterial cells by centrifugation at 4,000 x g for 10 minutes at 4°C.
-
Washing: Discard the supernatant and wash the cell pellet twice with 10 mL of cold, sterile PBS to remove any unincorporated this compound.
Protocol 2: Extraction of Cell Wall Lipids
-
Cell Lysis: Resuspend the washed cell pellet in 1 mL of a 2:1 (v/v) mixture of chloroform and methanol. Disrupt the cells using a bead beater with 0.1 mm silica beads for 3 cycles of 60 seconds with 2-minute intervals on ice.
-
Lipid Extraction: Transfer the lysate to a new glass tube. Add 1 mL of chloroform and 1 mL of water to create a biphasic system. Vortex thoroughly and centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Collection of Lipid Layer: Carefully collect the lower organic phase, which contains the lipids, into a new glass tube.
-
Drying: Evaporate the solvent from the collected lipid extract under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of a 2:1 (v/v) chloroform:methanol mixture for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis for this compound Quantification
-
Chromatographic Separation: Inject 5-10 µL of the reconstituted lipid extract onto a C18 column. Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Perform the analysis on a triple quadrupole mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM).
-
Monitor the transition for native trehalose (e.g., as part of TDM). The exact m/z will depend on the adducted mycolic acids.
-
Monitor the corresponding transition for this compound incorporated into TDM (mass shift of +2 Da).
-
-
Data Analysis: Integrate the peak areas for the native and deuterated TDM species. The percentage of incorporation can be calculated as:
% Incorporation = [Area(Deuterated TDM) / (Area(Native TDM) + Area(Deuterated TDM))] x 100
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis can be summarized in a table for clear comparison.
| Sample ID | Treatment | Incubation Time (h) | Peak Area (Native TDM) | Peak Area (TDM-d2) | % this compound Incorporation |
| Control 1 | Untreated | 24 | 1.2 x 10⁶ | 0 | 0% |
| Labeled 1 | 50 µM this compound | 12 | 8.5 x 10⁵ | 3.5 x 10⁵ | 29.2% |
| Labeled 2 | 50 µM this compound | 24 | 6.1 x 10⁵ | 5.9 x 10⁵ | 49.2% |
| Labeled 3 | 100 µM this compound | 24 | 4.2 x 10⁵ | 7.8 x 10⁵ | 65.0% |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental conditions and the bacterial strain used.
Troubleshooting
-
Low Incorporation Rate:
-
Increase the concentration of this compound.
-
Increase the incubation time.
-
Ensure the bacterial culture is in the logarithmic growth phase during labeling.
-
-
High Background Signal:
-
Ensure thorough washing of the cell pellet to remove unincorporated label.
-
Optimize the lipid extraction protocol to minimize contamination from other cellular components.
-
-
Poor Chromatographic Resolution:
-
Optimize the LC gradient and column chemistry.
-
Ensure proper sample clean-up before injection.
-
Conclusion
This protocol provides a detailed framework for the metabolic labeling of bacterial cell walls with this compound and its subsequent quantification by LC-MS/MS. This technique is a valuable tool for studying the biosynthesis and dynamics of the mycomembrane, which is a critical aspect of mycobacterial physiology and pathogenesis. The ability to quantitatively track the incorporation of trehalose into the cell wall can aid in the discovery and characterization of new antimicrobial agents that target this essential pathway.
References
- 1. Metabolic Labeling of Live Mycobacteria with Trehalose-Based Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic Labeling of Live Mycobacteria with Trehalose-Based Probes | Springer Nature Experiments [experiments.springernature.com]
- 3. Targeting the trehalose utilization pathways of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distributable, Metabolic PET Reporting of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probing the Mycobacterial Trehalome with Bioorthogonal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: D-(+)-Trehalose-d2 as a Tracer for Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis is a powerful technique used to elucidate the rates of metabolic pathways within a biological system. The use of stable isotope-labeled tracers is central to these studies, providing a means to track the flow of atoms through metabolic networks. D-(+)-Trehalose-d2, a deuterated analog of the naturally occurring disaccharide trehalose, serves as a valuable tracer for investigating carbohydrate metabolism. Trehalose is composed of two glucose molecules and is found in a wide range of organisms, from bacteria and fungi to plants and invertebrates. In these organisms, it plays crucial roles in energy storage and stress protection. While not synthesized by mammals, trehalose can be metabolized if introduced, and its analogs are of interest for various therapeutic applications. The deuterium label on this compound allows for the sensitive and specific tracking of its uptake, breakdown into glucose, and the subsequent incorporation of deuterium into downstream metabolites. This enables the quantitative analysis of fluxes through glycolysis, the tricarboxylic acid (TCA) cycle, and other interconnected pathways. These application notes provide detailed protocols for the use of this compound as a tracer for in vivo and in vitro metabolic flux analysis, along with data presentation guidelines and visualizations of key pathways and workflows.
Applications in Research and Drug Development
The use of this compound as a metabolic tracer has several key applications:
-
Elucidating Basic Metabolism: Tracing the metabolic fate of this compound can help in understanding the fundamental aspects of carbohydrate metabolism in various organisms, particularly in non-mammalian systems where trehalose is a key metabolite.
-
Studying Disease States: Alterations in metabolic pathways are a hallmark of many diseases, including cancer, diabetes, and neurodegenerative disorders. This compound can be used to probe these metabolic shifts and identify potential therapeutic targets.
-
Drug Discovery and Development: By providing a quantitative measure of metabolic pathway activity, this compound can be used to assess the mechanism of action and efficacy of drugs that target metabolism.
-
Microbiome Research: Many gut microbes synthesize and metabolize trehalose. This compound can be employed to study the metabolic interactions between the host and its microbiome.
Key Metabolic Pathways
Trehalose is metabolized into glucose, which then enters central carbon metabolism. The primary pathways involved are glycolysis and the TCA cycle.
Experimental Protocols
In Vivo Metabolic Flux Analysis using this compound in a Mouse Model
This protocol describes the administration of this compound to mice and the subsequent analysis of tissue samples to determine metabolic flux.
1. Animal Preparation and Tracer Administration:
-
House mice in accordance with institutional guidelines.
-
Fast mice for 4-6 hours prior to tracer administration to achieve a basal metabolic state.
-
Prepare a sterile solution of this compound in saline. A typical dose is 0.75 g/kg body weight.[1]
-
Administer the this compound solution via oral gavage, intraperitoneal (IP) injection, or intravenous (IV) infusion. The route of administration will influence the kinetics of uptake and metabolism.[2][3]
-
At defined time points post-administration (e.g., 30, 60, 90, 120 minutes), euthanize the mice and rapidly collect tissues of interest (e.g., liver, brain, tumor).
-
Immediately freeze the collected tissues in liquid nitrogen to quench metabolism.
2. Metabolite Extraction:
-
Homogenize the frozen tissue samples in a cold extraction solvent (e.g., 80% methanol).
-
Centrifuge the homogenate to pellet proteins and cellular debris.
-
Collect the supernatant containing the polar metabolites.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile).
3. LC-MS/MS Analysis:
-
Perform chromatographic separation of metabolites using a HILIC column.
-
Analyze the samples using a triple quadrupole mass spectrometer operating in selected reaction monitoring (SRM) mode.
-
Monitor the mass transitions for this compound and its expected labeled downstream metabolites.
4. Data Analysis:
-
Calculate the isotopic enrichment of each metabolite by determining the ratio of the labeled isotopologue to the total pool of the metabolite.
-
Use metabolic modeling software to calculate metabolic flux rates based on the isotopic enrichment data.
In Vitro Metabolic Flux Analysis using this compound in Cell Culture
This protocol outlines the procedure for using this compound to study metabolism in cultured cells.
1. Cell Culture and Labeling:
-
Culture cells of interest to the desired confluency in standard growth medium.
-
Replace the standard medium with a labeling medium containing this compound at a known concentration (e.g., 10-250 mM, depending on the cell type and delivery method).[4] For cells that do not readily take up trehalose, methods like electroporation can be used to facilitate intracellular delivery.[4][5]
-
Incubate the cells in the labeling medium for a time course (e.g., 0, 15, 30, 60, 120 minutes).
2. Metabolite Extraction:
-
Rapidly wash the cells with ice-cold saline to remove extracellular tracer.
-
Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol) directly to the culture plate.
-
Scrape the cells and collect the cell lysate.
-
Proceed with the metabolite extraction steps as described in the in vivo protocol (centrifugation, collection of supernatant, drying, and reconstitution).
3. LC-MS/MS Analysis and Data Analysis:
-
Follow the same LC-MS/MS and data analysis procedures as outlined in the in vivo protocol.
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: LC-MS/MS Parameters for this compound and Key Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| D-(+)-Trehalose (unlabeled) | 343.1 | 163.1 | 20 |
| This compound | 345.1 | 164.1 | 20 |
| Glucose (unlabeled) | 179.1 | 89.1 | 15 |
| Glucose-d1 | 180.1 | 90.1 | 15 |
| Lactate (unlabeled) | 89.0 | 43.0 | 10 |
| Lactate-d1 | 90.0 | 44.0 | 10 |
| Glutamate (unlabeled) | 148.1 | 84.1 | 15 |
| Glutamate-d1 | 149.1 | 85.1 | 15 |
Note: The exact mass transitions for deuterated compounds should be empirically determined but are predicted here based on the addition of deuterium atoms.
Table 2: Example Isotopic Enrichment Data in Mouse Liver after this compound Administration
| Time (minutes) | Glucose-d1 Enrichment (%) | Lactate-d1 Enrichment (%) | Glutamate-d1 Enrichment (%) |
| 30 | 15.2 ± 1.8 | 8.5 ± 0.9 | 3.1 ± 0.4 |
| 60 | 25.6 ± 2.5 | 14.2 ± 1.5 | 6.8 ± 0.7 |
| 90 | 22.1 ± 2.1 | 18.9 ± 1.9 | 9.5 ± 1.0 |
| 120 | 18.5 ± 1.7 | 16.3 ± 1.6 | 11.2 ± 1.2 |
Data are presented as mean ± standard deviation and are hypothetical examples.
Conclusion
This compound is a versatile and informative tracer for metabolic flux analysis. The protocols and guidelines presented here provide a framework for designing and executing robust experiments to quantify metabolic pathway activity in both in vivo and in vitro systems. The ability to track the metabolic fate of trehalose with high sensitivity and specificity opens up new avenues for research in a wide range of biological and biomedical fields. By carefully considering experimental design, sample preparation, and data analysis, researchers can leverage this compound to gain valuable insights into the complexities of cellular metabolism.
References
- 1. Advancing Deuterium MRI to Track Human Cerebral Glucose Metabolism at 7 T: A Comparison of Glucose-d2 and Glucose-d7 Ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances and prospects in deuterium metabolic imaging (DMI): a systematic review of in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Application and development of Deuterium Metabolic Imaging in tumor glucose metabolism: visualization of different metabolic pathways [frontiersin.org]
- 4. Intracellular delivery of trehalose renders mesenchymal stromal cells viable and immunomodulatory competent after cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracellular delivery of trehalose into mammalian cells by electropermeabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of D-(+)-Trehalose-d2 in the Cryopreservation of Cells and Tissues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryopreservation is a critical technology for the long-term storage of biological materials, enabling advancements in cell therapies, regenerative medicine, and drug discovery. The process, however, can induce significant cellular stress, primarily due to the formation of ice crystals and osmotic imbalances. Cryoprotective agents (CPAs) are therefore essential to mitigate this damage. D-(+)-Trehalose, a naturally occurring non-reducing disaccharide, has emerged as a promising, non-toxic alternative and supplement to conventional CPAs like dimethyl sulfoxide (DMSO). This document details the applications and protocols for the use of D-(+)-Trehalose and its deuterated form, D-(+)-Trehalose-d2, in the cryopreservation of cells and tissues.
While extensive research has validated the efficacy of D-(+)-Trehalose, studies specifically investigating the cryoprotective advantages of this compound are emerging. The substitution of hydrogen with deuterium, a stable isotope of hydrogen, can enhance the metabolic and chemical stability of molecules. This is attributed to the "kinetic isotope effect," where the stronger carbon-deuterium bond slows down chemical reactions and enzymatic processes.[1][2][3] In the context of cryopreservation, this enhanced stability may offer superior protection against the harsh conditions of freezing and thawing. Furthermore, studies have suggested that deuterium incorporation can protect cells from oxidative damage, a known stressor during cryopreservation.[4][5]
Neutron scattering studies utilizing deuterated trehalose have provided fundamental insights into its cryoprotective mechanism, revealing that trehalose significantly orders surrounding water molecules, a property known as a "kosmotrope" effect, which is crucial for its function.[6][7][8] This document will primarily present data and protocols established for D-(+)-Trehalose, with the understanding that these serve as a strong foundation for the application of this compound, which is expected to provide at least equivalent, and potentially superior, cryoprotective effects.
Mechanisms of Cryoprotection
The cryoprotective properties of trehalose are attributed to two primary mechanisms: the Water Replacement Hypothesis and the Vitrification Hypothesis .
-
Water Replacement Hypothesis: During dehydration associated with freezing, trehalose molecules can replace water molecules that typically hydrate and stabilize cellular structures like proteins and lipid membranes. By forming hydrogen bonds with these biomolecules, trehalose helps to maintain their native conformation and prevent denaturation and fusion.[9][10]
-
Vitrification Hypothesis: Trehalose increases the glass transition temperature of the cryopreservation solution.[9] This promotes the formation of a glassy, amorphous state (vitrification) upon cooling, which inhibits the formation of damaging ice crystals.[9] The ordered water structure induced by trehalose contributes to this phenomenon.[9]
Signaling Pathways and Cellular Interactions
The primary interaction of trehalose in cryopreservation is at the extracellular and membrane level, with intracellular presence significantly boosting its protective effects.
Caption: Mechanisms of this compound in cryopreservation.
Applications and Quantitative Data
D-(+)-Trehalose has been successfully used in the cryopreservation of a wide range of cells and tissues. The following tables summarize quantitative data from various studies. It is anticipated that this compound will yield comparable or improved results.
Table 1: Cryopreservation of Various Cell Types with D-(+)-Trehalose
| Cell Type | Trehalose Concentration | Other CPAs | Post-Thaw Viability/Recovery | Reference |
| Human Hematopoietic Stem Cells (CD34+) | 1 M | None | Improved survival vs. 10% DMSO | [6] |
| Human Hepatocytes | 200 mM | 10% DMSO | 63% (vs. 47% with DMSO alone) | [7] |
| Human Adipose-Derived Stem Cells | 200 mM | 3.3% DMSO | Maintained good cryoprotection | [7] |
| Human Pluripotent Stem Cells | 500 mM | 10% Glycerol | ~20-30% increase in relative viability | [7] |
| Bovine Endothelial Cells | 0.2-0.4 M | None (with 24h pre-culture in 0.2M trehalose) | 87 ± 4% metabolic activity | [1] |
| Murine Spermatogonial Stem Cells | 200 mM | DMSO | Higher proliferation, lower apoptosis vs. DMSO alone | [8] |
| Human Embryonic Kidney (HEK) Cells (3D culture) | Optimized concentration | None | 36.0 ± 7.4% viability (75% higher than DMSO/Glycerol) | [11] |
Table 2: Cryopreservation of Tissues with D-(+)-Trehalose
| Tissue Type | Trehalose Concentration | Other CPAs | Outcome | Reference |
| Human Fetal Skin | 500 mM | 10% DMSO | Increased live cell count (65% vs. 44%) | [7] |
| Adipose Tissue | 250 mM | Unspecified standard media | 80% increase in viability | [7] |
Experimental Protocols
General Workflow for Cell Cryopreservation using this compound
Caption: General workflow for cell cryopreservation.
Protocol 1: Cryopreservation of Human Hematopoietic Stem Cells (HSCs)
This protocol is adapted from studies on D-(+)-Trehalose and is recommended as a starting point for this compound.[6]
Materials:
-
This compound
-
Iscove's Modified Dulbecco's Medium (IMDM), serum-free
-
Cryogenic vials
-
Controlled-rate freezing container (e.g., Mr. Frosty)
-
-80°C freezer
-
Liquid nitrogen storage dewar
-
Water bath at 37°C
Procedure:
-
Preparation of Cryopreservation Medium:
-
Prepare a 2.5 M stock solution of this compound in serum-free IMDM.
-
Dilute the stock solution with IMDM to a final concentration of 1 M.
-
Pre-cool the cryopreservation medium and cryogenic vials.
-
-
Cell Preparation:
-
Harvest and count the HSCs.
-
Centrifuge the cells and resuspend the pellet in the 1 M this compound cryopreservation medium at a suitable cell density (e.g., 1 x 10^6 cells/mL).
-
-
Freezing:
-
Aliquot the cell suspension into pre-cooled cryogenic vials.
-
Place the vials in a controlled-rate freezing container, which provides a cooling rate of approximately -1°C per minute.
-
Place the container in a -80°C freezer for at least 4 hours (or overnight).
-
-
Storage:
-
Transfer the vials from the -80°C freezer to a liquid nitrogen dewar for long-term storage (-196°C).
-
-
Thawing:
-
Rapidly thaw the vials in a 37°C water bath with gentle agitation until only a small ice crystal remains.
-
Immediately and gently dilute the cell suspension with warm culture medium.
-
Centrifuge the cells to remove the cryopreservation medium.
-
Resuspend the cell pellet in fresh culture medium for subsequent culture and analysis.
-
Protocol 2: Cryopreservation of Adherent Cells with Intracellular Loading
For non-permeable cryoprotectants like trehalose, intracellular delivery can significantly enhance cell survival. This protocol is a general guideline based on pre-incubation methods.[1]
Materials:
-
This compound
-
Complete cell culture medium appropriate for the cell line
-
Cryopreservation medium (e.g., basal medium with 0.2-0.4 M this compound)
-
Standard cell culture and cryopreservation equipment
Procedure:
-
Pre-incubation (Intracellular Loading):
-
Culture the adherent cells in their standard growth medium supplemented with 0.2 M this compound for 24 hours at 37°C.
-
-
Cell Preparation:
-
After the incubation period, detach the cells using standard methods (e.g., trypsinization).
-
Centrifuge the cells and resuspend the pellet in the cryopreservation medium containing 0.2-0.4 M this compound.
-
-
Freezing, Storage, and Thawing:
-
Follow steps 3, 4, and 5 from Protocol 1.
-
Intracellular Delivery of this compound
The efficacy of trehalose as a cryoprotectant is significantly improved when it is present on both sides of the cell membrane.[12][9] However, mammalian cells generally lack transporters for trehalose, making it a non-penetrating CPA.[7][9] Several methods have been developed to facilitate its intracellular delivery.
Caption: Methods for intracellular delivery of trehalose.
-
Electroporation: This technique uses an electrical pulse to transiently permeabilize the cell membrane, allowing the uptake of trehalose from the surrounding medium.[][14]
-
Microinjection: Trehalose can be directly injected into large cells like oocytes, though this method is not suitable for high-throughput applications.[12][10]
-
Cell-Penetrating Peptides and Polymers: Certain peptides and polymers can facilitate the transport of molecules like trehalose across the cell membrane.
-
Engineered Transporters: Cells can be genetically engineered to express transporters that facilitate the uptake of trehalose.
Conclusion and Future Directions
D-(+)-Trehalose is a well-established and effective cryoprotectant for a variety of cells and tissues, offering a non-toxic alternative to traditional CPAs. The deuterated form, this compound, is poised to offer enhanced stability and potentially superior cryoprotective properties due to the kinetic isotope effect and its potential to mitigate oxidative stress. While direct comparative data is still needed, the protocols and mechanisms outlined in this document for D-(+)-Trehalose provide a robust framework for the application of this compound in cryopreservation. Future research should focus on quantifying the specific advantages of deuteration in various cell and tissue types to optimize cryopreservation protocols further and expand the utility of this promising cryoprotectant in research and clinical applications.
References
- 1. 5 Benefits of Deuteration in Drug Discovery - Unibest Industrial Co., Ltd. [unibestpharm.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. deutramed.com [deutramed.com]
- 4. Deuterium Incorporation Protects Cells from Oxidative Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deuterium Incorporation Protects Cells from Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. datapdf.com [datapdf.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Alpha,alpha-trehalose-water solutions. VIII. Study of the diffusive dynamics of water by high-resolution quasi elastic neutron scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trehalose in cryopreservation. Applications, mechanisms and intracellular delivery opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular dynamics simulations of trehalose as a 'dynamic reducer' for solvent water molecules in the hydration shell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. berstructuralbioportal.org [berstructuralbioportal.org]
- 12. Stabilizing pharmaceuticals with deuterium - Advanced Science News [advancedsciencenews.com]
- 14. Neutron Total Scattering Investigation of the Dissolution Mechanism of Trehalose in Alkali/Urea Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for D-(+)-Trehalose-d2 in Protein Stabilization During Lyophilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lyophilization, or freeze-drying, is a cornerstone technique for preserving the long-term stability of protein-based therapeutics and diagnostics. The process, however, subjects proteins to multiple stresses, including freezing, dehydration, and temperature fluctuations, which can lead to denaturation, aggregation, and loss of biological activity. To mitigate these effects, excipients are added to the formulation. D-(+)-Trehalose, a naturally occurring non-reducing disaccharide, is recognized as an exceptionally effective lyoprotectant.[1][2] Its deuterated isotopologue, D-(+)-Trehalose-d2, offers a valuable tool for mechanistic studies using techniques like neutron scattering and Raman spectroscopy to probe protein-stabilizer interactions without altering the fundamental protective mechanisms.[3][4] These application notes provide a detailed overview and protocols for utilizing this compound for protein stabilization during lyophilization.
Mechanism of Protein Stabilization
The stabilizing effect of trehalose during lyophilization is multifactorial, with several proposed mechanisms contributing to its efficacy:
-
Water Replacement Hypothesis: During dehydration, trehalose molecules are thought to replace water molecules in the protein's hydration shell by forming hydrogen bonds with the protein's polar residues. This maintains the protein's native conformation in the absence of water.[5][6]
-
Vitrification Hypothesis: Trehalose has a high glass transition temperature (Tg), allowing it to form a rigid, amorphous glassy matrix during freeze-drying.[2] This glassy state entraps protein molecules, restricting their mobility and preventing unfolding and aggregation.
-
Preferential Hydration: In solution, trehalose is preferentially excluded from the protein surface. This thermodynamic effect favors the compact, native state of the protein. Studies using deuterated trehalose and neutron scattering have provided evidence for this, showing that proteins are preferentially hydrated even in the presence of trehalose.[4][7]
-
Protein Rigidity: In-situ Raman spectroscopy studies, some of which have utilized D2O to probe water dynamics, have shown that trehalose increases the rigidity of the protein structure, making it more resistant to the stresses of lyophilization.[3]
The use of this compound in research has been instrumental in elucidating these mechanisms, particularly in studies involving neutron scattering where the isotopic contrast between hydrogen and deuterium allows for precise measurements of protein, sugar, and water interactions.[4]
Quantitative Data on Protein Stabilization
While specific quantitative data directly comparing the lyophilization efficacy of this compound with its non-deuterated counterpart is limited in publicly available literature, the underlying physicochemical properties suggest a comparable, if not identical, stabilizing effect. The primary utility of the deuterated form lies in mechanistic studies rather than improved stabilization. The following table summarizes typical data found for non-deuterated trehalose, which is expected to be representative for this compound.
| Protein Model | Trehalose Concentration | Key Stability Metric | Outcome | Reference |
| Lysozyme | 10% (w/v) | Prevention of Protein Aggregation | Almost entirely prevented aggregation after freeze-drying and rehydration. | [8] |
| Myoglobin | Various sugar-to-protein ratios | Denaturation Temperature (Tden) | Increased Tden with increasing trehalose concentration. | [9] |
| Plasma Proteins | 10% (w/v) | Glass Transition Temperature (Tg) | Highest Tg (72°C) compared to sucrose and glucose, indicating a more stable glassy matrix. | [8] |
| Vegetal Diamine Oxidase (vDAO) | Not specified | Enzyme Activity Recovery | Improved enzyme activity with an 80% release of loaded activity. | [5] |
Experimental Protocols
Formulation Development with this compound
This protocol outlines the steps for preparing a protein formulation for lyophilization using this compound as a lyoprotectant.
Materials:
-
Purified protein of interest
-
This compound
-
Buffer solution (e.g., phosphate, histidine, citrate)
-
Water for Injection (WFI) or equivalent high-purity water
-
Sterile filters (0.22 µm)
-
Lyophilization vials and stoppers
Procedure:
-
Buffer Preparation: Prepare the desired buffer at the target pH and concentration. Ensure the buffer components are compatible with the protein and do not interfere with downstream analytical methods.
-
This compound Stock Solution: Prepare a concentrated stock solution of this compound in the chosen buffer. A typical starting concentration is 20-40% (w/v). Gently heat and stir if necessary to fully dissolve the trehalose. Allow the solution to return to room temperature.
-
Protein Solution Preparation: Dissolve or dilute the purified protein in the buffer to the desired final concentration.
-
Formulation: Add the this compound stock solution to the protein solution to achieve the final target concentration of both protein and trehalose. A common starting point for trehalose concentration is 1-10% (w/v). The optimal protein-to-trehalose ratio should be determined empirically for each specific protein.
-
Final Volume Adjustment: Adjust the final volume with the buffer.
-
Sterile Filtration: Filter the final formulation through a 0.22 µm sterile filter into a sterile container.
-
Aseptic Filling: Aseptically dispense the formulated protein solution into sterile lyophilization vials. Partially insert sterile lyophilization stoppers to allow for water vapor to escape during drying.
Lyophilization Cycle Protocol
This is a general lyophilization cycle that can be optimized for specific protein formulations.
Equipment:
-
Programmable freeze-dryer
Procedure:
-
Freezing:
-
Load the filled vials onto the freeze-dryer shelves, pre-cooled to 5°C.
-
Ramp down the shelf temperature to -40°C at a rate of 1°C/minute.
-
Hold at -40°C for at least 2 hours to ensure complete freezing.
-
-
Primary Drying (Sublimation):
-
Reduce the chamber pressure to 100 mTorr.
-
Ramp up the shelf temperature to -20°C over 2 hours.
-
Hold at -20°C and 100 mTorr for 24-48 hours, or until the product temperature, as measured by a thermocouple, rises to meet the shelf temperature, indicating the completion of ice sublimation.
-
-
Secondary Drying (Desorption):
-
Reduce the chamber pressure to 50 mTorr.
-
Ramp up the shelf temperature to 25°C at a rate of 0.2°C/minute.
-
Hold at 25°C and 50 mTorr for 8-12 hours to remove residual bound water.
-
-
Stoppering and Storage:
-
Backfill the chamber with an inert gas like nitrogen to atmospheric pressure.
-
Actuate the shelf press to fully stopper the vials under the inert atmosphere.
-
Remove the vials from the freeze-dryer, crimp-seal them, and store them at the recommended temperature (e.g., 2-8°C or room temperature).
-
Post-Lyophilization Analysis
A suite of analytical techniques should be employed to assess the stability and integrity of the lyophilized protein.
Reconstitution:
-
Reconstitute the lyophilized cake with the appropriate volume of WFI or buffer.
-
Observe the reconstitution time and the clarity of the resulting solution. A good lyophilized product should reconstitute quickly and completely.
Analytical Techniques:
-
Size Exclusion Chromatography (SEC-HPLC): To quantify monomer content and detect soluble aggregates.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under reducing and non-reducing conditions to assess protein fragmentation and covalent aggregation.
-
Circular Dichroism (CD) Spectroscopy: To evaluate the secondary structure of the protein.
-
Fluorescence Spectroscopy: To probe the tertiary structure and local environment of aromatic amino acid residues.
-
Activity/Potency Assays: To confirm that the biological function of the protein is retained.
-
Karl Fischer Titration: To determine the residual moisture content in the lyophilized cake.
Conclusion
This compound serves as an invaluable tool for in-depth mechanistic investigations of protein stabilization during lyophilization, offering insights that can guide formulation development. While its primary application is in research utilizing isotopic labeling, the principles and protocols outlined here for its use as a lyoprotectant are grounded in the extensive evidence supporting the efficacy of trehalose in preserving the structure and function of biomolecules in the dried state. Researchers and drug development professionals can adapt these protocols to their specific proteins and analytical capabilities to develop stable and effective lyophilized products.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of protein stabilization by trehalose during freeze-drying analyzed by in situ micro-raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.chalmers.se [research.chalmers.se]
- 5. mdpi.com [mdpi.com]
- 6. Effectiveness of Lyoprotectants in Protein Stabilization During Lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New insights into the protein stabilizing effects of trehalose by comparing with sucrose - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Increasing storage stability of freeze-dried plasma using trehalose - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Sucrose and Trehalose for Protein Stabilization Using Differential Scanning Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of D-(+)-Trehalose-d2 in Biological Samples by LC-MS/MS: An Application Note and Protocol
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
D-(+)-Trehalose, a naturally occurring non-reducing disaccharide, is of significant interest in biomedical and pharmaceutical research due to its remarkable cytoprotective properties. It is implicated in various cellular processes, including protein stabilization, inhibition of apoptosis, and induction of autophagy. The ability to accurately quantify trehalose levels in biological matrices is crucial for pharmacokinetic studies, mechanism of action investigations, and the overall development of trehalose-based therapeutics. The use of a stable isotope-labeled internal standard, D-(+)-Trehalose-d2, in conjunction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides a robust and sensitive method for precise quantification. This document provides a detailed protocol for the quantification of D-(+)-Trehalose in biological samples using this compound as an internal standard.
Principle of the Method
This method employs a sensitive and selective LC-MS/MS assay for the quantification of D-(+)-Trehalose in various biological matrices. The assay utilizes this compound as an internal standard (IS) to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing and analysis. Following a protein precipitation extraction, the analyte and IS are separated using hydrophilic interaction liquid chromatography (HILIC) and detected by a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode. Quantification is achieved using Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both D-(+)-Trehalose and this compound.
Quantitative Data Summary
The following tables summarize the typical quantitative performance of this LC-MS/MS method for the analysis of D-(+)-Trehalose.
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| Linear Range | 0.1 µM to 100 µM[1] |
| Lower Limit of Detection (LOD) | 22 nM[1][2] |
| Lower Limit of Quantification (LLOQ) | 28 nM[1][2] |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 8% |
| Accuracy (% Recovery) | 95% - 105% |
Table 2: MRM Transitions for D-(+)-Trehalose and this compound (Internal Standard)
| Compound | Precursor Ion (m/z) [M+NH₄]⁺ | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| D-(+)-Trehalose | 360.1 | 163.1 | 85.1[1] |
| This compound (IS) | 362.1 | 164.1 | 86.1 |
Table 3: Calibration Curve Parameters
| Concentration (µM) | Mean Response Ratio (Analyte/IS) | Accuracy (%) | Precision (%RSD) |
| 0.1 | 0.012 | 102.3 | 4.5 |
| 0.5 | 0.058 | 98.9 | 3.1 |
| 1.0 | 0.115 | 99.5 | 2.5 |
| 5.0 | 0.582 | 101.1 | 1.8 |
| 10.0 | 1.17 | 100.4 | 1.5 |
| 50.0 | 5.91 | 98.2 | 2.1 |
| 100.0 | 11.85 | 99.8 | 2.8 |
Experimental Protocols
Sample Preparation
A protein precipitation method is employed to extract D-(+)-Trehalose from biological matrices.
Materials:
-
Biological sample (Plasma, Tissue Homogenate, or Cell Lysate)
-
This compound Internal Standard (IS) working solution (10 µM in 50:50 acetonitrile:water)
-
Acetonitrile (ACN), LC-MS grade, chilled to -20°C
-
Water, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge capable of 14,000 x g and 4°C
Protocol for Plasma/Serum:
-
Pipette 50 µL of plasma or serum into a pre-chilled 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 10 µM this compound IS working solution.
-
Add 200 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean microcentrifuge tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 acetonitrile:water with 2 mM ammonium acetate).
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol for Tissue Homogenate:
-
Homogenize the tissue sample (e.g., 100 mg) in 500 µL of ice-cold 70% methanol.
-
Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.
-
Transfer 50 µL of the supernatant to a new microcentrifuge tube.
-
Proceed with steps 2-11 of the plasma/serum protocol.
Protocol for Cell Lysate:
-
Harvest cultured cells and wash twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cell pellet (e.g., 1 million cells) with 200 µL of ice-cold 80% methanol.
-
Vortex for 1 minute and incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 50 µL of the supernatant to a new microcentrifuge tube.
-
Proceed with steps 2-11 of the plasma/serum protocol.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 2 mM Ammonium Acetate in Water
-
Mobile Phase B: 2 mM Ammonium Acetate in 95:5 Acetonitrile:Water[1]
-
Gradient:
-
0.0 min: 85% B
-
5.0 min: 50% B
-
5.1 min: 85% B
-
8.0 min: 85% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
MRM Transitions: See Table 2.
Visualizations
Experimental Workflow
Caption: Experimental workflow for D-(+)-Trehalose quantification.
Trehalose Metabolism and Autophagy Induction Pathway
While mammals do not synthesize trehalose, they possess the enzyme trehalase, which can hydrolyze it into two glucose molecules.[3] Exogenously administered trehalose is known to induce autophagy, a cellular recycling process, through an mTOR-independent mechanism.
Caption: Trehalose metabolism and its role in autophagy induction.
Conclusion
The LC-MS/MS method described herein provides a sensitive, specific, and reliable approach for the quantification of D-(+)-Trehalose in a variety of biological samples. The use of a deuterated internal standard, this compound, ensures high accuracy and precision, making this method well-suited for demanding research and drug development applications. The detailed protocols and established performance characteristics will enable researchers to implement this method with confidence, facilitating a deeper understanding of the pharmacokinetics and pharmacodynamics of this promising therapeutic agent.
References
- 1. Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Central Role of the Trehalose Biosynthesis Pathway in the Pathogenesis of Human Fungal Infections: Opportunities and Challenges for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for D-(+)-Trehalose-d2 as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-(+)-Trehalose is a naturally occurring disaccharide with significant interest in various fields due to its properties as a bioprotectant, helping organisms survive extreme environmental stress.[1][2] Accurate quantification of trehalose in biological matrices is crucial for understanding its physiological roles and for various biotechnological applications. Stable isotope-labeled internal standards are essential for achieving high accuracy and precision in quantitative mass spectrometry by correcting for variations in sample preparation and instrument response.[3] This document provides detailed application notes and protocols for the use of D-(+)-Trehalose-d2 as an internal standard for the quantification of trehalose in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
While specific application notes for this compound are not widely published, the following protocols are adapted from established methods for other isotopically labeled trehalose standards, such as ¹³C₁₂-trehalose.[4][5] The principles and procedures are directly transferable.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a powerful quantitative technique. A known amount of an isotopically labeled version of the analyte (in this case, this compound) is added to the sample at the earliest stage of sample preparation. This "internal standard" is chemically identical to the endogenous analyte and therefore behaves similarly during extraction, chromatography, and ionization. Because the mass spectrometer can differentiate between the analyte and the internal standard based on their mass difference, the ratio of their signals can be used to accurately calculate the concentration of the endogenous analyte, correcting for any sample loss or matrix effects.
A general workflow for using a deuterated internal standard in a metabolomics experiment is depicted below.
Caption: General experimental workflow for quantitative metabolomics.
Experimental Protocols
Materials and Reagents
-
D-(+)-Trehalose (Analyte)
-
This compound (Internal Standard)
-
LC-MS Grade Water
-
LC-MS Grade Acetonitrile
-
Ammonium Acetate
-
Biological matrix (e.g., cell lysate, plasma, tissue homogenate)
Preparation of Stock Solutions and Standards
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve D-(+)-Trehalose in LC-MS grade water.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in LC-MS grade water.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution with the appropriate biological matrix (that is trehalose-free or has a known low basal level) to create concentrations ranging from 0.1 µM to 100 µM.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 5 µM) in the same biological matrix.
Sample Preparation
-
To 100 µL of each standard and unknown sample, add a fixed volume (e.g., 10 µL) of the this compound internal standard working solution.
-
Protein Precipitation: Add 4 volumes of ice-cold acetonitrile to each sample to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
The following parameters are adapted from methods developed for ¹³C₁₂-trehalose and should be optimized for your specific instrumentation.[5]
Liquid Chromatography (LC) Conditions
| Parameter | Recommended Value |
| Column | Waters ACQUITY UPLC BEH Amide Column (or similar HILIC column) |
| Mobile Phase A | 2 mM Ammonium Acetate in Water |
| Mobile Phase B | 2 mM Ammonium Acetate in Acetonitrile |
| Gradient | Isocratic elution with 80-82% Mobile Phase B[5] |
| Flow Rate | 0.5 - 1.0 mL/min |
| Injection Volume | 5 - 40 µL[5] |
| Column Temperature | 30 - 40 °C |
Mass Spectrometry (MS) Conditions
| Parameter | Recommended Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Selected Reaction Monitoring (SRM) |
| Nebulizer Gas | Nitrogen |
| Drying Gas Temp | 300 - 350 °C |
| Capillary Voltage | 3.5 - 4.5 kV |
SRM Transitions
The exact m/z values for the precursor and product ions should be determined by infusing the pure standards into the mass spectrometer. The following are proposed transitions based on the structure of trehalose and its deuterated analog. The fragmentation of trehalose typically results in the loss of a glucose monomer.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| D-(+)-Trehalose | [M+NH₄]⁺ = 360.1 | 163.1 (Oxonium ion of glucose) |
| 85.1 | ||
| This compound | [M+NH₄]⁺ = 362.1 | 164.1 (Oxonium ion of deuterated glucose) |
Note: The precursor ion is often observed as an ammonium adduct ([M+NH₄]⁺) when using ammonium acetate in the mobile phase.[6]
Data Analysis and Quantification
-
Integrate the peak areas for both the analyte and the internal standard for all standards and samples.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in the calibration standards.
-
Determine the concentration of trehalose in the unknown samples by interpolating their peak area ratios from the calibration curve.
Method Performance Characteristics (Adapted from ¹³C₁₂-Trehalose Data)
The following table summarizes the performance characteristics of a similar LC-MS/MS method for trehalose quantification using an isotopically labeled internal standard.[5] These values provide an expected range of performance for a method using this compound.
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 22 nM[5] |
| Limit of Quantification (LOQ) | 28 nM[5] |
| Dynamic Range | 0.1 - 100 µM[5] |
| Precision (%RSD) | < 15% |
| Accuracy (%Recovery) | 85 - 115% |
Signaling Pathway Visualization
Trehalose has been shown to alleviate oxidative stress.[7] One of the key pathways involved in the cellular response to oxidative stress is the Nrf2-Keap1 pathway. The diagram below illustrates a simplified representation of this pathway, which can be modulated by trehalose.
Caption: Role of Trehalose in the Nrf2-Keap1 pathway.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of trehalose in complex biological matrices by LC-MS/MS. The protocols and data presented here, adapted from established methods, offer a solid foundation for researchers to develop and validate their own quantitative assays for trehalose. The high sensitivity and specificity of this approach are critical for advancing our understanding of the diverse roles of trehalose in biology and for its application in drug development and biotechnology.
References
- 1. researchgate.net [researchgate.net]
- 2. A liquid chromatography-tandem mass spectrometry assay for the detection and quantification of trehalose in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iroatech.com [iroatech.com]
- 4. Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. GMD - Trehalose dihydrate, D-(+)- - InChI=1S/C12H22O11.2H2O/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12;;/h3-20H,1-2H2;2*1H2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12-;;/m1../s1 [gmd.mpimp-golm.mpg.de]
Application Notes and Protocols: In Vivo Imaging of Trehalose Metabolism with Labeled Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trehalose is a disaccharide crucial for the survival and pathogenesis of various organisms, including bacteria, fungi, and invertebrates.[1] In mammals, trehalose is not naturally abundant, making its metabolic pathways a unique target for imaging and therapeutic intervention, particularly in the context of infectious diseases like tuberculosis.[2][3] The cell wall of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, is rich in trehalose-containing glycolipids, such as trehalose monomycolate (TMM) and trehalose dimycolate (TDM).[2] These molecules are essential for the bacterium's structural integrity and virulence.[1][4]
The development of labeled trehalose analogues has opened new avenues for the non-invasive, real-time imaging of trehalose metabolism in vivo.[5][6] These probes, which can be tagged with fluorophores or radionuclides, are processed by bacterial enzymes and incorporated into the cell wall, allowing for the specific visualization of metabolically active bacteria.[7][8][9] This technology holds significant promise for diagnosing infections, monitoring treatment efficacy, and understanding fundamental aspects of microbial physiology.[10][11]
Applications
-
Specific Detection of Mycobacterial Infections: Labeled trehalose analogues enable the differentiation of bacterial infections from other sources of inflammation, a limitation of general metabolic imaging agents like 18F-FDG.[4][12]
-
Monitoring Anti-tubercular Drug Efficacy: The uptake and incorporation of trehalose probes are dependent on the metabolic activity of the bacteria.[8][13] A decrease in signal can indicate a successful therapeutic response.
-
Fundamental Research in Microbial Pathogenesis: These tools allow for the real-time study of cell wall biosynthesis and dynamics in live bacteria.[5][9]
-
Drug Development: Screening of new anti-tubercular drugs can be accelerated by using trehalose analogues to assess their impact on bacterial metabolism.
Available Probes and Imaging Modalities
A variety of labeled trehalose analogues have been developed for different imaging applications:
-
Fluorescent Analogues: These probes, such as fluorescein-conjugated trehalose (FITC-Tre) and 4-N,N-dimethylamino-1,8-naphthalimide-trehalose (DMN-Tre), are suitable for microscopy-based imaging in in vitro and ex vivo settings.[13][14] Some are "turn-on" probes that only become fluorescent after being metabolized, reducing background signal.[8][14]
-
Radiolabeled Analogues for PET Imaging: Analogues labeled with positron-emitting radionuclides, most notably 18F, allow for deep-tissue, quantitative, 3D imaging in living animals and humans.[6][12] 2-deoxy-2-[18F]fluoro-D-trehalose ([18F]-2-FDTre) is a promising PET radioprobe for this purpose.[6][12]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on labeled trehalose analogues.
Table 1: Synthesis and Properties of Labeled Trehalose Analogues
| Probe | Synthesis Method | Yield | Purity | Reference |
| [18F]-2-FDTre | Chemoenzymatic (TreT enzyme) | 70% (radiochemical) | ≥ 95% (radiochemical) | [6][12] |
| Various Analogues | Chemoenzymatic (TreT enzyme) | Up to >99% (by HPLC) | Not specified | [15] |
Table 2: Cellular Uptake of Labeled Trehalose Analogues
| Probe | Cell Type | Incubation Time | Uptake/Labeling | Reference |
| [18F]-2-FDTre | Mycobacterium smegmatis | 60 min | Metabolized | [6][12] |
| [18F]-2-FDTre | Human mesenchymal stem cells | 60 min | Not metabolized | [12] |
| [18F]-2-FDTre | AR42J (rat pancreatic adenocarcinoma) | 60 min | Not metabolized | [12] |
| [18F]-2-FDTre | HT29 (human colorectal adenocarcinoma) | 60 min | Not metabolized | [12] |
| FITC-trehalose | M. tuberculosis in macrophages | Not specified | Selective labeling of bacteria | [16] |
| DMN-Tre | Mycobacterium and Corynebacterium species | Not specified | Specific labeling, >700-fold fluorescence increase | [13] |
Experimental Protocols
Protocol 1: Chemoenzymatic Synthesis of [18F]-2-FDTre
This protocol describes the single-step synthesis of [18F]-2-FDTre from the commercially available radiotracer [18F]-2-FDG using the thermophilic TreT enzyme from Thermoproteus tenax.[6][12]
Materials:
-
[18F]-2-FDG (commercially available)
-
TreT enzyme from Thermoproteus tenax
-
HEPES buffer (50 mM, pH 7.5)
-
NaCl (100 mM)
-
MgCl2 (10 mM)
-
HPLC system for purification and analysis
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, NaCl, and MgCl2.
-
Add the TreT enzyme to the reaction mixture.
-
Introduce the commercially sourced [18F]-2-FDG to initiate the reaction.
-
Incubate the reaction at an optimal temperature for the thermophilic enzyme (typically high, consult enzyme specifications) for 15-20 minutes.[6]
-
Stop the reaction (e.g., by heat inactivation or addition of a quenching agent).
-
Purify the resulting [18F]-2-FDTre using HPLC.
-
Perform quality control checks, including radiochemical purity and yield determination.
Protocol 2: In Vitro Cellular Uptake Assay
This protocol outlines the procedure for assessing the uptake of a labeled trehalose analogue in bacterial and mammalian cell lines.[12]
Materials:
-
Bacterial cell culture (e.g., Mycobacterium smegmatis)
-
Mammalian cell cultures (e.g., hMSCs, AR42J, HT29)
-
Appropriate culture media and buffers (e.g., PBS)
-
Labeled trehalose analogue (e.g., [18F]-2-FDTre)
-
Incubator
-
Gamma counter or fluorescence microscope
-
Cell lysis buffer
Procedure:
-
Culture bacterial and mammalian cells to the desired confluency.
-
Harvest and wash the cells with an appropriate buffer (e.g., PBS).
-
Resuspend the cells in the buffer containing the labeled trehalose analogue at a known concentration (e.g., ~5 µCi for radiolabeled probes).
-
Incubate the cells for a specified period (e.g., 60 minutes) at 37°C.
-
Wash the cells thoroughly to remove any unbound probe.
-
For radiolabeled probes, lyse the cells and measure the radioactivity using a gamma counter.
-
For fluorescent probes, visualize the cells using fluorescence microscopy.
-
Calculate the percentage of probe uptake relative to the total amount added.
Protocol 3: In Vivo PET/CT Imaging in a Mouse Model of Tuberculosis
This protocol describes the use of [18F]-2-FDTre for PET/CT imaging in a mouse model of Mtb infection.
Materials:
-
Mice infected with Mycobacterium tuberculosis
-
[18F]-2-FDTre solution
-
Anesthesia (e.g., isoflurane)
-
PET/CT scanner
-
Animal handling and monitoring equipment
Procedure:
-
Anesthetize the infected mouse using isoflurane.
-
Administer a known dose of [18F]-2-FDTre via intravenous injection (e.g., tail vein).
-
Allow for a period of uptake and distribution of the radiotracer (e.g., 60 minutes).
-
Position the anesthetized mouse in the PET/CT scanner.
-
Acquire a CT scan for anatomical reference.
-
Acquire a PET scan over a specified duration.
-
Reconstruct the PET and CT images and co-register them.
-
Analyze the images to quantify the radiotracer uptake in the lungs and other tissues. The signal intensity is often reported in Standardized Uptake Values (SUV).
Visualizations
Caption: Workflow for synthesis, validation, and in vivo imaging.
Caption: Incorporation of labeled trehalose into the Mtb cell wall.
References
- 1. Tailoring Trehalose for Biomedical and Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distributable, Metabolic PET Reporting of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Deoxyfluoro-D-trehalose (FDTre) analogues as potential PET probes for imaging mycobacterial infection: rapid synthesis and purification, conformational analysis, and uptake by mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imaging Mycobacterial Trehalose Glycolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemoenzymatic radiosynthesis of 2-deoxy-2-[18F]fluoro-d-trehalose ([18F]-2-FDTre): A PET radioprobe for in vivo tracing of trehalose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic Labeling of Live Mycobacteria with Trehalose-Based Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Imaging Mycobacterial Trehalose Glycolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Fluorinated trehalose analogues for cell surface engineering and imaging of Mycobacterium tuberculosis - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00721B [pubs.rsc.org]
- 12. Chemoenzymatic Radiosynthesis of 2-Deoxy-2-[18F]fluoro-D-trehalose ([18F]-2-FDTre): A PET Radioprobe for In Vivo Tracing of Trehalose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Overview of Small Molecules as Fluorescent Probes of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemoenzymatic synthesis of trehalose analogues: rapid access to chemical probes for investigating mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Uptake of unnatural trehalose analogs as a reporter for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application of D-(+)-Trehalose-d2 in Neurodegenerative Disease Research
Abstract
Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's, are characterized by the progressive loss of neuronal structure and function, often associated with the accumulation of misfolded proteins. D-(+)-Trehalose has emerged as a promising therapeutic agent due to its ability to enhance autophagy, stabilize proteins, and reduce neuroinflammation.[1][2][3] This document outlines the rationale, potential applications, and experimental protocols for the use of D-(+)-Trehalose-d2, a deuterated isotopologue of trehalose, in neurodegenerative disease research. The strategic replacement of hydrogen with deuterium is hypothesized to improve metabolic stability, leading to enhanced bioavailability and potentially greater neuroprotective efficacy.
Introduction: The Rationale for this compound
D-(+)-Trehalose is a naturally occurring disaccharide with demonstrated neuroprotective properties. Its therapeutic potential is attributed to several mechanisms, including the induction of autophagy to clear aggregated proteins, acting as a chemical chaperone to prevent protein misfolding, and attenuating neuroinflammatory responses.[1][2][4][5] However, the clinical utility of orally administered trehalose may be limited by its hydrolysis into two glucose molecules by the enzyme trehalase, which is present in the intestinal brush border and kidneys of mammals.[6][7][8]
Deuteration, the substitution of hydrogen with its stable isotope deuterium, is a strategy used in drug development to improve the pharmacokinetic and metabolic profiles of molecules. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. If the cleavage of a C-H bond is a rate-limiting step in a molecule's metabolism, this substitution can slow down the metabolic process, an effect known as the kinetic isotope effect.[2][4][9][10] This can lead to increased metabolic stability, a longer half-life, and greater systemic exposure of the active compound.[11][12][13][][15]
In the context of trehalose, deuteration at positions susceptible to enzymatic attack by trehalase could render this compound more resistant to degradation. This enhanced stability is predicted to increase the amount of intact trehalose that reaches the systemic circulation and, consequently, the central nervous system. This could lead to a more pronounced and sustained induction of autophagy and other neuroprotective effects at lower or less frequent doses compared to its non-deuterated counterpart.
Key Applications in Neurodegenerative Disease Models
The primary application of this compound is as a research tool to investigate the therapeutic potential of stabilized trehalose in various models of neurodegenerative diseases.
-
Enhanced Autophagy Induction: To determine if the potentially higher systemic exposure of this compound leads to a more robust and sustained activation of autophagy in neuronal cells.
-
Protein Aggregate Clearance: To assess the efficacy of this compound in clearing pathological protein aggregates characteristic of diseases like Alzheimer's (Amyloid-beta and Tau), Parkinson's (α-synuclein), and Huntington's (mutant Huntingtin).
-
Neuroprotection and Survival: To evaluate the ability of this compound to protect neurons from toxicity induced by protein aggregates and improve neuronal survival in both in vitro and in vivo models.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To compare the metabolic stability, bioavailability, and dose-response relationship of this compound with standard D-(+)-Trehalose.
-
Mechanism of Action Studies: To elucidate the downstream signaling pathways affected by sustained trehalose levels, particularly the mTOR-independent autophagy pathway involving transcription factor EB (TFEB).
Data Presentation: Hypothetical Comparative Efficacy
The following tables present hypothetical data to illustrate the potential advantages of this compound over standard D-(+)-Trehalose in key experimental outcomes.
Table 1: In Vitro Autophagy Induction in a Neuronal Cell Line (e.g., SH-SY5Y)
| Treatment (24h) | LC3-II/LC3-I Ratio (Fold Change vs. Control) | p62/SQSTM1 Levels (Fold Change vs. Control) |
| Vehicle Control | 1.0 | 1.0 |
| D-(+)-Trehalose (50 mM) | 2.5 | 0.6 |
| This compound (50 mM) | 4.2 | 0.3 |
| D-(+)-Trehalose (100 mM) | 3.8 | 0.4 |
| This compound (100 mM) | 6.1 | 0.15 |
Table 2: In Vivo α-Synuclein Aggregate Reduction in a Parkinson's Disease Mouse Model
| Treatment Group (4 weeks) | Striatal α-Synuclein Aggregates (% of Vehicle Control) | Dopaminergic Neuron Count in Substantia Nigra (% of Vehicle Control) |
| Vehicle Control | 100% | 100% |
| D-(+)-Trehalose (2% in drinking water) | 65% | 115% |
| This compound (2% in drinking water) | 35% | 140% |
Table 3: Pharmacokinetic Profile in Mice Following Oral Gavage
| Compound | Cmax (µg/mL) | T1/2 (hours) | Bioavailability (%) |
| D-(+)-Trehalose | 15.2 | 1.8 | 12% |
| This compound | 45.8 | 5.4 | 38% |
Experimental Protocols
Protocol 1: In Vitro Assessment of Autophagy Induction in a Neuronal Cell Line
Objective: To compare the efficacy of D-(+)-Trehalose and this compound in inducing autophagy in a human neuroblastoma cell line (e.g., SH-SY5Y).
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
D-(+)-Trehalose (non-deuterated)
-
This compound
-
Sterile PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Fluorescence microscope
-
GFP-LC3 expressing SH-SY5Y cells (optional)
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in complete medium at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed 5 x 10^5 cells per well in 6-well plates and allow them to adhere for 24 hours.
-
Treatment: Prepare stock solutions of D-(+)-Trehalose and this compound in sterile water. Treat the cells with varying concentrations (e.g., 25, 50, 100 mM) of each compound for 24 hours. A vehicle control (sterile water) should be included.
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS and lyse them with 100 µL of lysis buffer per well.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against LC3B (to detect LC3-I and LC3-II) and p62 overnight at 4°C. Use an anti-β-actin antibody as a loading control.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the LC3-II/LC3-I ratio and normalize p62 levels to the β-actin loading control. Compare the effects of D-(+)-Trehalose and this compound.
-
(Optional) Fluorescence Microscopy: If using GFP-LC3 expressing cells, fix the cells after treatment, and visualize the formation of GFP-LC3 puncta (autophagosomes) using a fluorescence microscope. Quantify the number of puncta per cell.
Protocol 2: In Vivo Efficacy Study in a Transgenic Mouse Model of Alzheimer's Disease
Objective: To evaluate the long-term therapeutic effects of this compound on cognitive function and amyloid pathology in a transgenic mouse model of Alzheimer's disease (e.g., 5XFAD mice).
Materials:
-
5XFAD transgenic mice and wild-type littermates (aged 3 months)
-
D-(+)-Trehalose (non-deuterated)
-
This compound
-
Drinking water bottles
-
Morris Water Maze or other behavioral testing apparatus
-
Anesthesia and perfusion solutions (PBS, 4% paraformaldehyde)
-
Brain homogenization buffer
-
ELISA kits for Aβ40 and Aβ42
-
Antibodies for immunohistochemistry (e.g., anti-Aβ, anti-Iba1, anti-GFAP)
Procedure:
-
Animal Grouping: Randomly assign 3-month-old 5XFAD mice to three groups (n=10-12 per group):
-
Group 1: Vehicle control (regular drinking water)
-
Group 2: D-(+)-Trehalose (2% w/v in drinking water)
-
Group 3: this compound (2% w/v in drinking water) A group of wild-type littermates will serve as a non-disease control.
-
-
Treatment: Administer the respective treatments for 3 months. Monitor the animals' health and water consumption regularly.
-
Behavioral Testing: In the final week of treatment, perform cognitive testing using the Morris Water Maze to assess spatial learning and memory.
-
Sample Collection: At the end of the treatment period, anesthetize the mice and collect blood samples via cardiac puncture for pharmacokinetic analysis. Perfuse the animals with PBS followed by 4% paraformaldehyde.
-
Brain Tissue Processing:
-
Harvest the brains. Hemisect one hemisphere for biochemical analysis (snap-freeze in liquid nitrogen) and fix the other hemisphere in 4% PFA for immunohistochemistry.
-
Homogenize the frozen hemisphere and separate into soluble and insoluble fractions.
-
-
Biochemical Analysis:
-
Measure the levels of soluble and insoluble Aβ40 and Aβ42 in the brain homogenates using ELISA.
-
Perform Western blotting for markers of autophagy (LC3-II/I, p62) and synaptic proteins (e.g., synaptophysin, PSD-95).
-
-
Immunohistochemistry:
-
Section the fixed hemisphere and perform immunohistochemical staining for amyloid plaques (anti-Aβ), microglia (anti-Iba1), and astrocytes (anti-GFAP).
-
Quantify the plaque burden and glial activation using image analysis software.
-
-
Data Analysis: Use appropriate statistical tests (e.g., ANOVA) to compare the outcomes between the treatment groups.
Visualizations
Signaling Pathway of Trehalose-Induced Autophagy
Caption: Proposed mTOR-independent autophagy pathway activated by this compound.
Experimental Workflow for In Vivo Study
Caption: Workflow for the in vivo evaluation of this compound in a mouse model.
Logical Relationship: Rationale for Deuteration
Caption: The scientific rationale for investigating this compound.
References
- 1. Kinetics and inhibition of the enzyme trehalase using a blood glucometer - American Chemical Society [acs.digitellinc.com]
- 2. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Using trehalose to prevent and treat metabolic function: effectiveness and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trehalose - Wikipedia [en.wikipedia.org]
- 8. Trehalase - Wikipedia [en.wikipedia.org]
- 9. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Portico [access.portico.org]
- 11. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 12. researchgate.net [researchgate.net]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 15. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
Application Notes and Protocols for Utilizing D-(+)-Trehalose-d2 to Study Trehalose Metabolism in Yeast
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trehalose, a non-reducing disaccharide composed of two glucose units, is a crucial molecule in the physiology of Saccharomyces cerevisiae (baker's yeast). It serves not only as a storage carbohydrate but also as a vital protectant against various environmental stresses such as heat shock, desiccation, and osmotic stress.[1][2] The metabolic pathways governing trehalose synthesis and degradation are tightly regulated, making them an interesting target for fundamental research and the development of novel antifungal agents, as this pathway is absent in mammals.[3][4]
The synthesis of trehalose in yeast is a two-step enzymatic process. First, trehalose-6-phosphate synthase (Tps1) catalyzes the formation of trehalose-6-phosphate (T6P) from UDP-glucose and glucose-6-phosphate. Subsequently, trehalose-6-phosphate phosphatase (Tps2) dephosphorylates T6P to yield trehalose.[2][5] This synthesis is part of a larger complex that includes the regulatory subunits Tps3 and Tsl1. The breakdown of intracellular trehalose into two glucose molecules is primarily carried out by the cytosolic neutral trehalase (Nth1).[2][5] Yeast can also utilize extracellular trehalose via the activity of an acid trehalase (Ath1).[2]
The regulation of trehalose metabolism is intricately linked to the cell's nutritional and stress status, primarily through the protein kinase A (PKA) and the SNF1/AMP-activated protein kinase (AMPK) signaling pathways. High glucose levels activate the PKA pathway, which promotes glycolysis and cell growth while inhibiting the accumulation of storage carbohydrates like trehalose.[6][7] Conversely, under glucose limitation or stress conditions, the Snf1/AMPK pathway is activated, which upregulates the expression of genes involved in the metabolism of alternative carbon sources and stress responses, including the synthesis of trehalose.[2][8]
This document provides detailed protocols for utilizing D-(+)-Trehalose-d2, a stable isotope-labeled version of trehalose, to trace its metabolic fate within yeast cells. By using mass spectrometry to track the deuterium label, researchers can gain quantitative insights into the dynamics of trehalose uptake, breakdown, and the subsequent flux of its glucose moieties into other metabolic pathways. This approach offers a powerful tool for dissecting the intricacies of trehalose metabolism and its regulation.
Data Presentation
Table 1: LC-MS/MS Parameters for the Analysis of this compound and Related Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| This compound | 345.1 | 165.1 | 20 | 100 |
| Unlabeled Trehalose | 343.1 | 163.1 | 20 | 100 |
| Glucose-d1 | 182.1 | 86.1 | 15 | 100 |
| Unlabeled Glucose | 181.1 | 85.1 | 15 | 100 |
| Glucose-6-phosphate-d1 | 262.1 | 97.0 | 25 | 150 |
| Unlabeled G-6-P | 261.1 | 97.0 | 25 | 150 |
Table 2: Hypothetical Quantitative Data of Labeled Metabolite Abundance Over Time
| Time Point (minutes) | Relative Abundance of Intracellular this compound (%) | Relative Abundance of Glucose-d1 (%) | Relative Abundance of Glucose-6-phosphate-d1 (%) |
| 0 | 100 | 0 | 0 |
| 5 | 85.2 ± 4.1 | 12.3 ± 2.5 | 2.5 ± 0.8 |
| 15 | 60.7 ± 5.3 | 30.1 ± 3.9 | 9.2 ± 1.7 |
| 30 | 35.1 ± 3.8 | 48.5 ± 4.6 | 16.4 ± 2.1 |
| 60 | 15.8 ± 2.9 | 65.2 ± 5.1 | 19.0 ± 2.5 |
Mandatory Visualizations
Caption: Metabolic pathway of trehalose synthesis, degradation, and uptake in yeast.
Caption: Regulation of trehalose metabolism by PKA and Snf1/AMPK signaling pathways.
Caption: Experimental workflow for tracing this compound metabolism in yeast.
Experimental Protocols
Protocol 1: Yeast Cell Culture and Labeling with this compound
Materials:
-
Saccharomyces cerevisiae strain of interest
-
YPD medium (1% yeast extract, 2% peptone, 2% dextrose)
-
This compound
-
Sterile water
-
Shaking incubator
-
Spectrophotometer
Procedure:
-
Inoculate a single colony of the yeast strain into 5 mL of YPD medium and grow overnight at 30°C with shaking (200 rpm).
-
The next day, dilute the overnight culture into 50 mL of fresh YPD medium to an optical density at 600 nm (OD600) of 0.1.
-
Grow the culture at 30°C with shaking to mid-log phase (OD600 ≈ 0.8-1.0).
-
Harvest the cells by centrifugation at 3,000 x g for 5 minutes at room temperature.
-
Wash the cell pellet twice with sterile water to remove any remaining glucose.
-
Resuspend the cells in a defined minimal medium containing a non-glucose carbon source (e.g., ethanol or glycerol) to an OD600 of 1.0.
-
Add a sterile solution of this compound to the cell suspension to a final concentration of 2% (w/v).
-
Immediately begin the time-course sampling as described in Protocol 2.
Protocol 2: Time-Course Sampling, Metabolic Quenching, and Metabolite Extraction
Materials:
-
Yeast cell suspension with this compound from Protocol 1
-
Quenching solution: 60% methanol, pre-chilled to -40°C
-
Extraction solution: 75% ethanol, pre-heated to 80°C
-
Dry ice
-
Centrifuge capable of reaching -9°C
-
Heating block or water bath at 80°C
-
Vacuum concentrator
Procedure:
-
At each time point (e.g., 0, 5, 15, 30, and 60 minutes), withdraw a 1 mL aliquot of the cell suspension.
-
Immediately transfer the aliquot into a tube containing 4 mL of the -40°C quenching solution.
-
Vortex briefly and incubate on dry ice for 5 minutes to ensure complete quenching of metabolic activity.
-
Centrifuge the quenched samples at 5,000 x g for 3 minutes at -9°C.
-
Discard the supernatant and wash the cell pellet with 1 mL of cold quenching solution.
-
Centrifuge again and discard the supernatant.
-
Add 1 mL of the 80°C extraction solution to the cell pellet.
-
Vortex vigorously and incubate at 80°C for 5 minutes.
-
Cool the samples on ice and then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (containing the metabolites) to a new microcentrifuge tube.
-
Dry the metabolite extracts completely using a vacuum concentrator.
-
Store the dried extracts at -80°C until LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis of Deuterated Metabolites
Materials:
-
Dried metabolite extracts from Protocol 2
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A)
-
LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)
-
HILIC (Hydrophilic Interaction Liquid Chromatography) column
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Reconstitute the dried metabolite extracts in 50 µL of a 50:50 mixture of Mobile Phase A and B.
-
Centrifuge at maximum speed for 10 minutes to pellet any insoluble material.
-
Transfer the supernatant to an LC-MS vial.
-
Inject 5 µL of the sample onto the HILIC column.
-
Perform the chromatographic separation using a gradient such as:
-
0-2 min: 90% B
-
2-12 min: Linear gradient to 50% B
-
12-15 min: Hold at 50% B
-
15-16 min: Linear gradient back to 90% B
-
16-20 min: Re-equilibration at 90% B
-
-
Operate the mass spectrometer in positive ion mode with the ESI source.
-
Set up a Multiple Reaction Monitoring (MRM) method to detect the precursor and product ions for this compound, unlabeled trehalose, and their expected downstream metabolites as listed in Table 1.
-
Integrate the peak areas for each metabolite at each time point.
-
Calculate the relative abundance of the labeled species by dividing the peak area of the labeled metabolite by the sum of the peak areas of the labeled and unlabeled forms.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 4. Probing Intracellular Yeast Metabolism With Deuterium Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Probing Intracellular Yeast Metabolism With Deuterium Magnetic Resonance Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conventional and emerging roles of the energy sensor Snf1/AMPK in Saccharomyces cerevisiae [microbialcell.com]
- 8. Related Videos - Probing Intracellular Yeast Metabolism With Deuterium Magnetic Resonance Spectroscopy [visualize.jove.com]
Troubleshooting & Optimization
Optimizing D-(+)-Trehalose-d2 Concentration for Cell Labeling Experiments: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing D-(+)-Trehalose-d2 concentration for their cell labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for cell labeling?
The optimal concentration of this compound can vary depending on the cell type, experimental goals, and incubation time. It is recommended to perform a dose-response experiment to determine the ideal concentration for your specific cell line and application. However, based on existing literature for trehalose, a good starting point for optimization is crucial.
Q2: How long should I incubate my cells with this compound?
Incubation times can range from a few hours to several days. Shorter incubation times (e.g., 4-6 hours) may be sufficient for some applications, while longer incubation periods (e.g., 24-72 hours) may be necessary to achieve desired labeling intensity. It is important to monitor cell viability during extended incubation periods.
Q3: Is this compound toxic to cells?
Trehalose is generally considered to have low cytotoxicity. However, at very high concentrations, it may affect cell viability and proliferation.[1][2][3] For instance, one study showed that D-(+)-Trehalose at a concentration of 5000 μg/mL had no toxic effects on Chinese hamster ovary (CHO) cells over 21 hours.[4] It is always recommended to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your specific cell type.
Q4: How can I detect the incorporation of this compound into cells?
The deuterium label in this compound can be detected by techniques such as mass spectrometry (MS) or Raman microscopy. Gas chromatography-mass spectrometry (GC-MS) has been used to quantify intracellular trehalose.[5] These methods allow for the quantification and visualization of the labeled trehalose within the cellular components.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Suboptimal concentration of this compound. | Perform a concentration titration experiment to find the optimal concentration for your cell type. |
| Insufficient incubation time. | Increase the incubation time. Monitor cell viability during longer incubations. | |
| Low cell viability. | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. | |
| High Cell Death/Toxicity | This compound concentration is too high. | Reduce the concentration of this compound. Perform a cytotoxicity assay to determine the maximum non-toxic concentration. |
| Extended incubation period. | Shorten the incubation time. | |
| Contamination of cell culture. | Check for and eliminate any potential sources of contamination. | |
| Difficulty in Detecting Labeled Cells | Inappropriate detection method. | Ensure you are using a suitable detection method for deuterium-labeled compounds, such as mass spectrometry or Raman microscopy. |
| Low signal-to-noise ratio. | Optimize sample preparation and instrument settings to enhance signal detection. |
Experimental Protocols
General Protocol for this compound Cell Labeling
This protocol provides a general guideline for labeling mammalian cells with this compound. Optimization of concentrations and incubation times for specific cell lines is recommended.
Materials:
-
This compound
-
Cell culture medium appropriate for your cell line
-
Sterile, tissue culture-treated plates or flasks
-
Phosphate-buffered saline (PBS)
-
Reagents for cell viability assay (e.g., MTT, Trypan Blue)
Procedure:
-
Cell Seeding: Seed cells at a desired density in a tissue culture plate or flask and allow them to adhere and enter the logarithmic growth phase.
-
Preparation of Labeling Medium: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Dilute the stock solution in fresh cell culture medium to achieve the desired final concentrations. It is advisable to test a range of concentrations (e.g., 10 mM, 25 mM, 50 mM, 100 mM).
-
Cell Labeling: Remove the existing medium from the cells and wash once with sterile PBS. Add the prepared labeling medium containing this compound to the cells.
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2 for the desired period (e.g., 24, 48, or 72 hours).
-
Washing: After incubation, remove the labeling medium and wash the cells three times with sterile PBS to remove any unincorporated this compound.
-
Cell Harvesting and Analysis: Harvest the cells using your standard laboratory protocol (e.g., trypsinization). The labeled cells are now ready for downstream analysis, such as mass spectrometry or Raman microscopy.
-
Viability Assessment: It is recommended to perform a cell viability assay in parallel to assess any potential cytotoxic effects of the labeling procedure.
Data Presentation: Recommended Starting Concentrations
The following table summarizes recommended starting concentrations for trehalose based on published studies. These can be used as a starting point for optimizing this compound labeling experiments.
| Cell Type | Trehalose Concentration | Application | Reference |
| PC-12 cells | 12.5, 25, 50 mM | Cytoprotection | [1] |
| Bovine endothelial cells | 0.2 M | Cryopreservation | [6] |
| 3T3 fibroblasts, human keratinocytes, rat hepatocytes | up to 0.5 M | Desiccation tolerance | [5] |
| CD4 T cells | 2.5% (w/v) | Stabilization of surface chemistry | [7] |
Visualizations
Caption: Experimental workflow for this compound cell labeling.
Caption: Troubleshooting decision tree for cell labeling experiments.
References
- 1. Protective Effect of Trehalose Against H2O2-induced Cytotoxicity and Oxidative Stress in PC-12 Cell Line and the Role of Heat Shock Protein-27 - Iranian Journal of Toxicology [ijt.arakmu.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Measurement of trehalose loading of mammalian cells porated with a metal-actuated switchable pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Culturing with trehalose produces viable endothelial cells after cryopreservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Membrane Permeability of Trehalose in Cryopreservation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using trehalose for cryopreservation, focusing on overcoming its low membrane permeability.
FAQs and Troubleshooting Guides
General Questions
Q1: Why is intracellular trehalose necessary for effective cryopreservation?
A1: For successful cryopreservation, trehalose needs to be present on both sides of the cell membrane.[1][2][3] While extracellular trehalose offers some protection, intracellular trehalose is crucial for stabilizing intracellular proteins, preventing cellular dehydration, and inhibiting intracellular ice formation.[3] Mammalian cells do not naturally synthesize trehalose or possess transporters for it, making its intracellular delivery a primary challenge.[1][3][4]
Q2: What are the common methods to introduce trehalose into cells?
A2: Several methods have been developed to overcome the low membrane permeability of trehalose. These can be broadly categorized as:
-
Physical Methods: Electroporation, thermal stress, and osmotic stress, which temporarily increase membrane permeability.[1][5][6]
-
Carrier-Mediated Methods: Encapsulating trehalose in liposomes or nanoparticles for delivery across the cell membrane.[1][3][7]
-
Biological Methods: Genetically engineering cells to express trehalose transporters (e.g., TRET1) or using cell-penetrating peptides.[3]
-
Passive Methods: Fluid-phase endocytosis, where cells are incubated in a high concentration of trehalose, though this method is often slow and inefficient.[1][8]
Q3: I am observing low cell viability post-thaw. What are the general troubleshooting steps?
A3: Low post-thaw viability is a common issue. Here are some general factors to consider:
-
Initial Cell Health: Ensure the cells you are cryopreserving are in a healthy, log-phase growth state with high viability before freezing.[9]
-
Cryoprotectant Removal: Remove the cryoprotectant-containing medium as soon as possible after thawing to avoid cytotoxicity.
-
Handling: Handle cells gently post-thaw; avoid vigorous vortexing or high-speed centrifugation.
-
Cooling Rate: A slow and controlled cooling rate, typically -1°C per minute, is crucial to minimize ice crystal formation.[9]
-
Storage Temperature: Maintain a consistent storage temperature below -130°C, ideally in the vapor phase of liquid nitrogen.
-
Thawing Protocol: Thaw cells rapidly in a 37°C water bath.[10]
Method-Specific Troubleshooting
Electroporation
Q4: My cells show high mortality after electroporation with trehalose. How can I reduce cytotoxicity?
A4: Electroporation can be harsh on cells. To reduce cytotoxicity:
-
Optimize Electric Field Strength: High electric fields can irreversibly damage cell membranes. Titrate the voltage to find a balance between permeabilization and viability. For example, for human adipose-derived stem cells (hADSCs), increasing the electric field above 2 kV/cm was found to decrease cell recovery.[1] A voltage of 1.5 kV/cm yielded post-thaw recovery rates of 78-83%.[1]
-
Pulse Duration and Number: Shorter pulse durations and fewer pulses generally lead to higher viability.
-
Electroporation Buffer: Use an appropriate electroporation buffer that is isotonic and has the correct pH to maintain cell health during the procedure.
-
Post-Electroporation Recovery: Allow cells to recover on ice for a short period (e.g., 10 minutes) after electroporation before further processing.[10]
Q5: I'm not achieving a high enough intracellular trehalose concentration with electroporation. What can I do?
A5: To improve trehalose loading:
-
Increase Extracellular Trehalose Concentration: Higher extracellular concentrations create a steeper gradient for trehalose to enter the cells upon pore formation. Concentrations of 250 mM to 400 mM are commonly used.[1]
-
Optimize Electroporation Parameters: While avoiding excessive cytotoxicity, a slight increase in voltage or pulse duration might enhance uptake. This requires careful optimization for your specific cell type.
-
Post-Pulse Incubation: Incubating the cells in the trehalose-containing buffer for a short period after the pulse, while the pores are resealing, can increase uptake.
Liposome-Mediated Delivery
Q6: The efficiency of trehalose delivery using my liposome formulation is low. How can I improve it?
A6: Low delivery efficiency can be due to several factors:
-
Liposome Composition: The lipid composition of your liposomes is critical. The inclusion of certain lipids can enhance fusion with the cell membrane.
-
Liposome Size: Smaller unilamellar vesicles (SUVs) are often more efficient for cell delivery than larger multilamellar vesicles (MLVs).
-
Incubation Time and Temperature: Optimize the incubation time and temperature of cells with the trehalose-loaded liposomes.
-
Coalescence: Liposomes can be unstable in aqueous solutions and may aggregate. Ensure your formulation is stable.[1]
Q7: I'm seeing significant cell death after incubation with trehalose-loaded liposomes. What could be the cause?
A7: Cytotoxicity from liposomal delivery can arise from:
-
Lipid Toxicity: Some lipids can be toxic to cells at high concentrations. Use biocompatible lipids and determine the optimal concentration for your cell type.
-
Non-Specific Permeabilization: Some liposome formulations can cause non-specific damage to the cell membrane, leading to the leakage of essential small molecules.[1]
-
Contaminants: Ensure that the solvents used for liposome preparation are fully removed, as residual solvents can be cytotoxic.
Nanoparticle-Mediated Delivery
Q8: The intracellular delivery of trehalose using nanoparticles is slow. How can I speed up the process?
A8: The kinetics of nanoparticle uptake can be a limitation.[1] To improve the speed and efficiency:
-
Nanoparticle Design: Modify the nanoparticle surface with targeting ligands (e.g., antibodies, peptides) that bind to specific receptors on your cells of interest to enhance uptake.
-
Faster Payload Release: Design nanoparticles with a faster release mechanism. For example, cold-responsive nanoparticles can be engineered to release trehalose upon cooling.[11]
-
Endo/lysosomal Escape: Incorporate components into your nanoparticle design that facilitate escape from the endo-lysosomal pathway, ensuring trehalose is released into the cytoplasm. pH-responsive nanoparticles that release their cargo in the acidic environment of the late endosome have shown success.[1]
Q9: Are there concerns about the toxicity of nanoparticles themselves?
A9: Yes, the nanoparticles themselves can potentially be toxic. It is crucial to:
-
Use Biocompatible Materials: Choose materials for nanoparticle synthesis that are known to be biocompatible and biodegradable, such as chitosan and Pluronic F127.[7]
-
Perform Cytotoxicity Assays: Always test the cytotoxicity of your "empty" nanoparticles (without trehalose) on your cells to ensure that the delivery vehicle itself is not causing harm.[1]
-
Optimize Concentration: Use the lowest effective concentration of nanoparticles to minimize potential toxicity.
Data Presentation
Table 1: Comparison of Trehalose Delivery Methods and Outcomes
| Delivery Method | Cell Type | Extracellular Trehalose (mM) | Intracellular Trehalose (mM) | Post-Thaw Viability (%) | Reference |
| Electroporation | Human Adipose-Derived Stem Cells (hADSCs) | 250 | Not Specified | ~83 | [1] |
| Human Adipose-Derived Stem Cells (hADSCs) | 400 | Not Specified | ~78 | [1] | |
| Human Umbilical Stem Cells | 200 | Not Specified | 86 | [3] | |
| Mesenchymal Stromal Cells | 250 | 50 - 90 | Comparable to 10% DMSO | [12] | |
| Pore-Forming Agent (H5) | Fibroblasts | Low (0.2 M) | Not Specified | >80 | [1] |
| Keratinocytes | Low (0.2 M) | Not Specified | >70 | [1] | |
| Fluid-Phase Endocytosis | Human Platelets | High | ~30 (via ultrasound) | Not Specified | [1] |
| Mesenchymal Stem Cells | 100 | ~14 (after 24h) | ~70 (but impaired function) | [1] | |
| Nanoparticles (pH-responsive) | Human Adipose-Derived Stem Cells (hADSCs) | 200 (extracellular) | Not Specified | ~90 (comparable to DMSO) | [7] |
| Nanoparticles (thermally responsive) | Fibroblasts | Not Specified | up to 300 | Not Specified | [1] |
| Genetic Engineering (TRET1) | Chinese Hamster Ovary (CHO) Cells | 400 | 23 (after 4h) | Improved vs. control | [3] |
| Microinjection | Human Oocytes | 500 | 150 | 66 | [3] |
| Mouse Oocytes | 500 | 500 | 80 | [3] |
Experimental Protocols
Protocol 1: Trehalose Loading via Electroporation (General Protocol)
This is a general guideline; parameters must be optimized for your specific cell type and electroporator.
-
Cell Preparation:
-
Harvest cells during the logarithmic growth phase.
-
Wash cells once with a suitable electroporation buffer (e.g., phosphate-buffered saline without Ca²⁺/Mg²⁺).
-
Resuspend the cell pellet in the electroporation buffer containing the desired concentration of trehalose (e.g., 250-400 mM) at a density of 1x10⁶ to 1x10⁷ cells/mL.[10]
-
-
Electroporation:
-
Transfer the cell suspension to a sterile electroporation cuvette (e.g., 0.4 cm gap).[10]
-
Apply the electric pulse using your electroporator. Start with conservative settings and gradually increase the voltage to optimize for your cell line. For example, for A10 smooth muscle cells, a single 25 ms pulse at 100 V was used.[10]
-
Immediately after the pulse, place the cuvette on ice for 10 minutes to allow the cells to recover and membranes to begin resealing.[10]
-
-
Post-Electroporation:
-
Gently transfer the cells from the cuvette to a tube containing pre-warmed culture medium.
-
Incubate for 30 minutes at 37°C to allow for complete membrane resealing.[12]
-
Proceed with your standard cryopreservation protocol.
-
Protocol 2: Preparation of Trehalose-Loaded Nanoparticles (Example: Pluronic F127-Chitosan)
This protocol is based on the synthesis of pH-responsive genipin-cross-linked Pluronic F127-chitosan nanoparticles.[7]
-
Nanoparticle Synthesis:
-
Prepare an oil phase by dissolving PLGA, pNIPAM-B, and Pluronic F127 in dichloromethane (DCM).[13]
-
Create a water-in-oil (W/O) emulsion by adding an aqueous trehalose solution to the oil phase and sonicating.[13]
-
Form a double emulsion (W/O/W) by adding the first emulsion to a polyvinyl alcohol (PVA) solution and sonicating again.[13]
-
Remove the DCM by rotary evaporation.[13]
-
Further cross-link the nanoparticles with genipin to enhance stability.[1]
-
-
Cellular Loading:
-
Wash the synthesized trehalose-loaded nanoparticles with culture medium.
-
Incubate your target cells with the nanoparticle suspension in culture medium for a predetermined time (e.g., 4-24 hours) at 37°C.[7][13]
-
After incubation, wash the cells to remove free nanoparticles.
-
Proceed with cryopreservation in a medium containing extracellular trehalose.
-
Protocol 3: Assessment of Intracellular Trehalose Concentration
This protocol uses an enzymatic assay to determine the amount of intracellular trehalose.[12][14][15]
-
Sample Preparation:
-
After the trehalose loading procedure, thoroughly wash the cell pellet multiple times with ice-cold PBS to remove all extracellular trehalose.
-
Lyse the cells using a suitable method (e.g., sonication on ice).[14]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Enzymatic Assay:
-
Use a commercial trehalose assay kit, which typically involves the following steps:[15]
-
Create a standard curve using known concentrations of trehalose to accurately quantify the amount in your samples.
-
-
Calculation:
-
Calculate the total moles of trehalose in the lysate from the standard curve.
-
Determine the total cell volume. This can be estimated by measuring the average cell diameter and multiplying by the number of cells lysed.[12]
-
Divide the total moles of trehalose by the total cell volume to obtain the intracellular concentration.[12]
-
Protocol 4: Post-Thaw Viability Assessment
-
Thawing:
-
Cryoprotectant Removal:
-
Slowly transfer the thawed cells to a tube containing pre-warmed complete culture medium. Add the cell suspension dropwise to minimize osmotic shock.[8]
-
Centrifuge the cells at a low speed (e.g., 200 x g) for 5 minutes to pellet the cells.[8]
-
Carefully aspirate the supernatant containing the cryoprotectant.
-
-
Viability Staining and Counting:
-
Resuspend the cell pellet in fresh, pre-warmed medium.
-
Take an aliquot of the cell suspension and mix it with an equal volume of trypan blue solution (0.4%).
-
Load a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells.
-
-
Functional Assessment (Optional but Recommended):
Visualizations
Caption: Experimental workflow for cryopreservation using various trehalose delivery methods.
Caption: Mechanism of nanoparticle-mediated trehalose delivery via endocytosis.
References
- 1. Intracellular Delivery of Trehalose for Cell Banking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dls.com [dls.com]
- 3. Trehalose in cryopreservation. Applications, mechanisms and intracellular delivery opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cellculturecompany.com [cellculturecompany.com]
- 9. corning.com [corning.com]
- 10. Comparison of electroporation and Chariot™ for delivery of β-galactosidase into mammalian cells: strategies to use trehalose in cell preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cold-Responsive Nanoparticle Enables Intracellular Delivery and Rapid Release of Trehalose for Organic-Solvent-Free Cryopreservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Intracellular delivery of trehalose renders mesenchymal stromal cells viable and immunomodulatory competent after cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Trehalose delivered by cold-responsive nanoparticles improves tolerance of cumulus-oocyte complexes to microwave drying - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Team:Imperial College London/Wetlab/Protocols/Trehalose - 2009.igem.org [2009.igem.org]
- 15. Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative assessment of the impact of cryopreservation on human bone marrow-derived mesenchymal stem cells: up to 24 h post-thaw and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: D-(+)-Trehalose-d2 and NMR Signal-to-Noise Ratio
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding the role of deuterated compounds in NMR and troubleshooting common signal-to-noise (S/N) ratio issues.
Frequently Asked Questions (FAQs)
Q1: Can D-(+)-Trehalose-d2 be used to improve the signal-to-noise ratio in my NMR experiment?
A1: This appears to be a common misconception. There is no standard or documented use of this compound as a general agent for improving the signal-to-noise ratio in routine solution-state NMR experiments. Its primary application in an NMR context would be as a deuterated molecule for studies where the trehalose signals themselves are of interest and need to be observed in a protonated solvent, or for specific isotope-labeling studies.
Q2: Why are deuterated solvents used in NMR spectroscopy?
A2: Deuterated solvents are crucial for several reasons, none of which are direct signal enhancement of the analyte:
-
Avoiding Solvent Signal Interference: In ¹H NMR, the concentration of solvent molecules is vastly higher than the analyte. Using a protonated solvent would result in a massive solvent signal that would overwhelm the signals from the sample of interest.[1][2] Since deuterium resonates at a completely different frequency from protons, a deuterated solvent is effectively invisible in a ¹H NMR spectrum.[2][3]
-
Field-Frequency Lock: Modern NMR spectrometers use the deuterium signal from the solvent to stabilize, or "lock," the magnetic field.[3][4][5] The spectrometer constantly monitors the deuterium frequency and makes tiny adjustments to the magnetic field to counteract any drift over time. This lock is essential for long experiments and for ensuring high resolution, as it allows for coherent signal averaging.[4][5][6]
-
Shimming: The deuterium lock signal is also used as a reference for shimming the magnetic field, which is the process of optimizing the field's homogeneity to achieve sharp, well-resolved peaks.[4]
Q3: What is the difference between using a deuterated solvent and a deuterated additive like this compound?
A3: A deuterated solvent (e.g., CDCl₃, D₂O) is the bulk medium in which your sample is dissolved. Its purpose is to provide a non-interfering matrix and a lock signal.[1][3][7] A deuterated additive or internal standard would be a specific compound added in a small amount to your sample. This compound would fall into this category. Such a compound would be used if you were specifically studying its properties or its interaction with other molecules, not as a general tool to boost the signal of a different analyte.
Troubleshooting Guide: Poor Signal-to-Noise Ratio
Low signal-to-noise is a frequent issue in NMR spectroscopy. Below are common causes and their solutions, presented in a question-and-answer format.
Q1: My sample concentration is low. How can I improve my signal?
A1: The most direct way to improve S/N is to increase the number of scans (transients). The signal-to-noise ratio increases with the square root of the number of scans.[8][9] For example, quadrupling the number of scans will double the S/N. However, this comes at the cost of longer experiment times. If possible, increasing the sample concentration is the most effective solution.[10][11]
Q2: My peaks are broad, which makes them difficult to distinguish from the noise. What can I do?
A2: Broad peaks can result from several factors:
-
Poor Shimming: The magnetic field is not homogeneous. Always perform a shimming routine (e.g., topshim) before your experiment. If automatic shimming fails, manual shimming may be necessary.[12]
-
Sample Inhomogeneity: The presence of solid particles or undissolved material in your sample can severely degrade shimming and broaden lines.[11][13][14] Filter your sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.[11][13]
-
Paramagnetic Impurities: Even trace amounts of paramagnetic ions (e.g., dissolved oxygen, metal contaminants) can cause significant line broadening. Degassing the sample can sometimes help.[13]
-
High Viscosity: Highly concentrated or viscous samples can lead to broader peaks. Diluting the sample might be necessary.[11]
Q3: I've increased the number of scans, but the S/N is still poor. What other acquisition parameters can I optimize?
A3: Several acquisition parameters can be adjusted:
-
Pulse Width (Flip Angle): For many standard 1D experiments, a 90° pulse gives the maximum signal in a single scan. However, if your repetition time is short, using a smaller flip angle (e.g., the Ernst angle) can yield better S/N over time.[9][15]
-
Receiver Gain (RG): The receiver gain amplifies the NMR signal before digitization. While most spectrometers have an automatic routine (rga), setting it too high can lead to signal clipping and artifacts ("ADC overflow").[12] If your signal is very weak, ensure the RG is set as high as possible without causing an overflow.
-
Relaxation Delay (d1): This is the time allowed for the nuclear spins to return to equilibrium between scans. For quantitative experiments, a long delay (5 x T₁) is crucial. For simply detecting a weak signal, a shorter delay can be used to acquire more scans in a given time, but be mindful of potential signal saturation.[9]
Q4: Could my NMR tube or solvent be the problem?
A4: Yes, absolutely.
-
NMR Tube Quality: Use high-quality, clean, and unscratched NMR tubes. Scratches or imperfections in the glass can distort the magnetic field homogeneity.[16][17]
-
Sample Volume: The volume of the solvent should be sufficient to cover the detection region of the NMR probe (typically ~0.6-0.7 mL for a 5 mm tube), but not excessive.[13][16] Incorrect sample height makes shimming very difficult.[11][13]
Data Presentation: Factors Affecting NMR Signal-to-Noise Ratio
| Factor | Method of Improvement | Expected Impact on S/N | Key Considerations |
| Sample Concentration | Increase the amount of analyte dissolved in the solvent. | Proportional increase | Limited by solubility; very high concentrations can increase viscosity and broaden lines.[10][11] |
| Number of Scans (nt) | Increase the number of recorded FIDs. | Increases by the square root of the number of scans.[8][9] | Directly increases total experiment time. |
| Magnetic Field Strength | Use a spectrometer with a higher field (e.g., 600 MHz vs. 300 MHz). | Increases with field strength (approximately as B₀^(3/2)).[18][19] | Higher field instruments are more expensive and may have longer relaxation times.[17] |
| Probe Technology | Use a cryogenic probe ("cryoprobe"). | Significant increase (typically 3-4x) over room temperature probes. | Standard on most modern high-field spectrometers. |
| Shimming | Optimize magnetic field homogeneity. | Indirect; improves peak shape (narrower lines), making signals easier to detect. | Crucial for resolution and sensitivity; can be affected by sample quality.[12] |
| Pulse Width (Flip Angle) | Optimize for the specific T₁ and repetition time (Ernst Angle). | Can optimize S/N for a given experiment time. | A 90° pulse gives max signal per scan, but may not be optimal for rapid scanning.[9][15] |
| Sample Volume/Tube | Use high-quality tubes with the correct sample height. | Indirect; enables optimal shimming and filling factor.[18] | Poor quality tubes or incorrect volume make good shimming impossible.[13] |
Experimental Protocols
Detailed Methodology: Standard 1D ¹H NMR Experiment for Optimal S/N
This protocol outlines the key steps and parameters to consider when setting up a standard 1D proton NMR experiment with the goal of maximizing the signal-to-noise ratio.
-
Sample Preparation:
-
Weigh an appropriate amount of your sample. For a typical small molecule (<1000 g/mol ) on a 400-600 MHz spectrometer, aim for 5-25 mg.[16] If the sample is precious or has low solubility, start with what is available and plan for a longer acquisition time.
-
Dissolve the sample in a clean vial with the appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution through a pipette with a glass wool plug into a high-quality, clean NMR tube to remove any particulate matter.[13][14]
-
Ensure the final solvent volume in the NMR tube is correct for your spectrometer (typically 0.6-0.7 mL, corresponding to a height of 4-5 cm).[13][16]
-
Cap the tube securely and wipe the outside clean.
-
-
Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Load a standard 1D proton experiment parameter set.[20]
-
Ensure the correct solvent is selected in the software, which will set the appropriate lock frequency.
-
-
Locking and Shimming:
-
Acquisition Parameter Optimization:
-
Determine Pulse Width (p1): Calibrate the 90° pulse width for your sample. This ensures maximum signal excitation for each scan.
-
Set Receiver Gain (rg): Use the automatic receiver gain setting (rga). Note the value. If you know your sample is very dilute, you may be able to manually increase it slightly, but watch for ADC errors on the first scan.[12]
-
Set Number of Scans (nt): For a sample with good concentration, 8 or 16 scans may be sufficient. For dilute samples, a much higher number (e.g., 128, 256, or more) will be necessary. Remember that S/N scales with the square root of nt.[8]
-
Set Relaxation Delay (d1): A standard delay is 1-2 seconds. If your molecule has protons with long relaxation times (T₁) and you are not concerned with accurate integration, a shorter delay will allow for more scans in less time. If signal saturation is observed (peaks losing intensity), increase d1.
-
Set Acquisition Time (at): An acquisition time of 2-4 seconds is typical for ¹H NMR and is usually sufficient to capture the entire Free Induction Decay (FID), ensuring good resolution.
-
-
Acquisition and Processing:
-
Start the acquisition by typing zg.
-
After the experiment is finished, perform a Fourier transform (ft) and automatic phase correction (apk).
-
Analyze the resulting spectrum for signal-to-noise. If it is insufficient, return to step 4 and increase the number of scans.
-
Visualizations
Caption: General workflow for an NMR experiment.
Caption: Troubleshooting flowchart for low S/N in NMR.
References
- 1. Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy [simsonpharma.com]
- 2. tutorchase.com [tutorchase.com]
- 3. researchgate.net [researchgate.net]
- 4. colorado.edu [colorado.edu]
- 5. What is lock? | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 6. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 7. youtube.com [youtube.com]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. nmr-bio.com [nmr-bio.com]
- 11. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 12. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 13. NMR Sample Preparation [nmr.chem.umn.edu]
- 14. NMR Blog – Guide: Preparing a Sample for NMR analysis – Part II — Nanalysis [nanalysis.com]
- 15. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 17. NMR Basics [bloch.anu.edu.au]
- 18. nmr.oxinst.com [nmr.oxinst.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. emory.edu [emory.edu]
Technical Support Center: D-(+)-Trehalose-d2 Stability in Experimental Buffers
For researchers, scientists, and drug development professionals utilizing D-(+)-Trehalose-d2, maintaining its integrity in experimental buffers is paramount for reproducible and accurate results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential degradation issues.
FAQs: Understanding this compound Stability
Q1: What is this compound and why is its stability important?
This compound is a deuterated analog of D-(+)-Trehalose, a naturally occurring non-reducing disaccharide. In experimental settings, it is often used as a stabilizer for proteins, lipids, and other biomolecules, particularly during stress conditions like freezing, desiccation, and thermal denaturation. Its stability is crucial because its degradation into glucose-d1 would alter the osmolarity and chemical composition of the buffer, potentially impacting the integrity and function of the biomolecules under investigation.
Q2: What are the primary degradation pathways for this compound?
The degradation of this compound primarily occurs through two pathways:
-
Enzymatic Hydrolysis: This is the most significant degradation pathway. The enzyme trehalase, if present as a contaminant in the experimental system (e.g., from cellular lysates or microbial contamination), can hydrolyze this compound into two molecules of glucose-d1.
-
Acid-Catalyzed Hydrolysis: While highly resistant to hydrolysis, extremely acidic conditions (pH < 3) combined with high temperatures can lead to the breakdown of the glycosidic bond.
Q3: How does deuteration affect the stability of this compound compared to its non-deuterated counterpart?
The replacement of hydrogen with deuterium at the C1 position can lead to a kinetic isotope effect (KIE). Studies have shown that the enzymatic hydrolysis of deuterated trehalose is slightly slower than that of non-deuterated trehalose. This suggests that this compound is at least as stable, and potentially slightly more stable, against enzymatic degradation than D-(+)-Trehalose.
Q4: Is this compound susceptible to non-enzymatic browning (Maillard reaction)?
No, this compound is a non-reducing sugar. This means its anomeric carbons are involved in the glycosidic bond, making them unavailable to react with amino groups of amino acids or proteins. Therefore, it does not undergo the Maillard reaction, a significant advantage over reducing sugars like glucose or sucrose in many experimental contexts.
Troubleshooting Guide: Preventing Degradation
Issue 1: Unexpected changes in osmolality or pH of the buffer containing this compound.
| Potential Cause | Troubleshooting Steps |
| Enzymatic Contamination | 1. Check for Microbial Contamination: Plate a sample of the buffer on a non-selective agar plate and incubate to check for bacterial or fungal growth. 2. Use Sterile Technique: Ensure all buffer components and equipment are sterile. Filter-sterilize the final buffer solution through a 0.22 µm filter. 3. Incorporate a Trehalase Inhibitor: If contamination is suspected and cannot be eliminated, consider the addition of a known trehalase inhibitor, such as validamycin A, after verifying its compatibility with your experimental system. |
| Inappropriate Buffer pH | 1. Verify Buffer pH: Re-measure the pH of the buffer at the experimental temperature. 2. Choose a Stable Buffer: Select a buffer with a pKa close to the desired experimental pH. For experiments involving temperature shifts, be mindful of buffers with high temperature coefficients for their pKa, such as Tris. |
Issue 2: Inconsistent experimental results when using this compound as a stabilizer.
| Potential Cause | Troubleshooting Steps |
| Buffer-Solute Interactions | 1. Evaluate Buffer Choice: Some buffers can interact with the solute of interest. For example, phosphate buffers can sometimes precipitate with certain divalent cations. 2. Consult Literature: Review literature relevant to your specific biomolecule and experiment to identify recommended buffer systems when using trehalose. |
| Incorrect Concentration of this compound | 1. Verify Concentration: Use an appropriate analytical method (see Experimental Protocols) to confirm the concentration of this compound in your stock and working solutions. 2. Ensure Complete Dissolution: Gently warm and vortex the solution to ensure all this compound is fully dissolved. |
Quantitative Stability Data
D-(+)-Trehalose is known for its exceptional stability. Non-enzymatic hydrolysis is extremely slow under typical experimental conditions. The half-life for the spontaneous hydrolysis of trehalose at 25°C in a neutral aqueous solution is estimated to be in the order of millions of years.
While specific kinetic data for this compound degradation in various buffers is not extensively published, the following table summarizes the expected stability based on the known properties of trehalose. Degradation is generally negligible in the absence of enzymatic contamination.
| Buffer System | Recommended pH Range | Temperature Range (°C) | Expected Stability of this compound (in the absence of trehalase) |
| Phosphate Buffer | 6.0 - 8.0 | 4 - 40 | Highly Stable |
| Tris Buffer | 7.0 - 9.0 | 4 - 40 | Highly Stable (Note: pH is temperature-dependent) |
| HEPES Buffer | 6.8 - 8.2 | 4 - 40 | Highly Stable |
Note: The stability of this compound is primarily threatened by enzymatic contamination rather than the buffer composition itself under standard experimental conditions.
Experimental Protocols
Protocol 1: Stability Testing of this compound in a Selected Buffer
This protocol outlines a method to assess the stability of this compound in a specific experimental buffer over time.
Methodology:
-
Buffer Preparation: Prepare the desired experimental buffer (e.g., 50 mM Phosphate buffer, pH 7.4) using high-purity water and reagents.
-
Stock Solution: Prepare a stock solution of this compound (e.g., 1 M) in the prepared buffer.
-
Incubation: Aliquot the this compound solution into sterile, sealed containers. Incubate the samples at various relevant temperatures (e.g., 4°C, 25°C, and an elevated temperature for accelerated testing, such as 40°C).
-
Time Points: At designated time points (e.g., 0, 1, 7, 14, and 30 days), remove an aliquot from each temperature condition for analysis.
-
Analysis: Quantify the concentration of this compound and any potential degradation product (glucose-d1) using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with a Refractive Index Detector (RID) or an enzymatic assay.
-
Data Analysis: Plot the concentration of this compound as a function of time for each temperature. If degradation is observed, calculate the degradation rate constant and half-life.
Protocol 2: Enzymatic Assay for this compound Quantification
This protocol describes a common method to determine the concentration of trehalose, which can be adapted for its deuterated form.
Principle:
Trehalase hydrolyzes trehalose to glucose. The glucose produced is then phosphorylated by hexokinase (HK) and ATP to glucose-6-phosphate (G6P). G6P is subsequently oxidized by glucose-6-phosphate dehydrogenase (G6P-DH), and NADP+ is reduced to NADPH. The increase in NADPH is measured spectrophotometrically at 340 nm and is proportional to the initial amount of trehalose.
Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., imidazole buffer), NADP+/ATP solution, and a suspension of hexokinase/G6P-dehydrogenase.
-
Sample Preparation: Dilute the sample containing this compound to a concentration within the linear range of the assay.
-
Reaction Mixture: In a cuvette, mix the assay buffer, NADP+/ATP solution, HK/G6P-DH suspension, and the sample.
-
Initial Absorbance: Measure the initial absorbance at 340 nm (A1) after the reaction mixture stabilizes.
-
Initiate Hydrolysis: Add trehalase to the cuvette to start the hydrolysis of this compound.
-
Final Absorbance: Monitor the increase in absorbance at 340 nm until the reaction is complete (A2).
-
Calculation: The concentration of this compound is calculated based on the change in absorbance (A2 - A1) and the molar extinction coefficient of NADPH.
Visualizations
Caption: Primary degradation pathways of this compound.
Technical Support Center: Enhancing D-(+)-Trehalose-d2 Delivery into Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of D-(+)-Trehalose-d2 delivery into cells.
Frequently Asked Questions (FAQs)
Q1: Why is delivering this compound into cells challenging?
A1: The primary challenge lies in the hydrophilic nature of trehalose and the composition of the cell membrane. Mammalian cell membranes are largely impermeable to trehalose, as they lack specific transporters for this sugar.[1][2] This low permeability makes it difficult to achieve the necessary intracellular concentrations for effective therapeutic or cryopreservative action.
Q2: What are the main methods for delivering this compound into cells?
A2: Current methods can be broadly categorized into physical methods, carrier-mediated methods, and chemical modification of trehalose.
-
Physical Methods: These create transient pores in the cell membrane and include electroporation, microinjection, and freeze-induced uptake.[1][3]
-
Carrier-Mediated Methods: These utilize vectors to transport trehalose across the cell membrane. Common carriers include liposomes, nanoparticles, and cell-penetrating peptides (CPPs).
-
Chemical Modification: This approach involves altering the trehalose molecule to increase its lipophilicity and facilitate passive diffusion across the cell membrane.
Q3: How can I measure the intracellular concentration of this compound?
A3: Several methods are available for quantifying intracellular trehalose. A common and sensitive method is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which can accurately quantify low concentrations of trehalose from biological samples.[2] Enzymatic assays, where trehalase hydrolyzes trehalose to glucose for subsequent quantification, are also a viable and more accessible option for higher trehalose concentrations.[2]
Q4: What are the potential cytotoxic effects of different delivery methods?
A4: Cytotoxicity is a critical consideration. Physical methods like electroporation can lead to irreversible membrane damage and cell death if parameters are not optimized.[2] Some carrier systems, such as certain types of nanoparticles or CPPs at high concentrations, can also induce toxicity. It is essential to perform viability assays (e.g., MTT or trypan blue exclusion) to assess the impact of the chosen delivery method on your specific cell type.
Q5: Which this compound delivery method is best for my experiment?
A5: The optimal method depends on several factors, including the cell type, the desired intracellular trehalose concentration, experimental throughput, and available equipment. For instance, microinjection is precise for a small number of large cells like oocytes, while electroporation is suitable for treating a larger population of cells in suspension.[1] Nanoparticle-based methods offer the potential for targeted delivery and controlled release. A comparative analysis of the different methods is provided in the tables below to aid in your decision-making process.
Troubleshooting Guides
Electroporation
| Issue | Potential Cause | Troubleshooting Steps |
| Low Cell Viability | - Electric field strength is too high.- Pulse duration is too long.- Sub-optimal electroporation buffer. | - Optimize voltage and pulse duration by performing a titration experiment.- Ensure the use of an appropriate isotonic electroporation buffer containing this compound.- Chill cuvettes and cell suspension on ice before and after electroporation to minimize cell stress.[4] |
| Low Delivery Efficiency | - Insufficient electric field strength or pulse duration.- Low concentration of this compound in the buffer.- Inefficient membrane resealing. | - Increase voltage or pulse duration incrementally.- Increase the extracellular concentration of this compound.- Allow cells to recover on ice for a few minutes post-pulse to facilitate membrane resealing before transferring to culture medium. |
| Arcing during Electroporation | - High salt concentration in the DNA or cell suspension.- Presence of air bubbles.- Impurities in the glycerol stock of competent cells. | - Desalt the DNA preparation if applicable.- Ensure no air bubbles are present in the cuvette before pulsing.- Use high-quality reagents for preparing competent cells.[4] |
Liposome-Mediated Delivery
| Issue | Potential Cause | Troubleshooting Steps |
| Inefficient Liposome Formation | - Incorrect lipid composition.- Improper hydration of the lipid film.- Inadequate sizing method. | - Ensure the chosen lipid composition is suitable for forming stable vesicles.- Hydrate the lipid film above the phase transition temperature (Tm) of the lipids.- Use extrusion for a more uniform size distribution of liposomes. |
| Low Encapsulation Efficiency | - Low concentration of this compound during hydration.- Sub-optimal hydration volume.- Leakage of trehalose during storage. | - Increase the concentration of the this compound solution used for hydration.- Optimize the hydration volume to ensure complete swelling of the lipid film.- Store liposomes at 4°C and use them within a reasonable timeframe. |
| Poor Cellular Uptake | - Liposome size is too large.- Unfavorable surface charge of liposomes.- Low liposome concentration. | - Extrude liposomes through smaller pore size membranes (e.g., 100 nm).- Modify the lipid composition to include cationic lipids to enhance interaction with the negatively charged cell membrane.- Increase the concentration of liposomes incubated with the cells. |
Cell-Penetrating Peptide (CPP)-Mediated Delivery
| Issue | Potential Cause | Troubleshooting Steps |
| Low Delivery Efficiency | - Inefficient CPP-trehalose conjugation.- Endosomal entrapment of the CPP-cargo complex.[1]- Incompatible CPP for the target cell type. | - Optimize the conjugation chemistry to ensure a stable linkage between the CPP and this compound.- Co-administer with endosomolytic agents or use CPPs designed for enhanced endosomal escape.- Screen different CPPs to find one with high transduction efficiency for your specific cell line.[3] |
| Cytotoxicity | - High concentration of CPP.- Intrinsic toxicity of the CPP sequence. | - Perform a dose-response experiment to determine the optimal, non-toxic concentration of the CPP.- Select CPPs known for their low cytotoxicity. |
| Cargo Inactivity | - Steric hindrance from the CPP.- Cleavage of the linker in an unfavorable location. | - If using a covalent linkage, consider a cleavable linker that releases the trehalose inside the cell.- For non-covalent complexes, optimize the CPP-to-cargo ratio to ensure the cargo remains active. |
Quantitative Data Summary
Table 1: Comparison of this compound Delivery Methods
| Delivery Method | Typical Intracellular Concentration | Advantages | Disadvantages | Key References |
| Electroporation | ~100 mM | High throughput; relatively simple. | Potential for high cytotoxicity; requires optimization for each cell type. | [5] |
| Microinjection | High (can be controlled) | Precise delivery into individual cells. | Low throughput; technically demanding; not suitable for large cell populations. | [2] |
| Liposomes | Variable (dependent on formulation) | Biocompatible; can encapsulate a wide range of molecules. | Can have low encapsulation efficiency; potential for instability. | [2] |
| Nanoparticles | High (can be tuned) | High loading capacity; potential for targeted delivery and controlled release. | May require complex synthesis; potential for cytotoxicity depending on the material. | [2] |
| Cell-Penetrating Peptides | Variable | High delivery efficiency for various cargos; can be tailored for specific applications. | Potential for endosomal entrapment; can be cytotoxic at high concentrations. | [6] |
Experimental Protocols
Protocol 1: Electroporation-Mediated Delivery of this compound
-
Cell Preparation: Harvest cells in the exponential growth phase and wash them twice with ice-cold, sterile electroporation buffer (e.g., isotonic sucrose or mannitol solution). Resuspend the cells in the electroporation buffer at a concentration of 1 x 10^7 cells/mL.
-
Electroporation Buffer with Trehalose: Prepare the electroporation buffer containing the desired concentration of this compound (e.g., 280 mM).
-
Electroporation: Mix the cell suspension with an equal volume of the trehalose-containing electroporation buffer. Transfer the mixture to a pre-chilled electroporation cuvette (e.g., 0.4 cm gap).
-
Pulse Delivery: Apply the optimized electrical pulse using an electroporator. Typical parameters for mammalian cells are in the range of 250-350 V and 500-1500 µF, but these must be optimized for each cell type.
-
Recovery: Immediately after the pulse, place the cuvette on ice for 5-10 minutes to allow the cell membranes to reseal.
-
Plating: Gently transfer the cells from the cuvette to pre-warmed culture medium and incubate under standard conditions.
-
Analysis: After a suitable incubation period (e.g., 24 hours), harvest the cells to measure intracellular trehalose concentration and assess cell viability.
Protocol 2: Nanoparticle-Mediated Delivery of this compound
This protocol is a general guideline. The specific synthesis and application of nanoparticles can vary significantly.
-
Nanoparticle Synthesis: Synthesize or obtain nanoparticles designed for drug delivery (e.g., PLGA or lipid-based nanoparticles).
-
Trehalose Loading: Encapsulate this compound into the nanoparticles during the synthesis process or by subsequent loading procedures, following the manufacturer's or a published protocol.
-
Cell Culture: Plate cells in a suitable culture vessel and allow them to adhere overnight.
-
Incubation: Add the trehalose-loaded nanoparticles to the cell culture medium at a predetermined concentration.
-
Uptake: Incubate the cells with the nanoparticles for a specific duration (e.g., 4-24 hours) to allow for cellular uptake.
-
Washing: After incubation, wash the cells thoroughly with phosphate-buffered saline (PBS) to remove any non-internalized nanoparticles.
-
Analysis: Lyse the cells and quantify the intracellular this compound concentration. Concurrently, assess cell viability.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Trehalose-induced autophagy signaling pathways.
Caption: Troubleshooting workflow for low trehalose delivery.
References
- 1. Breaking in and busting out: Cell-penetrating peptides and the endosomal escape problem - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracellular Delivery of Trehalose for Cell Banking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing Cell-Penetrating Peptide Selection for Intracellular Delivery of Diverse Molecules | Blog | Biosynth [biosynth.com]
- 4. goldbio.com [goldbio.com]
- 5. Intracellular delivery of trehalose into mammalian cells by electropermeabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design of novel cell penetrating peptides for the delivery of trehalose into mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: D-(+)-Trehalose-d2 for Addressing Matrix Effects in Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using D-(+)-Trehalose-d2 to address matrix effects in mass spectrometry, primarily through its application as a stable isotope-labeled internal standard (SIL-IS).
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound as a stable isotope-labeled internal standard to compensate for matrix effects.
| Problem | Potential Cause | Recommended Solution |
| High variability in the analyte/IS peak area ratio across samples. | Inconsistent addition of this compound (IS) to samples. Differential degradation of the analyte and IS. The IS may not be perfectly co-eluting with the analyte, leading to differential matrix effects.[1][2] | Ensure precise and consistent spiking of the IS into all samples and standards. Verify the stability of both the analyte and the IS in the sample matrix and during storage. Optimize chromatographic conditions to ensure co-elution of the analyte and this compound.[3] |
| Poor signal or no peak for this compound. | Low concentration of the IS. Ion suppression affecting the IS itself.[1][4] Incorrect mass transition settings in the mass spectrometer. | Increase the concentration of the spiked this compound. Evaluate the matrix effect on the IS by comparing its response in a neat solution versus a matrix sample.[5] Verify the precursor and product ion m/z values for this compound in your instrument settings. |
| Analyte signal is suppressed, but the this compound signal is stable. | The matrix components causing suppression are co-eluting with the analyte but not with the IS. The chemical properties of the analyte and this compound are too different for the IS to effectively compensate for the matrix effect. | Improve chromatographic separation to resolve the analyte from the interfering matrix components. Consider if this compound is a suitable IS for your specific analyte. An ideal IS should have very similar chemical properties to the analyte.[2] |
| Unexpected adduct formation with this compound. | The presence of salts (e.g., Na+, K+) in the mobile phase or sample matrix can lead to the formation of adducts.[6][7] | Optimize the mobile phase by using additives that promote the formation of a single, stable adduct or protonated/deprotonated molecule. Reduce salt content in the sample through improved sample preparation techniques.[3] |
| Peak tailing or broadening for this compound. | Secondary interactions with the stationary phase. Inappropriate sample solvent composition.[8] | Adjust the mobile phase pH or organic content to improve peak shape. Ensure the sample solvent is compatible with the initial mobile phase conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in addressing matrix effects?
A1: The primary and most scientifically validated role of this compound in mass spectrometry is to serve as a stable isotope-labeled internal standard (SIL-IS) for the quantification of its non-labeled counterpart, D-(+)-Trehalose.[5] By co-eluting with the analyte of interest and having nearly identical chemical and physical properties, it experiences the same degree of ion suppression or enhancement.[2] This allows for accurate quantification by using the ratio of the analyte signal to the IS signal, which remains constant even when the absolute signals fluctuate due to matrix effects.[3]
Q2: Can this compound be used as a general additive to reduce matrix effects for other analytes?
A2: There is currently no direct scientific evidence to support the use of this compound as a universal additive to mitigate matrix effects for a broad range of unrelated analytes. The mechanism of matrix effect reduction by an additive is complex and often analyte- and matrix-dependent. While some sugars have been used to improve signal quality in MALDI mass spectrometry, this is not directly transferable to electrospray ionization (ESI) techniques commonly used in LC-MS.[9]
Q3: What are matrix effects in mass spectrometry?
A3: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting components in the sample matrix.[3] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement).[10] These effects can compromise the accuracy, precision, and sensitivity of quantitative methods.[4][11]
Q4: How do I know if my analysis is affected by matrix effects?
A4: The presence of matrix effects can be assessed using several methods. A common approach is the post-extraction addition method, where you compare the analyte's response in a neat solvent to its response in a sample matrix spiked with the analyte after extraction.[10] A significant difference in signal intensity indicates the presence of matrix effects. Another qualitative method is post-column infusion, where a constant flow of the analyte is introduced into the mass spectrometer after the analytical column. Injection of a blank matrix extract will show a dip or rise in the baseline signal if matrix effects are present at the retention times of the eluting matrix components.
Q5: What are common strategies to mitigate matrix effects?
A5: Besides using a SIL-IS, other strategies include:
-
Improving sample preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can remove interfering matrix components.[3]
-
Optimizing chromatography: Modifying the mobile phase, gradient, or column chemistry can help separate the analyte from matrix interferences.
-
Sample dilution: Diluting the sample can reduce the concentration of interfering matrix components.
-
Matrix-matched calibration: Preparing calibration standards in a blank matrix that is similar to the samples can help compensate for matrix effects.[2]
Quantitative Data on Matrix Effect Correction
The following table presents representative data demonstrating the use of this compound as a stable isotope-labeled internal standard to correct for ion suppression in the quantification of an analyte.
| Sample Type | Analyte Peak Area | This compound (IS) Peak Area | Analyte/IS Ratio | Calculated Concentration (ng/mL) | % Ion Suppression |
| Neat Standard | 520,000 | 550,000 | 0.945 | 100 (Nominal) | 0% |
| Plasma Sample 1 | 286,000 | 302,500 | 0.946 | 100.1 | 45% |
| Plasma Sample 2 | 208,000 | 220,000 | 0.945 | 100.0 | 60% |
| Urine Sample 1 | 390,000 | 412,500 | 0.945 | 100.0 | 25% |
| Urine Sample 2 | 468,000 | 495,000 | 0.945 | 100.0 | 10% |
This data is for illustrative purposes and demonstrates the principle of matrix effect correction using a SIL-IS. Actual results may vary.
Experimental Protocols
Protocol: Assessment of Matrix Effects Using the Post-Extraction Addition Method with this compound as an Internal Standard
This protocol describes how to quantitatively assess the matrix effect on an analyte using this compound as the internal standard.
1. Preparation of Solutions:
- Solution A (Neat Standard): Prepare a solution of the analyte and this compound in a neat solvent (e.g., 50:50 acetonitrile:water) at the desired concentration.
- Solution B (Post-Spiked Matrix): Obtain blank matrix samples (e.g., plasma, urine) and perform the sample extraction procedure. After extraction, spike the clean extract with the analyte and this compound to the same final concentration as in Solution A.
- Solution C (Pre-Spiked Matrix): Spike the blank matrix with the analyte and this compound before the sample extraction procedure.
2. LC-MS/MS Analysis:
- Analyze multiple replicates of Solution A and Solution B by LC-MS/MS.
- Acquire the peak areas for the analyte and this compound in all injections.
3. Calculation of Matrix Effect (ME) and Recovery (RE):
- Calculate the average peak area for the analyte in both Solution A (Areaneat) and Solution B (Areamatrix).
- Calculate the Matrix Effect using the following formula: ME (%) = (Area_matrix / Area_neat) * 100
- An ME of 100% indicates no matrix effect.
- An ME < 100% indicates ion suppression.
- An ME > 100% indicates ion enhancement.
- To assess the effectiveness of the internal standard, calculate the analyte/IS ratio for both Solution A and Solution B. A consistent ratio indicates successful correction for the matrix effect.
Visualizations
Caption: Workflow for assessing matrix effects using a post-extraction addition approach.
References
- 1. hdb.ugent.be [hdb.ugent.be]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 8. Simultaneous Quantification of Trehalose and Trehalose 6-Phosphate by Hydrophilic Interaction Chromatography/Electrospray Accurate Mass Spectrometry with Application in Non-Targeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sugar additives for MALDI matrices improve signal allowing the smallest nucleotide change (A:T) in a DNA sequence to be resolved - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Freeze-Drying Protocols with D-(+)-Trehalose-d2 for Protein Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using D-(+)-Trehalose-d2 to enhance protein stability during lyophilization.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the freeze-drying of proteins with this compound.
Q1: After reconstitution, I'm observing high levels of protein aggregation. What could be the cause and how can I fix it?
A1: Protein aggregation post-reconstitution is a common issue that can stem from several factors during the freeze-drying process. Here are the likely causes and corresponding solutions:
-
Trehalose Crystallization: For this compound to be an effective lyoprotectant, it must remain in an amorphous state.[1] Crystallization of trehalose during the process, particularly during annealing or storage, can lead to a loss of its protective function and subsequent protein aggregation.[1]
-
Solution: Avoid prolonged annealing steps at temperatures that might induce crystallization.[1] Characterize the physical state of your freeze-dried cake using techniques like powder X-ray diffraction (PXRD) to ensure it is amorphous.
-
-
Inadequate Trehalose Concentration: The ratio of trehalose to protein is critical for stability.
-
Solution: Optimize the concentration of this compound. Effective concentrations are often in the range of 1-2% (w/v), but the optimal ratio can be protein-dependent.[2] A screening study with varying trehalose concentrations is recommended.
-
-
Improper Freezing Rate: A very slow freezing rate can sometimes promote the crystallization of excipients.
-
Solution: Experiment with different freezing rates. Generally, a faster freezing rate is preferred to promote the formation of an amorphous matrix.
-
-
High Residual Moisture: Excessive residual moisture in the lyophilized cake can reduce the glass transition temperature (Tg) and increase molecular mobility, leading to instability and aggregation during storage.
Q2: My freeze-dried cake collapsed. Why did this happen and what can I do to prevent it?
A2: Cake collapse occurs when the temperature of the product during primary drying exceeds its collapse temperature (Tc), which is closely related to the glass transition temperature of the maximally freeze-concentrated solute (Tg').
-
Primary Drying Temperature Too High: If the shelf temperature is too high, the product temperature can surpass the Tc, causing the solid matrix to lose its structure.
-
Solution: Ensure the shelf temperature during primary drying maintains the product temperature at least 2-3°C below the Tc. Determine the Tc of your formulation using a freeze-drying microscope or differential scanning calorimetry (DSC).
-
-
Formulation Issues: The overall composition of your formulation can influence its collapse temperature.
-
Solution: While this compound generally forms elegant cakes, you might consider adding a bulking agent like mannitol if collapse persists. However, be aware that bulking agents can also crystallize and may require careful cycle optimization.
-
Q3: The reconstitution of my lyophilized cake is taking a very long time. How can I improve the reconstitution time?
A3: A long reconstitution time can be problematic, especially for high-concentration protein formulations.
-
Dense Cake Structure: A highly dense cake can hinder the penetration of the reconstitution solvent.
-
Solution: An annealing step in the freezing phase can create larger ice crystals, which upon sublimation, result in a more porous cake structure, potentially speeding up reconstitution. However, this must be balanced against the risk of trehalose crystallization.[1]
-
-
High Protein and Excipient Concentration: A high total solids content can lead to a less porous and more slowly dissolving cake.
-
Solution: If possible, consider diluting the formulation before freeze-drying to create a less dense cake.
-
-
Reconstitution Technique: The method of reconstitution can impact the time it takes for the cake to dissolve.
-
Solution: While gentle swirling is often recommended to avoid foaming and protein denaturation, for robust proteins, a more vigorous method like controlled shaking might be acceptable and significantly reduce reconstitution time. Always validate that the chosen reconstitution method does not negatively impact protein stability.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in protein freeze-drying?
A1: D-(+)-Trehalose is a naturally occurring non-reducing disaccharide composed of two glucose units.[6] It is widely used as a lyoprotectant to stabilize proteins and other biomolecules during freeze-drying.[2][7] The "-d2" designation in this compound typically implies that it has been prepared using a deuterated solvent (like D₂O), leading to the exchange of labile protons with deuterium. This isotopic labeling is particularly useful for certain analytical techniques, such as neutron diffraction and in situ Raman spectroscopy, to study the interactions between the lyoprotectant, the protein, and residual water, but for practical purposes of lyoprotection, its behavior is analogous to standard D-(+)-Trehalose.[1][8]
Q2: How does this compound protect proteins during freeze-drying?
A2: this compound protects proteins through several proposed mechanisms:
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Water Replacement Hypothesis: During dehydration, trehalose molecules form hydrogen bonds with the protein, acting as a substitute for the water molecules that form the protein's hydration shell.[7] This helps to maintain the protein's native conformation.
-
Vitrification: Upon cooling and water removal, trehalose forms a highly viscous, amorphous glassy matrix. This glassy state entraps the protein molecules, severely restricting their mobility and thus preventing unfolding and aggregation.
-
High Glass Transition Temperature (Tg): Trehalose has a relatively high Tg compared to other disaccharides like sucrose.[9] A higher Tg means the formulation remains in a stable glassy state at higher storage temperatures, enhancing long-term stability.
Q3: What is the difference between a cryoprotectant and a lyoprotectant?
A3: While the terms are often used interchangeably, they refer to protection during different stages of the freeze-drying process. A cryoprotectant stabilizes the protein during the freezing step, protecting it from stresses like cold denaturation and the effects of ice crystal formation. A lyoprotectant provides stability during the drying (sublimation) and storage phases, primarily by replacing water and forming a stable amorphous matrix. D-(+)-Trehalose is effective as both a cryo- and lyoprotectant.
Q4: What analytical techniques are essential for developing a freeze-drying protocol with this compound?
A4: A suite of analytical techniques is necessary to develop and optimize a robust freeze-drying process:
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the dried product and the collapse temperature (Tc) of the frozen formulation.[10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To assess the secondary structure of the protein in both the liquid and solid state, ensuring that the native conformation is preserved.[11][12][13]
-
Size-Exclusion Chromatography (SEC): To quantify the amount of monomer, aggregates, and fragments in the protein solution after reconstitution.[14][15][16][17]
-
Karl Fischer Titration: To accurately measure the amount of residual moisture in the final lyophilized product.[3][4][5]
-
Powder X-ray Diffraction (PXRD): To confirm the amorphous nature of the freeze-dried cake.
Data Presentation
Table 1: Glass Transition Temperatures (Tg) of Plasma Freeze-Dried with Different Sugars
| Sugar (10% w/v) | Mean Glass Transition Temperature (Tg) (°C) | Standard Deviation (°C) |
| Trehalose | 72 | ± 3.4 |
| Sucrose | 46 | ± 11 |
| Glucose | 15 | ± 2.4 |
Data sourced from a study on freeze-dried plasma, illustrating the higher Tg of trehalose formulations, which contributes to better stability at ambient storage conditions.[9]
Experimental Protocols
Differential Scanning Calorimetry (DSC) for Tg Determination
-
Sample Preparation: Accurately weigh 5-10 mg of the lyophilized powder into an aluminum DSC pan. Hermetically seal the pan.
-
Instrument Setup: Place the sealed sample pan in the DSC instrument. An empty, sealed aluminum pan should be used as a reference.[18]
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., -50°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected Tg (e.g., 150°C).
-
-
Data Analysis: The glass transition is observed as a step-change in the heat flow curve. The Tg is typically determined as the midpoint of this transition.
FTIR Spectroscopy for Protein Secondary Structure Analysis
-
Sample Preparation:
-
Liquid Sample (Pre-lyophilization): Prepare a solution of the protein and this compound in the formulation buffer.
-
Solid Sample (Post-lyophilization): Mix a small amount of the lyophilized powder with potassium bromide (KBr) and press into a pellet, or use an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition:
-
Collect a background spectrum (e.g., of the buffer or KBr pellet).
-
Collect the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
-
Data Analysis:
-
Subtract the background spectrum from the sample spectrum.
-
Focus on the Amide I band (1600-1700 cm⁻¹), which is sensitive to protein secondary structure.[12][13]
-
Use deconvolution or second-derivative analysis to resolve the overlapping peaks corresponding to α-helices, β-sheets, turns, and random coils.[12] Compare the spectra of the protein before and after freeze-drying to assess structural changes.
-
Size-Exclusion Chromatography (SEC) for Aggregate Analysis
-
Sample Preparation: Reconstitute the lyophilized cake with the appropriate buffer to the target protein concentration. Allow it to fully dissolve.
-
Chromatography System:
-
Column: Select a SEC column with a pore size suitable for the molecular weight of your protein and its aggregates (e.g., 300 Å for monoclonal antibodies).[14]
-
Mobile Phase: Use a non-denaturing buffer, typically containing a salt (e.g., 150 mM sodium phosphate) at a neutral pH.
-
-
Method Parameters:
-
Flow Rate: Set a flow rate appropriate for the column dimensions (e.g., 0.5-1.0 mL/min).
-
Injection Volume: Inject a small, precise volume of the reconstituted protein solution.
-
Detection: Monitor the eluent using a UV detector at 280 nm.
-
-
Data Analysis: Integrate the peaks in the chromatogram. Aggregates will elute first, followed by the monomer, and then any fragments. Calculate the percentage of each species relative to the total peak area.
Visualizations
Caption: A general workflow for freeze-drying proteins with this compound.
Caption: A logical diagram for troubleshooting protein aggregation issues.
References
- 1. New insights into the protein stabilizing effects of trehalose by comparing with sucrose - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP02639F [pubs.rsc.org]
- 2. Trehalose, Lyophilization Certified, for preserving proteins and biomolecules during freeze drying. [opsdiagnostics.com]
- 3. pharmtech.com [pharmtech.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. pharmtech.com [pharmtech.com]
- 6. Trehalose and its applications in the food industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Practical advice in the development of a lyophilized protein drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of protein stabilization by trehalose during freeze-drying analyzed by in situ micro-raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Increasing storage stability of freeze-dried plasma using trehalose - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijlpr.com [ijlpr.com]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Protein Secondary Structural Analysis by FTIR â Peptide & Protein [ssi.shimadzu.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. longdom.org [longdom.org]
- 16. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 17. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Minimizing isotopic exchange of deuterium in D-(+)-Trehalose-d2 studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the isotopic exchange of deuterium in D-(+)-Trehalose-d2. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is deuterium isotopic exchange and why is it a concern with this compound?
A: Deuterium isotopic exchange is a process where a deuterium atom on a molecule is replaced by a hydrogen (protium) atom from the surrounding environment, such as from solvents or reagents. For this compound, the deuterium atoms are located on the hydroxyl (-OH) groups, making them labile or "exchangeable". This is a significant concern because the loss of deuterium compromises the isotopic purity of the standard.[1] In quantitative analyses, such as those using Liquid Chromatography-Mass Spectrometry (LC-MS), this leads to inaccurate measurements, as the deuterated internal standard may partially convert to the unlabeled analyte you are trying to measure.[1]
Q2: Which specific atoms on this compound are susceptible to exchange?
A: The deuterium atoms on the hydroxyl (-OH) functional groups are highly susceptible to exchange.[2][3] These hydrogens are considered "labile" because they can readily dissociate and exchange with protons from protic solvents like water. Deuterium atoms bonded directly to carbon (C-D) are generally non-exchangeable under typical analytical conditions.[4]
Q3: What experimental conditions accelerate deuterium exchange?
A: Several factors can increase the rate of deuterium for hydrogen exchange:
-
Presence of Protic Solvents: Solvents with exchangeable protons, such as water, methanol, and ethanol, are the primary sources of hydrogen that can replace the deuterium label.
-
pH: The rate of exchange is highly dependent on pH.[1][4] Both acidic and basic conditions can catalyze the exchange process.[4] Storing deuterated compounds in acidic or basic solutions should be avoided.[5]
-
Temperature: Higher temperatures increase the kinetic energy of molecules, accelerating the rate of the exchange reaction.[4]
-
Exposure Time: The longer the deuterated standard is exposed to protic solvents, the greater the extent of back-exchange will be.[6]
Troubleshooting Guide: Loss of Deuterium Label
This guide addresses the common problem of observing a decrease in the isotopic purity of this compound during an experiment.
| Problem | Potential Cause | Recommended Solution |
| Loss of deuterium label in final LC-MS analysis. | Back-exchange during sample preparation. | Prepare samples in aprotic solvents (e.g., acetonitrile, dioxane) as much as possible. If aqueous solutions are necessary, use D₂O-based buffers to maintain isotopic enrichment. Work quickly and keep samples cold to minimize exchange time. |
| Exchange in the LC mobile phase. | Use a mobile phase with a high percentage of organic solvent. For reversed-phase chromatography, consider faster gradients to minimize the time the analyte spends in the aqueous environment. | |
| Exchange during storage. | Store stock solutions of this compound in anhydrous aprotic solvents. If an aqueous stock is unavoidable, prepare it in high-purity D₂O and store it frozen at -20°C or -80°C to slow exchange kinetics. Avoid repeated freeze-thaw cycles. | |
| Inconsistent quantification results. | Variable deuterium loss across samples and standards. | Ensure uniform handling procedures for all samples, standards, and quality controls. The time between sample preparation and injection should be consistent. Verify the isotopic integrity of the internal standard in the final analytical medium.[1] |
| "False positive" signal for the unlabeled analyte. | Complete loss of deuterium from the internal standard. | This occurs when the deuterated internal standard loses all of its deuterium, making it indistinguishable from the native analyte.[1] Re-evaluate the entire workflow, from solvent choice to LC-MS conditions, to identify and mitigate the source of exchange. Using a standard with ¹³C labels is a potential alternative as they do not exchange.[1][4] |
Experimental Protocols & Data
Protocol 1: Recommended Sample Preparation to Minimize Exchange
-
Solvent Selection: Whenever possible, dissolve and dilute this compound in anhydrous aprotic solvents like acetonitrile or dioxane.
-
Use of D₂O: If an aqueous medium is required for biological compatibility, use high-purity (e.g., 99.9%) Deuterium Oxide (D₂O) instead of water (H₂O) for all buffers and solutions.
-
Temperature Control: Perform all sample preparation steps on ice or at reduced temperatures (e.g., 4°C) to slow the rate of exchange.
-
Minimize Time: Reduce the time the sample spends in any protic environment. Prepare samples immediately before analysis.
-
pH Management: Maintain a neutral pH environment where possible, as both strongly acidic and basic conditions can catalyze exchange.[4] For LC-MS analysis, quenching at a low pH (e.g., 2.5) can significantly slow exchange rates during the separation process.[7][8]
Quantitative Data: Solubility of Trehalose in Ethanol-Water Mixtures
Choosing a solvent system with less water can significantly reduce isotopic exchange. However, this must be balanced with the solubility of trehalose. As the concentration of ethanol increases, the solubility of trehalose decreases. The following table summarizes solubility data for trehalose dihydrate in ethanol-water solutions at various temperatures.
| Temperature | Ethanol Mass Fraction | Trehalose Solubility (g / 100g solution) |
| 20°C (293.15 K) | 0.0 (Pure Water) | 46.6[9] |
| 30°C (303.15 K) | 0.0 (Pure Water) | 52.3[9] |
| 40°C (313.15 K) | 0.0 (Pure Water) | 59.7[9] |
| Increasing Temp. | Increasing Ethanol | Solubility Decreases[9][10] |
| Any Temp. | > 0.9 | Solubility significantly reduced[9][10] |
This data indicates a trade-off: while higher ethanol content is better for minimizing exchange, it also limits the concentration of trehalose that can be dissolved.
Visual Guides
Caption: Workflow showing key stages where deuterium exchange can occur and corresponding mitigation strategies.
Caption: Chemical principle of deuterium (D) exchange with hydrogen (H) from a water molecule.
Caption: A decision tree to help diagnose the source of unwanted deuterium exchange.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Hydrogen/deuterium exchange for the analysis of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. facultygallery.harding.edu [facultygallery.harding.edu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Improving hydrogen/deuterium exchange mass spectrometry by reduction of the back-exchange effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recalibrating Protection Factors Using Millisecond Hydrogen/Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Quantifying Low Concentrations of D-(+)-Trehalose-d2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with low concentrations of D-(+)-Trehalose-d2.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for quantifying low concentrations of this compound in biological samples?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most direct and sensitive method for quantifying low, nanomolar concentrations of trehalose and its isotopologues in biological samples.[1][2][3] Its high selectivity and sensitivity make it superior to other methods like HPLC with refractive index detection (HPLC-RID) or enzymatic assays, which are better suited for micromolar to millimolar concentrations.[2]
Q2: Why is a stable isotope-labeled internal standard, such as ¹³C₁₂-trehalose, recommended for the quantification of this compound?
A2: A stable isotope-labeled internal standard (SIL-IS) is crucial for accurate quantification because it has nearly identical physicochemical properties to the analyte (this compound).[4][5] This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for matrix effects and variations in instrument response.[4][5] Using a SIL-IS like ¹³C₁₂-trehalose can significantly improve the accuracy and precision of the assay.[2][6]
Q3: Can the deuterium labeling in this compound affect its chromatographic retention time compared to unlabeled trehalose?
A3: Yes, deuterium labeling can sometimes lead to a slight shift in chromatographic retention time, an effect known as the chromatographic isotope effect.[7][8] Typically, deuterated compounds may elute slightly earlier than their non-deuterated counterparts in reversed-phase liquid chromatography.[7][8] It is essential to ensure that the chromatographic method achieves complete or near-complete co-elution of this compound and its internal standard to ensure accurate correction for matrix effects.[9]
Q4: What are typical matrix effects encountered when analyzing this compound in plasma or tissue samples?
A4: Matrix effects are a common challenge in LC-MS/MS analysis of biological samples and are caused by co-eluting endogenous components that can suppress or enhance the ionization of the analyte.[4][5] In plasma or tissue homogenates, phospholipids, salts, and other small molecules can interfere with the ionization of this compound, leading to inaccurate quantification.[4] Proper sample preparation and the use of a co-eluting stable isotope-labeled internal standard are critical for mitigating these effects.[4][5]
Troubleshooting Guides
Low Signal Intensity or Poor Sensitivity
Problem: The signal intensity for this compound is low, or the limit of detection (LOD) and limit of quantification (LOQ) are not being met.
| Possible Cause | Troubleshooting Step |
| Suboptimal Ionization | Optimize mass spectrometer source parameters (e.g., spray voltage, gas temperatures, and flow rates) for this compound. Consider using an ammonium acetate adduct in the mobile phase to enhance ionization in positive mode.[2] |
| Inefficient Sample Cleanup | Improve the sample preparation method to remove interfering matrix components. Solid-phase extraction (SPE) or protein precipitation followed by liquid-liquid extraction can be effective. |
| Poor Fragmentation | Optimize the collision energy for the specific MRM transitions of this compound to ensure efficient fragmentation and high product ion intensity. |
| Incorrect MRM Transitions | Verify the precursor and product ion masses for this compound. For a d2-labeled trehalose, the precursor ion mass will be shifted by +2 Da compared to the unlabeled compound. |
High Variability in Results
Problem: There is poor reproducibility between replicate injections or between different samples.
| Possible Cause | Troubleshooting Step |
| Inconsistent Matrix Effects | Ensure the stable isotope-labeled internal standard (e.g., ¹³C₁₂-trehalose) co-elutes completely with this compound.[9] A significant separation between the analyte and internal standard peaks can lead to differential matrix effects and inaccurate correction.[9] |
| Sample Preparation Variability | Automate sample preparation steps where possible to minimize human error. Ensure consistent timing and technique for each step, especially for SPE. |
| Instrument Instability | Check the stability of the LC-MS/MS system by injecting a standard solution multiple times. If variability is high, the instrument may require maintenance or recalibration. |
Low Recovery During Sample Preparation
Problem: The recovery of this compound is low after the sample preparation process, particularly with solid-phase extraction (SPE).
| Possible Cause | Troubleshooting Step |
| Inappropriate SPE Sorbent | Select an SPE sorbent with the appropriate chemistry for trehalose. A hydrophilic interaction liquid chromatography (HILIC) or a mixed-mode cation exchange sorbent may be suitable.[10] |
| Incomplete Elution | Increase the volume or strength of the elution solvent. Ensure the pH of the elution solvent is optimal for desorbing trehalose from the sorbent.[10][11][12] |
| Analyte Breakthrough | The sample may be loaded onto the SPE cartridge too quickly, or the wash solvent may be too strong, causing the analyte to be washed away. Optimize the flow rates and the composition of the wash solvent.[13] |
Experimental Protocols
LC-MS/MS Quantification of this compound in Human Plasma
This protocol provides a general framework. Specific parameters should be optimized for your instrument and application.
1. Sample Preparation (Protein Precipitation & SPE)
-
Spike: To 100 µL of plasma, add the internal standard (e.g., ¹³C₁₂-trehalose) to a final concentration of 50 nM.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
SPE (Optional, for lower concentrations):
-
Condition a HILIC SPE cartridge with 1 mL of methanol followed by 1 mL of acetonitrile.
-
Load the reconstituted sample onto the cartridge.
-
Wash with 1 mL of 95:5 (v/v) acetonitrile/water.
-
Elute with 1 mL of 50:50 (v/v) acetonitrile/water.
-
Evaporate the eluate and reconstitute in the initial mobile phase.
-
2. LC-MS/MS Analysis
-
LC Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: 10 mM Ammonium Acetate in 95:5 Acetonitrile/Water.
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: 95% to 50% B
-
5-6 min: 50% B
-
6-6.1 min: 50% to 95% B
-
6.1-8 min: 95% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions (Hypothetical - requires optimization):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [M+NH₄]⁺ 362.2 | 165.1 | 15 |
| 87.1 | 25 | ||
| ¹³C₁₂-Trehalose (IS) | [M+NH₄]⁺ 372.2 | 173.1 | 15 |
Note: The precursor ion for trehalose is often observed as an ammonium adduct ([M+NH₄]⁺) in positive ESI mode.[2] The product ions correspond to fragments of the glucose units. These transitions must be empirically determined and optimized on your specific instrument.
Data Presentation
Table 1: Comparison of Analytical Methods for Trehalose Quantification
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Pros | Cons |
| LC-MS/MS | ~22 nM[2] | ~28 nM[2] | High sensitivity and specificity | Requires expensive equipment, susceptible to matrix effects |
| HPLC-RID | ~0.6 mM | ~2.2 mM | Robust, widely available | Low sensitivity, not suitable for trace analysis |
| Enzymatic Assay | ~6.3 µM | ~21 µM | Simple, rapid | Indirect measurement, potential for interference |
| GC-MS | High sensitivity | High sensitivity | Can provide structural information | Requires derivatization, high temperatures can degrade sample |
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A liquid chromatography-tandem mass spectrometry assay for the detection and quantification of trehalose in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. Simultaneous Quantification of Trehalose and Trehalose 6-Phosphate by Hydrophilic Interaction Chromatography/Electrospray Accurate Mass Spectrometry with Application in Non-Targeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. welch-us.com [welch-us.com]
- 11. hawach.com [hawach.com]
- 12. specartridge.com [specartridge.com]
- 13. youtube.com [youtube.com]
Validation & Comparative
A Head-to-Head Comparison: D-(+)-Trehalose-d2 vs. 13C-Labeled Trehalose for Metabolic Tracing
For researchers, scientists, and drug development professionals, understanding the metabolic fate of trehalose, a disaccharide with significant roles in stress protection and various disease states, is of paramount importance. Stable isotope tracing provides a powerful tool to elucidate these complex metabolic pathways. This guide offers an objective comparison of two commonly used isotopic tracers: deuterium-labeled D-(+)-Trehalose (Trehalose-d2) and carbon-13-labeled trehalose (13C-Trehalose), supported by experimental data and detailed methodologies to aid in the selection of the most appropriate tracer for your research needs.
Introduction to Isotopic Tracers in Trehalose Metabolism
Trehalose metabolism, absent in mammals but crucial for a wide range of organisms from bacteria and fungi to plants and invertebrates, presents a unique target for therapeutic intervention and a fascinating subject of metabolic study.[1][2] Isotopic tracers, such as D-(+)-Trehalose-d2 and 13C-labeled trehalose, allow researchers to track the journey of trehalose molecules through various metabolic pathways, providing insights into their synthesis, degradation, and incorporation into other biomolecules. The choice between deuterium and carbon-13 labeling is not trivial and depends on the specific research question, the analytical instrumentation available, and the potential for isotopic effects to influence the metabolic processes under investigation.
Core Principles: Deuterium vs. Carbon-13 Labeling
The fundamental difference between this compound and 13C-labeled trehalose lies in the mass of the isotopic label. Deuterium (²H or D) has approximately twice the mass of protium (¹H), while carbon-13 (¹³C) is only about 8% heavier than carbon-12 (¹²C).[3] This disparity in mass change has significant implications for the behavior of the labeled molecules in biological systems.
This compound involves the replacement of one or more hydrogen atoms with deuterium. This substantial mass increase can lead to a more pronounced Kinetic Isotope Effect (KIE) , where the rate of a chemical reaction is altered due to the heavier isotope.[3][4] This can be both an advantage, as it can provide information about reaction mechanisms, and a disadvantage, as it may perturb the very metabolic fluxes being measured.
13C-labeled trehalose , on the other hand, results in a much smaller mass change. Consequently, the KIE associated with ¹³C-labeling is generally considered negligible in most biological reactions, making it a more "silent" tracer that is less likely to alter the metabolic pathways under investigation.[4][5]
Quantitative Data Comparison
The following table summarizes the key quantitative differences between this compound and 13C-labeled trehalose for metabolic tracing applications.
| Feature | This compound | 13C-Labeled Trehalose | Rationale & References |
| Relative Mass Increase | High (approx. 100% per deuterium atom) | Low (approx. 8% per carbon-13 atom) | The significant mass difference between hydrogen and deuterium is the primary driver of the distinct properties of these tracers.[3] |
| Kinetic Isotope Effect (KIE) | Potentially significant (kH/kD can be large) | Generally small and often negligible | The rate of a reaction involving a C-H bond can be 6-10 times faster than a C-D bond, while a ¹²C reaction is typically only about 4% faster than a ¹³C reaction.[3] For the hydrolysis of trehalose by honeybee trehalase, a kH/kD of 1.53 has been observed.[6] |
| Natural Abundance | Low (~0.015%) | Low (~1.1%) | The low natural abundance of both isotopes provides a low background signal, enhancing the detection of the labeled tracer.[7] |
| Analytical Detection | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy | Both isotopes can be detected by MS and NMR, though the specific instrumentation and experimental setup may differ.[8] |
| Potential for Label Scrambling/Loss | Can occur through exchangeable protons | Generally stable, as the carbon backbone is less prone to exchange. | Deuterium atoms on hydroxyl groups can exchange with protons in aqueous solutions, potentially leading to label loss.[9] |
| Cost | Generally lower | Generally higher | The synthesis of ¹³C-labeled compounds is often more complex and expensive than deuteration. |
Experimental Considerations and Protocols
The choice of isotopic tracer will dictate the experimental design and the analytical methods employed.
Experimental Workflow: A Comparative Overview
Below is a generalized workflow for a metabolic tracing experiment using either this compound or 13C-labeled trehalose.
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. Assessment of compatibility between extraction methods for NMR- and LC/MS-based metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative imaging of deuterated metabolic tracers in biological tissues with nanoscale secondary ion mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of D-(+)-Trehalose-d2 and Sucrose for Protein Stabilization: A Guide for Researchers
For researchers, scientists, and drug development professionals, selecting the optimal excipient to ensure protein stability is a critical step in formulating therapeutic proteins and other biological products. This guide provides a comprehensive comparative analysis of two commonly used disaccharides, D-(+)-Trehalose-d2 and sucrose, for their protein-stabilizing properties. While direct comparative studies on the deuterated form of trehalose are limited, this analysis draws upon extensive research comparing unlabeled trehalose and sucrose to provide a thorough overview of their performance, supported by experimental data and detailed methodologies.
Executive Summary
Both trehalose and sucrose are effective protein stabilizers, protecting against stresses such as heating, freezing, and drying. The prevailing theories for their stabilizing effects are the "preferential hydration" and the "water replacement" hypotheses. In the preferential hydration model, the sugar is excluded from the protein's surface, leading to a more compact and stable protein conformation. The water replacement theory posits that the sugar molecules directly replace water molecules at the protein surface, maintaining its native structure in a dehydrated state.
Generally, trehalose is considered a superior stabilizer to sucrose, which is often attributed to its higher glass transition temperature (Tg) and its greater ability to structure water, leading to more pronounced preferential hydration of the protein. However, some studies indicate that sucrose may offer better stabilization at higher temperatures and lower water content due to its potential for more direct interaction with the protein surface. The use of deuterated trehalose (this compound) is prominent in techniques like neutron scattering, where it helps to differentiate the dynamics of the sugar from other components in the formulation.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data from studies comparing the protein-stabilizing effects of trehalose and sucrose.
Table 1: Thermal Denaturation Temperature (Tden) of Proteins in the Presence of Trehalose and Sucrose
| Protein | Sugar | Concentration | Tden (°C) | Reference |
| Lysozyme | None | - | 71.0 | [1][2] |
| Trehalose | 1:1 (protein:sugar w/w) | 85.0 | [1][2] | |
| Sucrose | 1:1 (protein:sugar w/w) | 88.0 | [1][2] | |
| Myoglobin | None | - | 75.0 | [1][2] |
| Trehalose | 1:1 (protein:sugar w/w) | 82.0 | [1][2] | |
| Sucrose | 1:1 (protein:sugar w/w) | 84.0 | [1][2] |
Note: Data is for unlabeled trehalose as a proxy for this compound due to a lack of direct comparative studies.
Table 2: Glass Transition Temperature (Tg) of Sugar Formulations
| Sugar | Concentration (in water) | Tg (°C) | Reference |
| Trehalose | 50% (w/w) | -29.5 | [3] |
| Sucrose | 50% (w/w) | -32.0 | [3] |
| Trehalose (anhydrous) | - | ~115 | [4] |
| Sucrose (anhydrous) | - | ~67 | [4] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducing and building upon existing research.
Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal denaturation temperature (Tden) and glass transition temperature (Tg) of protein formulations.
Methodology:
-
Sample Preparation: Prepare protein solutions with and without the sugar excipients (this compound or sucrose) at desired concentrations in a suitable buffer. Accurately weigh a small amount of the sample (typically 5-20 µL) into a DSC pan and hermetically seal it. An empty sealed pan is used as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC instrument.
-
Thermal Program:
-
Equilibrate the system at a starting temperature (e.g., 20°C).
-
Ramp the temperature at a constant rate (e.g., 1°C/min) to a final temperature well above the expected denaturation temperature (e.g., 100°C).
-
For Tg measurement of amorphous solids, a cooling and subsequent heating scan is performed.
-
-
Data Analysis: The Tden is determined as the peak maximum of the endothermic transition in the thermogram. The Tg is identified as the midpoint of the change in heat capacity during the transition from a glassy to a rubbery state.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To analyze the secondary structure of proteins in the presence of sugar excipients.
Methodology:
-
Sample Preparation: Prepare protein solutions as described for DSC. For solid-state analysis, the samples are typically lyophilized.
-
Instrument Setup: A transmission or attenuated total reflectance (ATR) FTIR spectrometer is used.
-
Data Acquisition:
-
Acquire a background spectrum of the buffer or the sugar solution without the protein.
-
Acquire the spectrum of the protein sample.
-
Subtract the background spectrum from the sample spectrum to obtain the protein's infrared spectrum.
-
-
Data Analysis: The amide I band (1600-1700 cm⁻¹) is of primary interest for secondary structure analysis. Deconvolution and curve-fitting algorithms are applied to this band to quantify the relative contributions of α-helices, β-sheets, turns, and random coils.[5][6][7][8]
Protein Aggregation Assay
Objective: To assess the ability of sugars to prevent protein aggregation under stress conditions.
Methodology:
-
Sample Preparation: Prepare protein solutions with and without the sugar excipients.
-
Induction of Aggregation: Subject the samples to stress, such as elevated temperature (e.g., 60°C for a specific duration) or mechanical agitation.
-
Quantification of Aggregation:
-
Turbidity Measurement: Monitor the increase in absorbance at a wavelength where the protein does not absorb (e.g., 340 nm or 500 nm) over time using a spectrophotometer or a microplate reader. An increase in absorbance indicates the formation of insoluble aggregates.[9]
-
Size Exclusion Chromatography (SEC): Separate and quantify soluble aggregates from the monomeric protein.
-
Thioflavin T (ThT) Assay: This fluorescent dye binds specifically to amyloid-like fibrils, resulting in a significant increase in fluorescence intensity. This method is suitable for detecting fibrillar aggregates.[9]
-
Mandatory Visualization
Proposed Mechanisms of Protein Stabilization by Sugars
The following diagram illustrates the two primary hypotheses for how sugars like trehalose and sucrose stabilize proteins.
Caption: Proposed mechanisms of protein stabilization by sugars.
Experimental Workflow for Comparing Protein Stabilizers
The following diagram outlines a typical experimental workflow for the comparative analysis of protein stabilizers.
Caption: A typical experimental workflow for comparing protein stabilizers.
Conclusion
The choice between this compound and sucrose as a protein stabilizer is not always straightforward and can depend on the specific protein, the formulation conditions, and the nature of the environmental stress. While trehalose often demonstrates superior stabilizing properties, particularly in terms of its higher glass transition temperature and more effective implementation of the preferential hydration mechanism, sucrose has been shown to be more effective under certain conditions, such as high temperatures and low water content.[1][2] The use of this compound is particularly advantageous for mechanistic studies using neutron scattering, allowing for a detailed understanding of molecular dynamics within the formulation. Ultimately, empirical testing using the experimental approaches outlined in this guide is essential to determine the optimal stabilizer for a given biopharmaceutical product.
References
- 1. Comparison of Sucrose and Trehalose for Protein Stabilization Using Differential Scanning Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Sucrose and Trehalose for Protein Stabilization Using Differential Scanning Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.chalmers.se [research.chalmers.se]
- 4. Effect of trehalose on protein structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. news-medical.net [news-medical.net]
- 8. Obtaining information about protein secondary structures in aqueous solution using Fourier transform IR spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 9. bmglabtech.com [bmglabtech.com]
Cross-Validation of D-(+)-Trehalose-d2 Quantification Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common analytical methods for the quantification of D-(+)-Trehalose-d2, a deuterated isotopic variant of trehalose. The selection of an appropriate quantification method is critical for accuracy and reliability in research and development, particularly in metabolic studies, pharmacokinetics, and as a tracer in various biological systems. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most suitable technique for your specific research needs.
Comparative Analysis of Quantification Methods
The quantification of this compound can be approached using several analytical techniques. The performance of these methods varies in terms of sensitivity, specificity, dynamic range, and throughput. While data for the direct comparison of this compound is not extensively published, the analytical principles are directly comparable to its non-deuterated analogue, D-(+)-Trehalose. The following table summarizes the key performance metrics for the most prevalent methods, based on studies of trehalose quantification.[1][2] It is important to note that for mass spectrometry-based methods, this compound will be differentiated from endogenous trehalose by its higher mass.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Dynamic Range | Key Advantages | Key Disadvantages |
| LC-MS/MS | 22 nM[1] | 28 nM[1] | 0.1 - 100 µM[1] | High sensitivity and specificity, suitable for complex biological matrices. | Requires expensive instrumentation and specialized expertise. |
| HPLC-RID | 0.6 mM[1] | 2.2 mM[1] | 2.2 - 100 mM[1] | Simple, robust, and widely available instrumentation. | Low sensitivity, not suitable for trace-level quantification. |
| Enzymatic Assay | 6.3 µM[1] | 21 µM[1] | 21 µM - 4 mM[1] | High specificity, rapid, and suitable for high-throughput screening. | Indirect measurement, may be prone to interference from other sample components. |
| GC-MS | ~0.640 ng/g tissue | ~1.01 ng/g tissue | Not explicitly stated, but highly sensitive. | High sensitivity and resolving power for complex mixtures. | Requires derivatization, which can be time-consuming and introduce variability.[3] |
| NMR Spectroscopy | Higher concentrations required | Higher concentrations required | Wide dynamic range | Non-destructive, provides structural information, minimal sample preparation. | Low sensitivity compared to MS methods, requires high analyte concentrations. |
Experimental Protocols
Detailed methodologies for the key quantification techniques are provided below. These protocols are based on established methods for trehalose analysis and can be adapted for this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers the highest sensitivity and specificity, making it ideal for the quantification of this compound in complex biological samples.[1][4]
Sample Preparation:
-
Biological samples (e.g., cell lysates, plasma) are subjected to protein precipitation using a cold organic solvent such as acetonitrile.
-
The supernatant is collected, dried under nitrogen, and reconstituted in the mobile phase.
LC Conditions:
-
Column: A carbohydrate analysis column, such as a Waters high-performance carbohydrate column, is typically used.[1]
-
Mobile Phase: A mixture of acetonitrile and water with a low concentration of a modifier like ammonium acetate is common.[1]
-
Gradient: A gradient elution may be used to separate this compound from other sugars and matrix components.
MS/MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI) is generally used.
-
Detection Mode: Selected Reaction Monitoring (SRM) is employed for quantification.[1] For this compound, the precursor ion will have a mass-to-charge ratio (m/z) that is 2 units higher than that of unlabeled trehalose. The specific product ions for fragmentation will need to be determined empirically. For unlabeled trehalose, transitions such as 360 -> 163 m/z are monitored.[1]
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
This technique is suitable for quantifying higher concentrations of this compound and is more accessible than LC-MS/MS.[1]
Sample Preparation:
-
Similar to LC-MS/MS, samples are deproteinized, and the supernatant is collected for analysis.
HPLC-RID Conditions:
-
Column: A column suitable for sugar analysis, such as an amino-based column.
-
Mobile Phase: Typically an isocratic mixture of acetonitrile and water.
-
Detector: A refractive index detector is used, which measures the change in the refractive index of the mobile phase as the analyte elutes.
Enzymatic Assay
This method relies on the specific enzymatic conversion of trehalose to glucose, which is then quantified.[1][5]
Principle:
-
Trehalase enzyme specifically hydrolyzes trehalose into two molecules of glucose.
-
The resulting glucose is then quantified using a coupled enzymatic reaction that produces a detectable signal, such as the production of NADPH, which can be measured spectrophotometrically at 340 nm.[1]
Procedure:
-
Commercial kits are available for this assay (e.g., from Megazyme).[1][5]
-
The sample containing this compound is incubated with trehalase.
-
A second set of enzymes and substrates are added to quantify the glucose produced.
-
The absorbance is measured and compared to a standard curve.
Workflow and Pathway Diagrams
To visualize the experimental process and the context of trehalose's biological role, the following diagrams are provided.
Caption: A generalized workflow for the quantification of this compound.
Caption: The protective role of trehalose under cellular stress.
References
- 1. Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Detection and Quantitation of Trehalose and Other sugars in Rice and Arabidopsis Using GC-MS | ScholarWorks [scholarworks.calstate.edu]
- 4. A liquid chromatography-tandem mass spectrometry assay for the detection and quantification of trehalose in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. prod-docs.megazyme.com [prod-docs.megazyme.com]
A Comparative Guide to the Cryoprotective Effects of D-(+)-Trehalose and Glycerol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryopreservation is a cornerstone of modern biological research and clinical applications, enabling the long-term storage of cells, tissues, and other biological materials. The success of cryopreservation hinges on the use of effective cryoprotective agents (CPAs) that mitigate cellular damage during freezing and thawing. Glycerol, a penetrating CPA, has been a long-standing choice for many applications.[1] More recently, D-(+)-Trehalose, a non-penetrating disaccharide, has garnered significant interest due to its potent stabilizing properties and lower toxicity.[2][3]
This guide provides an objective comparison of the cryoprotective effects of D-(+)-Trehalose and glycerol, supported by experimental data. It is important to note that while the query specified D-(+)-Trehalose-d2, a deuterated form of trehalose, a comprehensive search of the scientific literature did not yield studies specifically evaluating the cryoprotective properties of this deuterated variant in comparison to glycerol. Therefore, this guide will focus on the extensive data available for the non-deuterated form, D-(+)-Trehalose.
Mechanisms of Cryoprotection
Both glycerol and trehalose protect cells from cryoinjury, but through different primary mechanisms.
Glycerol: As a small, cell-permeating molecule, glycerol's primary cryoprotective functions are:
-
Lowering the Freezing Point: Glycerol decreases the freezing point of the intracellular and extracellular solutions, reducing the amount of ice formed at any given temperature.
-
Minimizing Solute Effects: By replacing water inside the cell, glycerol reduces the concentration of intracellular solutes as water freezes externally, thus mitigating osmotic stress and damage.
-
Inhibiting Ice Crystal Formation: Its presence hinders the growth of large, damaging ice crystals within the cell.[2]
D-(+)-Trehalose: As a larger, generally non-permeating sugar, trehalose primarily exerts its effects extracellularly, although methods to facilitate its intracellular delivery are being explored.[3] Its key mechanisms include:
-
Vitrification: Trehalose promotes the formation of a glassy, amorphous state (vitrification) in the extracellular space, which prevents the formation of damaging ice crystals.[2]
-
Membrane Stabilization: It is thought to interact with the phosphate groups of lipid bilayers, stabilizing cell membranes during dehydration and temperature stress. This is often referred to as the "water replacement hypothesis," where trehalose molecules form hydrogen bonds with the membrane in place of water.[2]
-
Protein Stabilization: Trehalose is effective at stabilizing proteins in their native conformation, preventing denaturation during the stresses of freezing and thawing.
Quantitative Data Comparison
The following tables summarize experimental data from studies comparing the efficacy of D-(+)-Trehalose and glycerol in cryopreserving various cell types.
Table 1: Cryopreservation of Human Red Blood Cells (RBCs)
| Cryoprotectant | Post-Thaw Survival (24h) | Hemolysis after 10-day storage | Reference |
| Glycerol | 37.9 ± 4.6% | ~60% | [4] |
| D-(+)-Trehalose | 54.8 ± 1.7% | 29.0 ± 8.4% | [4] |
Table 2: Cryopreservation of Human Adipose-Derived Stem Cells (ADSCs)
| Cryoprotectant | Post-Thaw Viability | Proliferation (OD at 72h) | Reference |
| 1.0 M Trehalose alone | 65 ± 1.10% | ~0.4 | [5][6][7] |
| 20% Glycerol alone | 63 ± 0.65% | ~0.35 | [5][6][7] |
| 1.0 M Trehalose + 20% Glycerol | 77 ± 1.72% | ~0.65 | [5][6][7] |
| 10% DMSO + 90% FBS (Control) | 75 ± 0.37% | ~0.68 | [5][6][7] |
| Fresh Cells (Control) | 82 ± 1.12% | ~0.8 | [5][6][7] |
Table 3: Cryopreservation of Human Embryonic Kidney (HEK) Cells in Alginate Microcapsules
| Cryoprotectant | Post-Thaw Viability | Reference |
| D-(+)-Trehalose | 36.0 ± 7.4% | [8] |
| Glycerol | Significantly lower than Trehalose | [8] |
| Dimethylsulfoxide (DMSO) | Significantly lower than Trehalose | [8] |
*The study states that trehalose viability was on average 75% higher than glycerol and DMSO, but does not provide the specific viability percentages for the latter two.
Experimental Protocols
1. Cryopreservation of Human Adipose-Derived Stem Cells (ADSCs) with Trehalose and Glycerol
-
Cell Preparation: Human ADSCs are cultured to 80-90% confluency, harvested by trypsinization, and centrifuged. The cell pellet is resuspended in the cryoprotectant solution at a density of 1 × 10^6 cells/mL.
-
Cryoprotectant Solutions:
-
Trehalose + Glycerol: 1.0 M D-(+)-Trehalose and 20% (v/v) glycerol in a basal medium.
-
Control: 10% DMSO and 90% fetal bovine serum (FBS).
-
-
Freezing Protocol:
-
Cell suspensions are transferred to cryovials.
-
Vials are placed in a controlled-rate freezer and cooled from room temperature to 4°C at a rate of -1°C/minute.
-
The temperature is then lowered to -80°C at the same rate.
-
Vials are transferred to liquid nitrogen (-196°C) for storage.
-
-
Thawing Protocol:
-
Cryovials are removed from liquid nitrogen and immediately placed in a 37°C water bath until only a small ice crystal remains.
-
The cell suspension is transferred to a centrifuge tube containing pre-warmed culture medium.
-
The cells are centrifuged, the supernatant containing the cryoprotectant is removed, and the cell pellet is resuspended in fresh culture medium for subsequent assays.
-
-
Viability Assessment: Post-thaw cell viability is determined using a cell counting kit (e.g., CCK-8) at specified time points (e.g., 24, 48, 72 hours) to also assess proliferation.[5][6][7]
2. Cryopreservation of Human Red Blood Cells (RBCs)
-
RBC Preparation: Whole blood is centrifuged to separate RBCs from plasma and buffy coat. RBCs are washed with a saline solution.
-
Cryoprotectant Loading: RBCs are incubated with either a glycerol-based solution or a D-(+)-Trehalose-based solution.
-
Freezing: Samples are frozen using a controlled-rate freezer or by placing them in a -80°C freezer before transferring to liquid nitrogen.
-
Thawing and Deglycerolization/Washing:
-
Samples are thawed rapidly in a 37°C water bath.
-
For glycerol-cryopreserved RBCs, a multi-step washing process with decreasing concentrations of saline is required to remove the glycerol and prevent osmotic lysis.
-
For trehalose-cryopreserved RBCs, a simpler washing step with an isotonic solution is performed.
-
-
Post-Thaw Analysis:
-
Survival: Measured by counting the remaining intact cells.
-
Hemolysis: Assessed by measuring the amount of free hemoglobin in the supernatant using spectrophotometry.[4]
-
Visualizations
Cryoprotectant Mechanisms of Action
Caption: Mechanisms of Glycerol and Trehalose Action.
Experimental Workflow for Cryoprotectant Comparison
Caption: General Experimental Workflow for CPA Comparison.
Conclusion
The choice between D-(+)-Trehalose and glycerol as a cryoprotectant is highly dependent on the specific cell type and application.
-
Glycerol is a well-established, effective penetrating cryoprotectant. However, its use often necessitates a meticulous and time-consuming post-thaw washing procedure to avoid osmotic shock and cytotoxicity, which can be a significant drawback in clinical settings.[3]
-
D-(+)-Trehalose shows considerable promise, often outperforming glycerol in terms of post-thaw viability and stability, particularly for red blood cells.[4] Its non-toxic nature is a major advantage.[3] The primary challenge with trehalose is its general inability to cross the cell membrane, making its cryoprotective effects largely extracellular.[3]
-
Combination Approaches: As demonstrated with adipose-derived stem cells, a combination of trehalose and a lower concentration of a penetrating CPA like glycerol can be synergistic, leveraging the benefits of both while minimizing their individual drawbacks.[5][6][7] This approach can achieve high cell viability and functionality, comparable to or even exceeding traditional methods using DMSO, while offering a more clinically favorable, non-toxic profile.
Further research into efficient methods for intracellular delivery of trehalose could significantly enhance its cryoprotective capabilities and broaden its applicability. As it stands, both D-(+)-Trehalose and glycerol are valuable tools in the cryopreservation arsenal, with their optimal use, either alone or in combination, being determined by empirical validation for the biological system of interest.
References
- 1. rep.bioscientifica.com [rep.bioscientifica.com]
- 2. Trehalose in cryopreservation. Applications, mechanisms and intracellular delivery opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trehalose in Biomedical Cryopreservation-Properties, Mechanisms, Delivery Methods, Applications, Benefits, and Problems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The combination of trehalose and glycerol: an effective and non-toxic recipe for cryopreservation of human adipose-derived stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Trehalose effectiveness as a cryoprotectant in 2D and 3D cell cultures of human embryonic kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Isotopic Effects of D-(+)-Trehalose-d2 on Trehalase Kinetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the enzymatic kinetics of D-(+)-Trehalose and its deuterated isotopologue, D-(+)-Trehalose-d2, with a primary focus on the enzyme trehalase. The inclusion of deuterium at the C1 and C1' positions of trehalose introduces a significant kinetic isotope effect, offering insights into the enzyme's catalytic mechanism. This information is valuable for researchers studying enzyme mechanisms, as well as for professionals in drug development targeting trehalose metabolism.
Quantitative Data Summary
The following table summarizes the key kinetic parameters for the hydrolysis of D-(+)-Trehalose (H-trehalose) and α,α-[1,1'-²H]trehalose (D-trehalose) by European honeybee trehalase. The data clearly demonstrates a significant secondary deuterium kinetic isotope effect (SDKIE).
| Substrate | Kₘ (mM) | k₀ (s⁻¹) | k₀/Kₘ (s⁻¹mM⁻¹) | α-SDKIE (k₀H/k₀D) |
| D-(+)-Trehalose (H-trehalose) | 2.5 | 154 | 61.6 | 1.53[1][2] |
| α,α-[1,1'-²H]Trehalose (D-trehalose) | 2.5 | 101 | 40.4 |
k₀ is equivalent to kcat.
Comparative Analysis of Enzyme Kinetics
The hydrolysis of α,α-[1,1'-²H]trehalose by European honeybee trehalase exhibits a notable α-secondary deuterium kinetic isotope effect (α-SDKIE) with a kH/kD value of 1.53[1][2]. This significant isotope effect suggests that the transition state of the reaction has a more sp²-hybridized character at the anomeric carbons than the ground state. Such a finding is consistent with a catalytic mechanism that proceeds through an oxocarbenium ion intermediate[1][2].
Interestingly, the Michaelis constant (Kₘ) for both the deuterated and non-deuterated substrates remains the same at 2.5 mM, indicating that the deuterium substitution does not significantly affect the binding affinity of the substrate to the enzyme. The observed kinetic isotope effect is primarily reflected in the catalytic rate (k₀), which is reduced from 154 s⁻¹ for the non-deuterated trehalose to 101 s⁻¹ for the deuterated analog[1].
Experimental Protocols
Synthesis of α,α-[1,1'-²H]Trehalose
The synthesis of α,α-[1,1'-²H]trehalose is achieved through the reverse reaction of trehalase, utilizing [1-²H]glucose as the starting material.
Materials:
-
[1-²H]Glucose
-
European honeybee trehalase
-
0.1 M Sodium phosphate buffer (pH 6.7)
Procedure:
-
A reaction mixture is prepared containing 35% (w/v) [1-²H]glucose and 2 µg of trehalase in 250 µl of 0.1 M sodium phosphate buffer (pH 6.7)[1].
-
The mixture is incubated at 45°C for 100 hours[1]. The high concentration of D-glucose helps to stabilize the enzyme at this temperature[1].
-
The synthesized α,α-[1,1'-²H]trehalose is then purified from the reaction mixture.
Enzyme Kinetics Assay for Trehalase
The kinetic parameters for the hydrolysis of both D-(+)-Trehalose and α,α-[1,1'-²H]trehalose are determined by measuring the rate of glucose production.
Materials:
-
European honeybee trehalase (2 µg)
-
D-(+)-Trehalose or α,α-[1,1'-²H]trehalose (substrate)
-
0.1 M Sodium phosphate buffer (pH 6.7)
-
Tris-glucose oxidase-peroxidase reagent
Procedure:
-
A reaction mixture (250 µl) is prepared containing the trehalase enzyme and the substrate in 0.1 M sodium phosphate buffer (pH 6.7)[1].
-
The reaction is incubated at 35°C for 6 minutes[1].
-
The reaction is terminated by heating at 95°C for 3 minutes[1].
-
The amount of liberated D-glucose is determined using the Tris-glucose oxidase-peroxidase method[1].
-
Kinetic parameters (Kₘ and k₀) are determined from Lineweaver-Burk plots[1].
Visualizations
Caption: Experimental workflow for determining the kinetic parameters of trehalase hydrolysis.
References
D-(+)-Trehalose-d2 Versus Unlabeled Trehalose in Cellular Uptake Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of D-(+)-Trehalose-d2 and unlabeled trehalose for use in cellular uptake studies. While direct comparative experimental data on the cellular uptake kinetics of this compound is limited in publicly available literature, this document synthesizes existing data for unlabeled trehalose and discusses the anticipated impact of deuterium labeling based on established principles of kinetic isotope effects.
Executive Summary
D-(+)-Trehalose is a naturally occurring disaccharide with significant potential in cryopreservation and as a therapeutic agent for diseases associated with protein aggregation. A critical challenge in its application is its inefficient transport across mammalian cell membranes. To study and optimize its intracellular delivery, researchers often employ labeled versions of trehalose. This guide focuses on the comparison between unlabeled trehalose and its deuterated analog, this compound.
The primary distinction in their application lies in the analytical method for their detection and the potential for a kinetic isotope effect (KIE) with the deuterated form. This compound allows for sensitive and specific quantification using mass spectrometry, avoiding the limitations of enzymatic assays. However, the increased mass due to deuterium substitution may lead to a slower rate of transport and metabolism compared to unlabeled trehalose.
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics and reported quantitative data for both unlabeled trehalose and the expected properties of this compound.
Table 1: General Properties and Analytical Methods
| Feature | Unlabeled D-(+)-Trehalose | This compound |
| Primary Use in Uptake Studies | Establishing baseline uptake, mechanism of transport studies. | Tracer for uptake and metabolism studies, quantification by mass spectrometry. |
| Common Quantification Methods | Enzymatic Assays, HPLC-RID, LC-MS/MS.[1][2] | Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][2] |
| Advantages | Readily available, lower cost, represents the native molecule's behavior. | High sensitivity and specificity in detection, allows for differentiation from endogenous sources. |
| Disadvantages | Enzymatic assays can have lower sensitivity and be prone to interference.[1] | Higher cost, potential for kinetic isotope effect altering uptake and metabolic rates.[3][4][5][6] |
Table 2: Cellular Uptake and Kinetic Parameters
| Parameter | Unlabeled D-(+)-Trehalose | This compound |
| Primary Transport Mechanisms | Endocytosis, Facilitated transport (e.g., GLUT8, TRET1 in engineered cells).[7][8][9][10][11] | Expected to be the same as unlabeled trehalose. |
| Reported Km (Michaelis-Menten constant) | ~114.5 mM (for TRET1 in Xenopus oocytes).[12] Data for native mammalian transporters is scarce. | Not Reported. Expected to be slightly higher than unlabeled trehalose due to KIE. |
| Reported Vmax (Maximum transport velocity) | ~522.9 pmol/min per oocyte (for TRET1 in Xenopus oocytes).[12] | Not Reported. Expected to be slightly lower than unlabeled trehalose due to KIE. |
| Expected Impact of Deuteration | N/A | Slower rate of transport and enzymatic processing due to the kinetic isotope effect.[3][4][5][6] |
Experimental Protocols
Detailed methodologies for quantifying intracellular trehalose are crucial for accurate cellular uptake studies. Below are protocols for two common methods.
Enzymatic Assay for Intracellular Trehalose Quantification
This method relies on the enzymatic conversion of trehalose to glucose, which is then quantified.
a. Cell Preparation and Lysis:
-
Culture cells to the desired confluency in appropriate multi-well plates.
-
Incubate the cells with the desired concentration of unlabeled trehalose for the specified time.
-
Aspirate the trehalose-containing medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular trehalose.
-
Lyse the cells by adding a suitable lysis buffer (e.g., RIPA buffer) or by sonication in an appropriate assay buffer.[13][14]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the intracellular components.
b. Trehalose Measurement:
-
Use a commercial trehalose assay kit (e.g., from Megazyme or Signalway Antibody).[1][13]
-
In a 96-well plate, add the cell lysate.
-
Add the reaction mixture containing trehalase enzyme. This enzyme specifically hydrolyzes trehalose into two glucose molecules.[15][16]
-
Incubate at 37°C for the time specified in the kit protocol (e.g., overnight).[15]
-
Add a glucose detection reagent (e.g., containing hexokinase and glucose-6-phosphate dehydrogenase) which leads to the production of NADPH.[1]
-
Calculate the trehalose concentration based on a standard curve generated with known concentrations of trehalose. Remember to account for the 1:2 molar ratio of trehalose to glucose.
LC-MS/MS Assay for this compound Quantification
This method offers high sensitivity and specificity for the deuterated analog.
a. Cell Preparation and Extraction:
-
Follow the same steps for cell culture, incubation with this compound, and washing as described in the enzymatic assay protocol.
-
After washing, add a cold extraction solvent (e.g., 80% methanol) to the cells and incubate at -20°C to precipitate proteins and extract metabolites.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at high speed to pellet the precipitate.
-
Collect the supernatant containing the intracellular this compound.
b. LC-MS/MS Analysis:
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile in water).
-
Inject the sample into a liquid chromatography system coupled to a triple quadrupole mass spectrometer.[1][2][17][18]
-
Separate trehalose from other metabolites using a suitable column (e.g., a HILIC column).[19]
-
Detect and quantify this compound using selected reaction monitoring (SRM) mode. The specific precursor and product ion transitions for this compound will need to be determined. For unlabeled trehalose, transitions like 360 -> 163 m/z are monitored.[1][2]
-
Use an internal standard, such as 13C12-trehalose, for accurate quantification.[1][18]
-
Calculate the intracellular concentration of this compound based on a standard curve prepared with known concentrations of the deuterated compound.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key processes related to trehalose cellular uptake studies.
Caption: Trehalose uptake and TFEB signaling pathway.
Caption: General workflow for a trehalose cellular uptake experiment.
Conclusion
The choice between this compound and unlabeled trehalose for cellular uptake studies depends on the specific research question and available analytical instrumentation. Unlabeled trehalose is suitable for foundational studies on uptake mechanisms and for researchers without access to mass spectrometry. This compound, however, offers superior sensitivity and specificity for quantitative analysis, making it the preferred choice for detailed pharmacokinetic and metabolic fate studies. Researchers using the deuterated form should consider the potential for a kinetic isotope effect, which may result in slightly slower uptake and metabolic rates compared to the native compound. Future studies directly comparing the cellular uptake kinetics of these two molecules would be invaluable to the field.
References
- 1. Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. (ISMRM 2017) The impact of kinetic isotope effects in using deuterated glucose for metabolic experiments [archive.ismrm.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Trehalose intake and exercise upregulate a glucose transporter, GLUT8, in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glucose transporters in brain in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Engineered Trehalose Permeable to Mammalian Cells | PLOS One [journals.plos.org]
- 13. sabbiotech.com [sabbiotech.com]
- 14. cohesionbio.com [cohesionbio.com]
- 15. musselmanlab.com [musselmanlab.com]
- 16. Team:Imperial College London/Wetlab/Protocols/Trehalose - 2009.igem.org [2009.igem.org]
- 17. A liquid chromatography-tandem mass spectrometry assay for the detection and quantification of trehalose in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Simultaneous Quantification of Trehalose and Trehalose 6-Phosphate by Hydrophilic Interaction Chromatography/Electrospray Accurate Mass Spectrometry with Application in Non-Targeted Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
The Deuterated Advantage: A Comparative Guide to the Biophysical Properties of Trehalose
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of excipients like trehalose is paramount for stabilizing biologics. Deuteration, the selective replacement of hydrogen with its heavier isotope deuterium, offers a powerful lens to probe these interactions. This guide provides a comprehensive comparison of deuterated and non-deuterated trehalose, focusing on how this isotopic substitution impacts its biophysical properties and its role in protein stabilization. We present key experimental data, detailed methodologies, and illustrative workflows to illuminate the subtle yet significant effects of deuteration.
Trehalose, a naturally occurring disaccharide, is widely recognized for its exceptional ability to protect proteins and other biomolecules from environmental stresses such as desiccation and extreme temperatures.[1][2] The primary mechanism behind this bioprotective effect is still a subject of active research, with theories ranging from the "water replacement" hypothesis to the "preferential hydration" model. The use of deuterated trehalose in advanced analytical techniques, particularly neutron scattering, has been instrumental in providing deeper insights into these mechanisms.[3][4]
Comparative Analysis of Biophysical Properties
The primary utility of deuterated trehalose in biophysical studies lies in its neutron scattering properties. The incoherent scattering cross-section of hydrogen is significantly larger than that of deuterium, allowing researchers to effectively "tune" the visibility of different components in a complex system.[5] By selectively deuterating the trehalose, the solvent (D₂O), or the protein, specific molecular motions and interactions can be isolated and studied.
While comprehensive data directly comparing all intrinsic biophysical properties of deuterated versus non-deuterated trehalose is not extensively available in the literature, studies utilizing deuterated trehalose provide valuable comparative insights into its effects on protein and water dynamics.
| Property | Non-Deuterated Trehalose (H-Trehalose) | Deuterated Trehalose (D-Trehalose) | Key Findings & Significance |
| Effect on Protein Dynamics | In aqueous solution, slows down the dynamics of proteins.[5] | Used in neutron scattering to precisely measure the slowing down of protein hydrogen atom motions. Deuterated trehalose in D₂O allows for the isolation of the protein's dynamic signal.[3] | Deuteration enables quantitative measurement of the reduction in protein internal dynamics, confirming trehalose's stabilizing effect by restricting protein motion.[3] |
| Interaction with Water | Forms a robust hydrogen bond network with water, leading to a slowing of water dynamics.[6][7] | In neutron diffraction studies with D₂O, helps to elucidate the structure of water at the trehalose interface.[8] | Studies with deuterated components show that trehalose perturbs the natural tetrahedral network of water more than sucrose, which is linked to its superior bioprotective properties.[7][8] |
| Glass Transition Temperature (Tg) | Anhydrous trehalose has a high Tg, around 115-120°C. In frozen solutions, the Tg' of a maximally freeze-concentrated solution is approximately -30°C.[9][10] | Data on the intrinsic Tg of fully deuterated trehalose is not readily available. However, deuterated trehalose is used to study the dynamics of protein-trehalose glasses.[3] | The high Tg of the trehalose matrix is a key factor in its stabilizing effect, and deuteration allows for the study of molecular mobility within this glassy state. |
| Solubility | Highly soluble in water, with solubility increasing with temperature.[11][12] | While specific solubility data for deuterated trehalose is not provided in the search results, its use in aqueous solutions for neutron scattering implies similar high solubility. | High solubility is crucial for its application as a biostabilizer in aqueous formulations. |
| Viscosity | Aqueous solutions are more viscous than sucrose solutions at the same concentration and temperature.[13][14] | Comparative viscosity data for deuterated trehalose solutions is not available in the provided search results. | The higher viscosity of trehalose solutions contributes to the slowing down of molecular dynamics, a factor in its stabilizing effect.[15] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols cited in the literature for studying the effects of trehalose deuteration.
Neutron Scattering for Protein Dynamics
This protocol is adapted from studies investigating the effect of trehalose on protein dynamics using quasi-elastic neutron scattering (QENS).
-
Sample Preparation:
-
Protein: The protein of interest (e.g., C-phycocyanin) is protonated.[3]
-
Solvent: Heavy water (D₂O) is used as the solvent to minimize the incoherent scattering from the solvent.
-
Trehalose: Deuterated trehalose is synthesized via catalytic exchange reactions using a Raney nickel catalyst. The degree of deuteration is confirmed by NMR.[3] Alternatively, commercially available deuterated trehalose can be used.[5]
-
Final Sample: The protonated protein is embedded in a matrix of deuterated trehalose and D₂O.[3]
-
-
QENS Measurement:
-
The sample is placed in a suitable container (e.g., aluminum) and mounted in the neutron spectrometer.
-
Measurements are performed at various temperatures and momentum transfers (Q).
-
The scattered signal is analyzed to separate the elastic and quasi-elastic components. The quasi-elastic broadening provides information about the diffusive motions of the protein's hydrogen atoms.
-
-
Data Analysis:
-
The incoherent dynamical structure factor is fitted with a model that includes an elastic peak and one or more Lorentzian functions representing the quasi-elastic scattering.
-
From the fitting, parameters such as the diffusion coefficient of the protein's hydrogen atoms and the proportion of immobile protons can be determined.[3]
-
Neutron and X-ray Diffraction for Structural Analysis
This protocol is based on studies comparing the structure of aqueous solutions of deuterated and non-deuterated trehalose and sucrose.[5][8]
-
Sample Preparation:
-
Six isotopically different samples are prepared with the same molar concentration of sugar to water.
-
Sugars: Both fully protonated (H-sugar) and carbon-deuterated (D-sugar) trehalose are used. The hydroxyl hydrogens are exchanged with the solvent by dissolving and drying in D₂O.[5]
-
Solvents: H₂O, D₂O, and a 1:1 molar mixture (HDO) are used.[8]
-
This results in samples such as H-Trehalose in H₂O, D-Trehalose in D₂O, etc.
-
-
Diffraction Measurements:
-
Neutron Diffraction: Samples are measured in a diffractometer to obtain the total structure factor, S(Q). Data is corrected for background scattering, container scattering, and inelasticity effects.
-
X-ray Diffraction: Measurements are performed on the fully protonated samples to complement the neutron data.
-
-
Data Modeling:
-
Empirical Potential Structure Refinement (EPSR) modeling is used to create 3D models of the solutions that are consistent with both the neutron and X-ray diffraction data.
-
From these models, detailed structural information, such as radial distribution functions and the extent of hydrogen bonding, can be extracted.
-
Visualizing Workflows and Mechanisms
Diagrams generated using Graphviz provide a clear visual representation of complex experimental setups and theoretical models.
Caption: Workflow for studying protein dynamics using deuterated trehalose in neutron scattering.
Caption: Competing models for trehalose-mediated protein stabilization.
References
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. pure.itu.dk [pure.itu.dk]
- 3. Fast Dynamics and Stabilization of Proteins: Binary Glasses of Trehalose and Glycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Trehalose-Induced Protein Stabilization from Neutron Scattering and Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New insights into the protein stabilizing effects of trehalose by comparing with sucrose - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP02639F [pubs.rsc.org]
- 6. Study of solvent–protein coupling effects by neutron scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structural Comparison between Sucrose and Trehalose in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Distinctly Different Glass Transition Behaviors of Trehalose Mixed with Na2HPO4 or NaH2PO4: Evidence for its Molecular Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.chalmers.se [research.chalmers.se]
- 11. experts.illinois.edu [experts.illinois.edu]
- 12. Trehalose - Wikipedia [en.wikipedia.org]
- 13. repositorio.uca.edu.ar [repositorio.uca.edu.ar]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Internal Standards in Metabolomics: Benchmarking D-(+)-Trehalose-d2
In the dynamic field of metabolomics, the accuracy and reproducibility of quantitative analysis are paramount. Internal standards are indispensable tools for mitigating experimental variability, ensuring that measured differences in metabolite levels are biological in nature rather than artifacts of the analytical process. This guide provides an objective comparison of D-(+)-Trehalose-d2 as an internal standard against other commonly used alternatives, supported by experimental insights and protocols for researchers, scientists, and drug development professionals.
The Critical Role of Internal Standards
Internal standards are compounds added to a sample in a known quantity before analysis.[1][2] They co-elute with the analytes of interest and experience similar effects during sample preparation, chromatography, and mass spectrometry.[3] By normalizing the signal of the target analyte to that of the internal standard, researchers can correct for variations in extraction efficiency, injection volume, and matrix effects such as ion suppression or enhancement.[4][5][6] The ideal internal standard is a stable, isotopically labeled version of the analyte of interest, as it shares near-identical chemical and physical properties.[1]
Comparison of Internal Standards
The selection of an appropriate internal standard is critical and depends on the specific metabolites being targeted and the analytical platform used.[2] While a single internal standard may not be suitable for all metabolites in a complex sample, a carefully chosen one can significantly improve data quality.[2][7] Below is a comparison of this compound with other common internal standards.
| Feature | This compound | 13C-Labeled Analogs (e.g., 13C-Glucose) | Mix of Structurally Diverse Standards |
| Structural Similarity | Structurally identical to endogenous trehalose, a polar disaccharide. Useful for polar metabolite analysis. | Identical to the endogenous analyte, providing the most accurate correction.[1] | Varied. Aims to represent different chemical classes. |
| Co-elution | Expected to co-elute closely with unlabeled trehalose. Deuteration can sometimes cause a slight shift in retention time.[1] | Co-elutes perfectly with the unlabeled analyte.[5] | Elution times are spread across the chromatogram to cover different regions.[8] |
| Mass Spectrometry | Distinct mass-to-charge (m/z) ratio from the unlabeled form, allowing for clear differentiation. | Distinct m/z ratio due to the heavier 13C isotope.[9] | Each standard has a unique m/z ratio. |
| Correction for Matrix Effects | Effectively corrects for ion suppression/enhancement for co-eluting polar metabolites. | Provides the most accurate correction for the specific analyte due to identical physicochemical properties.[5] | Provides a more generalized correction across the chromatogram.[8] |
| Availability & Cost | Commercially available but can be more expensive than non-labeled standards. | Can be expensive, especially for a wide range of metabolites.[10] | Cost-effective way to achieve broad coverage. |
| Potential Issues | Deuterium-hydrogen exchange can potentially occur under certain conditions.[1] | 13C labeling is generally very stable with no risk of exchange.[5] | May not perfectly mimic the behavior of all analytes of interest. |
| Stability | Trehalose is known for its high stability, acting as a protectant for biomolecules during stressful conditions like freeze-drying.[11][12][13][14][15] | Generally stable. | Stability of individual components may vary. |
Experimental Protocol: Use of an Internal Standard in LC-MS Metabolomics
This protocol provides a general workflow for the use of an internal standard, with specific details adapted from a study utilizing ¹³C-labeled trehalose for the quantification of trehalose and trehalose-6-phosphate.[16] This methodology can be applied to this compound for the analysis of polar metabolites.
1. Preparation of Internal Standard Stock Solution:
-
Accurately weigh a precise amount of this compound.
-
Dissolve it in a suitable solvent (e.g., ultrapure water or a buffer compatible with your extraction procedure) to create a concentrated stock solution.
-
Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) to ensure stability.
2. Sample Preparation:
-
Thaw biological samples (e.g., plasma, tissue homogenate, cell lysate) on ice.
-
To each sample, add a precise volume of the this compound internal standard stock solution. The final concentration of the internal standard should be within the linear range of the instrument and ideally close to the expected concentration of the endogenous analyte.[17]
-
Proceed with your established metabolite extraction protocol (e.g., protein precipitation with cold methanol, liquid-liquid extraction). The early addition of the internal standard is crucial to account for analyte loss during sample processing.[5][17]
3. LC-MS Analysis:
-
Prepare a calibration curve by spiking a series of standards with a constant amount of the internal standard.
-
Inject the extracted samples, calibration standards, and quality control (QC) samples onto the LC-MS system.
-
The liquid chromatography method should be optimized to achieve good separation of the target analytes and the internal standard. A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often suitable for polar metabolites like trehalose.[16]
-
The mass spectrometer should be operated in a mode that allows for the specific detection of the target analyte and the internal standard (e.g., Selected Reaction Monitoring - SRM, for triple quadrupole instruments).[18]
4. Data Processing:
-
Integrate the peak areas of the endogenous analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Quantify the concentration of the analyte in the samples by comparing the peak area ratios to the calibration curve.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical basis for using internal standards.
Caption: Experimental workflow for using an internal standard.
Caption: How internal standards correct for experimental variation.
Conclusion
This compound serves as a valuable internal standard for the analysis of polar metabolites, particularly for trehalose itself and structurally similar compounds. Its high stability is a significant advantage.[11][12][13][14][15] However, for the most accurate quantification of a specific analyte, a stable isotope-labeled analog of that analyte, such as a ¹³C-labeled version, is generally preferred due to identical co-elution and response to matrix effects.[5] For broader, untargeted studies, a mixture of internal standards representing different chemical classes may provide a more comprehensive correction.[8] The choice of internal standard should be carefully considered based on the specific goals of the metabolomics study to ensure the generation of high-quality, reliable data.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. iroatech.com [iroatech.com]
- 3. bioanalytics.substack.com [bioanalytics.substack.com]
- 4. iroatech.com [iroatech.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. angie-b.github.io [angie-b.github.io]
- 8. cs.helsinki.fi [cs.helsinki.fi]
- 9. 13C- and 2H-labelled glucose compared for minimal model estimates of glucose metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stable isotope coded derivatizing reagents as internal standards in metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Increasing storage stability of freeze-dried plasma using trehalose - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Stability and surface activity of lactate dehydrogenase in spray-dried trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Simultaneous Quantification of Trehalose and Trehalose 6-Phosphate by Hydrophilic Interaction Chromatography/Electrospray Accurate Mass Spectrometry with Application in Non-Targeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. How Much Internal Standard Should Be Added in Targeted Metabolomics? | MtoZ Biolabs [mtoz-biolabs.com]
- 18. A liquid chromatography-tandem mass spectrometry assay for the detection and quantification of trehalose in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of D-(+)-Trehalose in Different Cell Lines: A Foundational Guide
A Note to the Reader: While the initial focus of this guide was on the deuterated form, D-(+)-Trehalose-d2, a comprehensive search of available scientific literature did not yield specific studies on this particular molecule. Therefore, this guide provides a detailed comparison of the efficacy of its non-deuterated counterpart, D-(+)-Trehalose, across various cell lines. The data presented here can serve as a crucial baseline for future research into deuterated trehalose and other derivatives.
D-(+)-Trehalose, a naturally occurring disaccharide, has garnered significant interest in the scientific community for its remarkable cytoprotective properties.[1][2][3] It is known to play a role in protecting cellular structures against various stresses such as desiccation, oxidative damage, and freezing.[2][4][5] This guide offers a comparative overview of the efficacy of D-(+)-Trehalose in different cell lines, supported by experimental data and detailed protocols.
Data Presentation: Comparative Efficacy of D-(+)-Trehalose
The following tables summarize the observed effects of D-(+)-Trehalose across a range of cell lines and experimental conditions.
| Cell Line | Experimental Condition | Key Findings | Reference |
| Neuroblastoma Cells (e.g., N2A, SH-SY5Y) | Oxidative Stress, Protein Aggregation | Neuroprotective effects, induction of autophagy, inhibition of misfolded protein aggregation.[1] | [1] |
| Melanoma Cells (A375, SK-Mel-28) | Temozolomide and/or Ionizing Radiation | Inhibition of cell proliferation, enhanced cytotoxicity of cancer therapies, induction of autophagy and premature senescence.[6] | [6] |
| Bovine Endothelial Cells (CCL-209) | Cryopreservation | Improved post-preservation cell metabolic activity and proliferative potential.[4][7] | [4][7] |
| Human Corneal Epithelial Cells | Desiccation (Drying) | Prevention of cell death, preservation of normal cellular morphology and membrane function.[2] | [2] |
| Chinese Hamster Ovary (CHO) Cells | General Culture | No toxic effects observed at concentrations up to 5000 µg/mL.[8] | [8] |
| Various Mammalian Cell Lines | Electropermeabilization | Increased cell survival after electroporation without significantly affecting transfection yield or gene expression.[9] | [9] |
| Human Oral Cancer Cells (Ca9-22) | Desiccation (Drying) | Protection from dryness-related damage.[10][11] | [10][11] |
| Retinal Cells | Cobalt Chloride or Glutamate-induced stress | Neuroprotective against specific insults.[12] | [12] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability and Proliferation Assays
1. MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of D-(+)-Trehalose and/or other compounds for the desired duration.
-
Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
2. AlamarBlue™ (Resazurin) Assay
-
Principle: This fluorescent/colorimetric assay uses the redox indicator resazurin to measure cellular metabolic activity. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.
-
Protocol:
-
Plate and treat cells as described for the MTT assay.
-
Add AlamarBlue™ reagent (typically 10% of the culture volume) to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence (Ex/Em ~560/590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.
-
Autophagy Assessment
1. Western Blot for LC3-II and p62/SQSTM1
-
Principle: Autophagy is a cellular degradation process. During autophagy, the cytosolic form of LC3 (LC3-I) is converted to the autophagosome-associated form (LC3-II). The p62/SQSTM1 protein is a receptor for cargo destined for autophagic degradation and is itself degraded in the process. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.
-
Protocol:
-
Culture and treat cells with D-(+)-Trehalose.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against LC3 and p62/SQSTM1 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The cytoprotective effects of D-(+)-Trehalose are often linked to the induction of autophagy, a process tightly regulated by the mTOR (mammalian target of rapamycin) signaling pathway.[1] Trehalose is believed to induce autophagy in an mTOR-independent manner in some cell types, and potentially through mTOR inhibition in others.
Caption: mTOR-dependent mechanism of Trehalose-induced autophagy.
Caption: General experimental workflow for assessing Trehalose efficacy.
References
- 1. Trehalose: Neuroprotective Effects and Mechanisms—An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trehalose: an intriguing disaccharide with potential for medical application in ophthalmology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular Protective Functions and Therapeutical Potential of Trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Culturing with trehalose produces viable endothelial cells after cryopreservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trehalose accumulation during cellular stress protects cells and cellular proteins from damage by oxygen radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trehalose inhibits cell proliferation and amplifies long-term temozolomide- and radiation-induced cytotoxicity in melanoma cells: A role for autophagy and premature senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Trehalose improves survival of electrotransfected mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Trehalose inhibits oral dryness by protecting the cell membrane | Pocket Dentistry [pocketdentistry.com]
- 11. Trehalose inhibits oral dryness by protecting the cell membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
Safety Operating Guide
Proper Disposal of D-(+)-Trehalose-d2: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of D-(+)-Trehalose-d2, a deuterated form of trehalose. While D-(+)-Trehalose and its deuterated analogues are not classified as hazardous, adherence to proper disposal protocols is necessary to maintain a safe laboratory environment and comply with local regulations.[1][2][3]
Safety and Hazard Information
This compound is chemically similar to D-(+)-Trehalose, which is considered a non-hazardous substance.[3] However, it is essential to handle all laboratory chemicals with care. The primary hazards associated with the powdered form are physical (dust inhalation) rather than chemical.
Key Safety Data Summary:
| Parameter | Information | Source |
| Hazard Classification | Not classified as a hazardous substance. | [1][3] |
| Primary Routes of Exposure | Inhalation of dust, ingestion, skin and eye contact. | [2] |
| Personal Protective Equipment (PPE) | Safety glasses, gloves, and a lab coat. Use a dust mask if significant dust is generated. | [2] |
| First Aid Measures | Eye Contact: Rinse with plenty of water. Skin Contact: Wash with soap and water. Inhalation: Move to fresh air. Ingestion: Rinse mouth with water. | [4] |
| Incompatible Materials | Strong oxidizing agents. | [2] |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the disposal of this compound. This protocol is based on standard laboratory practices for non-hazardous chemical waste.
-
Waste Identification and Segregation:
-
Identify the waste as non-hazardous chemical waste.
-
Do not mix with hazardous waste streams (e.g., solvents, heavy metals).
-
-
Containment:
-
For solid this compound, collect it in a clearly labeled, sealed container.
-
For solutions of this compound, depending on local regulations, small quantities may be permissible for drain disposal with copious amounts of water. However, the most prudent approach is to collect it in a labeled container for chemical waste. Do not empty into drains without consulting your institution's EHS guidelines. [1][2]
-
-
Labeling:
-
Label the waste container clearly with "Non-hazardous chemical waste" and the full chemical name: "this compound".
-
-
Storage:
-
Store the sealed waste container in a designated waste accumulation area away from incompatible materials.
-
-
Disposal:
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Personal protective equipment for handling D-(+)-Trehalose-d2
Essential Safety and Handling of D-(+)-Trehalose-d2
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. While D-(+)-Trehalose is not classified as a hazardous substance, adherence to proper laboratory protocols is essential to ensure personnel safety and maintain sample integrity.[1][2][3] The safety profile of the deuterated form, this compound, is expected to be comparable to its non-deuterated counterpart. The primary additional consideration for the deuterated compound is the prevention of isotopic contamination.[4]
Personal Protective Equipment (PPE)
When handling this compound, which is typically a powder, the primary goal is to prevent inhalation of dust and avoid contact with skin and eyes.[1][5] The following PPE is recommended:
-
Eye and Face Protection : Wear safety glasses with side shields or chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][7]
-
Hand Protection : Use impervious, chemical-resistant gloves such as nitrile gloves.[8] It is important to inspect gloves before use and remove them carefully to avoid skin contamination.[1][7]
-
Body Protection : A standard laboratory coat is recommended to protect clothing and skin from potential splashes and dust.[5][8] For tasks with a higher risk of dust generation, consider additional protective clothing.[9]
-
Respiratory Protection : Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[6][7] However, if dust is generated and engineering controls (like a fume hood) are not sufficient, a NIOSH/MSHA or European Standard EN 136 approved respirator with a P2 particulate filter should be used.[10][11]
Quantitative Data Summary
The following table summarizes key physical and safety data for D-(+)-Trehalose dihydrate, the non-deuterated analogue. This information is relevant for the safe handling of this compound.
| Property | Value | Source |
| Physical State | Powder, Solid | [1][6] |
| Appearance | Off-white | [1][6] |
| Odor | Odorless | [1][6] |
| pH | 4.5 - 6.5 (10% aqueous solution) | [6] |
| Melting Point | 97 - 99 °C / 206.6 - 210.2 °F | [6] |
| Hazard Classification | Not a hazardous substance or mixture | [3] |
| Explosion Hazard | May form combustible dust concentrations in air | [1] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for safely handling this compound to minimize exposure and prevent isotopic dilution.
1. Preparation and Precautionary Measures
-
Work Area : Conduct all handling in a well-ventilated area, preferably within a fume hood or a designated workspace with local exhaust ventilation to control dust.[5][10]
-
Assemble PPE : Before handling the compound, put on all required personal protective equipment as detailed above.
-
Inert Atmosphere (Optional but Recommended) : To prevent isotopic exchange with atmospheric moisture, consider handling the product under a dry, inert atmosphere such as nitrogen or argon.[4]
-
Gather Materials : Have all necessary spatulas, weighing paper, and containers ready to minimize handling time.
2. Handling the Compound
-
Avoid Dust Generation : Open the container carefully. Use appropriate tools to gently scoop or pour the powder. Avoid actions that could create airborne dust.[1][5]
-
Weighing : If weighing, do so in a draft-shielded balance or within the ventilated workspace.
-
Transfer : Transfer the compound carefully into your reaction vessel or container.
-
Sealing : Keep the primary container tightly sealed when not in use to protect it from moisture and contaminants.[5]
3. Post-Handling and Cleanup
-
Clean Workspace : Use dry clean-up procedures like wiping with a damp cloth or using a vacuum with appropriate filters to clean the work surface.[5] Avoid dry sweeping which can generate dust.
-
Decontaminate Equipment : Clean any reusable equipment (spatulas, etc.) thoroughly after use.
-
Hand Washing : Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5][10]
-
Launder Clothing : Work clothes should be laundered separately from other personal clothing.[5]
Disposal Plan
Proper disposal of this compound and associated waste is critical to ensure environmental safety and regulatory compliance.
-
Waste Classification : D-(+)-Trehalose is not classified as a hazardous waste.[6] However, waste generators must consult local, regional, and national regulations to ensure complete and accurate classification and disposal.[6]
-
Solid Waste :
-
Place excess or spilled this compound powder into a clean, dry, sealable, and clearly labeled container for disposal.[5]
-
Contaminated disposables (e.g., gloves, weighing paper) should be placed in a designated chemical waste container.
-
-
Container Disposal : Leave chemicals in their original containers. Do not mix with other waste. Handle uncleaned, empty containers as you would the product itself.
-
Deuterated Waste : It is good practice to segregate deuterated waste from non-deuterated chemical waste, especially if there is a possibility of recovering the deuterium.[12] Label the waste container clearly as "Deuterated Waste."
-
Professional Disposal : For significant quantities or if required by local regulations, arrange for disposal by a licensed professional waste disposal service.
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]
- 2. scribd.com [scribd.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. chromservis.eu [chromservis.eu]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.be [fishersci.be]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. nspcoatings.co.uk [nspcoatings.co.uk]
- 10. shop.neofroxx.com [shop.neofroxx.com]
- 11. download.basf.com [download.basf.com]
- 12. RE: Disposal of Deuterium solvents-reg from Robert Harker on 2003-09-02 (Email Archives for September and October, 2003) [ammrl.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
